Purine phosphoribosyltransferase-IN-1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C11H15N5Na4O10P2 |
|---|---|
Molecular Weight |
531.17 g/mol |
IUPAC Name |
tetrasodium;2-amino-9-[(2S)-2-[(2R)-2-hydroxy-2-phosphonatoethoxy]-3-(phosphonatomethoxy)propyl]-1H-purin-6-one |
InChI |
InChI=1S/C11H19N5O10P2.4Na/c12-11-14-9-8(10(18)15-11)13-4-16(9)1-6(2-25-5-27(19,20)21)26-3-7(17)28(22,23)24;;;;/h4,6-7,17H,1-3,5H2,(H2,19,20,21)(H2,22,23,24)(H3,12,14,15,18);;;;/q;4*+1/p-4/t6-,7+;;;;/m0..../s1 |
InChI Key |
CVTIKPWJHQIBIG-NOTWHITJSA-J |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Inhibitors Targeting Plasmodium falciparum Hypoxanthine-Guanine-Xanthine Phosphoribosyltransferase (PfHGXPRT)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Plasmodium falciparum, the primary causative agent of the most severe form of malaria, is incapable of de novo purine (B94841) synthesis and relies entirely on a purine salvage pathway to acquire these essential building blocks for DNA and RNA.[1] A pivotal enzyme in this pathway is the Hypoxanthine-Guanine-Xanthine Phosphoribosyltransferase (PfHGXPRT), which catalyzes the conversion of hypoxanthine (B114508), guanine, and xanthine (B1682287) to their respective monophosphate nucleotides.[1] This absolute dependence makes PfHGXPRT a highly attractive target for the development of novel antimalarial therapeutics. This guide provides a comprehensive overview of the mechanism of action of inhibitors targeting PfHGXPRT, with a particular focus on transition-state analogue inhibitors. It includes a detailed examination of the enzyme's role in the purine salvage pathway, quantitative data on inhibitor potency, and explicit experimental protocols for inhibitor characterization.
The Role of PfHGXPRT in the P. falciparum Purine Salvage Pathway
The purine salvage pathway in P. falciparum is a critical metabolic route for the parasite's survival within human erythrocytes. The parasite imports purine precursors, primarily hypoxanthine and adenosine, from the host cell.[2][3] PfHGXPRT then catalyzes the Mg²⁺-dependent transfer of a phosphoribosyl group from 5-phospho-α-D-ribosyl 1-pyrophosphate (PRPP) to the purine bases hypoxanthine, guanine, and xanthine, yielding inosine (B1671953) monophosphate (IMP), guanosine (B1672433) monophosphate (GMP), and xanthosine (B1684192) monophosphate (XMP), respectively.[1][4] These nucleotides are then interconverted to produce the full complement of purine nucleotides required for nucleic acid synthesis and other essential metabolic processes. The central role of PfHGXPRT in this pathway is depicted in the signaling pathway diagram below.
Mechanism of Action of PfHGXPRT Inhibitors
The catalytic mechanism of PfHGXPRT is believed to proceed through a dissociative (S N 1-like) transition state with significant ribo-oxocarbenium ion character.[4] This understanding has guided the design of potent transition-state analogue inhibitors that mimic this short-lived, high-energy state. These inhibitors typically feature a stable, uncharged mimic of the ribo-oxocarbenium ion and a purine base analogue.
A notable class of these inhibitors are the Immucillins, such as Immucillin-HP (ImmHP) and Immucillin-GP (ImmGP), which are potent inhibitors of both human and malarial HGPRTs.[5] More recently, acyclic nucleoside phosphonates (ANPs) and other transition state analogues have been developed that exhibit high affinity and selectivity for the parasite enzyme over the human ortholog.[4][6]
The general mechanism of inhibition involves the tight binding of these analogues to the active site of PfHGXPRT, preventing the binding of the natural substrates, PRPP and the purine bases. The high affinity of these inhibitors is attributed to their ability to form multiple favorable interactions with active site residues that stabilize the transition state.
Quantitative Data for PfHGXPRT Inhibitors
The potency of various transition-state analogue inhibitors against PfHGXPRT and, for comparison, human HGPRT (HsHGPRT) has been determined through kinetic analyses. The inhibition constant (K i ) is a measure of the inhibitor's binding affinity, with lower values indicating greater potency.
| Inhibitor | Target Enzyme | K i (nM) | Selectivity Index (HsHGPRT K i / PfHGXPRT K i ) | Reference |
| Compound 1 (9-deazaguanine linked to an acyclic ribocation phosphonate (B1237965) mimic) | PfHGXPRT | 0.50 ± 0.05 | 40 | [4] |
| HsHGPRT | 20 ± 0.3 | [4] | ||
| Immucillin-HP (ImmHP) | PfHGXPRT | Not explicitly stated as K i , but described as a powerful inhibitor | - | [4] |
| Immucillin-GP (ImmGP) | PfHGXPRT | Not explicitly stated as K i , but described as a powerful inhibitor | - | [7] |
| Acyclic Nucleoside Phosphonates (ANPs) | PfHGXPRT | Down to 100 | Up to 58 | [6] |
Experimental Protocols
PfHGXPRT Enzyme Kinetics Assay
This protocol describes a continuous spectrophotometric assay to determine the kinetic parameters of PfHGXPRT and the potency of its inhibitors. The formation of IMP is coupled to the reduction of NAD⁺ by IMP dehydrogenase (IMPDH), which is monitored at 340 nm.
Workflow Diagram:
Detailed Methodology:
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0, 5 mM MgCl₂, 250 µM DTT.
-
Substrates: Prepare stock solutions of PRPP and hypoxanthine in the assay buffer.
-
Coupling Enzyme and Co-substrate: Prepare a solution of IMP dehydrogenase and NAD⁺ in the assay buffer.
-
-
Enzyme Activation (if required):
-
Assay Procedure:
-
In a quartz cuvette, combine the assay buffer, PRPP, hypoxanthine, IMP dehydrogenase, and NAD⁺.
-
For inhibitor studies, add varying concentrations of the inhibitor to the reaction mixture.
-
Incubate the mixture at 37°C for 1 minute to allow for temperature equilibration.
-
Initiate the reaction by adding the pre-activated PfHGXPRT.
-
Immediately monitor the increase in absorbance at 340 nm over time using a spectrophotometer with temperature control.
-
-
Data Analysis:
-
Calculate the initial reaction velocities from the linear portion of the absorbance versus time plots.
-
Determine the Michaelis-Menten constant (Kₘ) and maximum velocity (Vₘₐₓ) by fitting the initial velocity data at varying substrate concentrations to the Michaelis-Menten equation.
-
Determine the inhibition constant (Kᵢ) by fitting the initial velocity data at varying inhibitor and substrate concentrations to the appropriate inhibition model (e.g., competitive, non-competitive, or mixed-type inhibition).
-
Isothermal Titration Calorimetry (ITC)
ITC is a powerful biophysical technique used to directly measure the thermodynamics of binding interactions. It provides information on the binding affinity (Kₐ, the inverse of the dissociation constant Kₐ), enthalpy (ΔH), and stoichiometry (n) of the interaction between an inhibitor and PfHGXPRT.
Workflow Diagram:
Detailed Methodology:
-
Sample Preparation:
-
Dialyze the purified PfHGXPRT and dissolve the inhibitor in the same buffer to minimize heats of dilution. A suitable buffer would be, for example, 50 mM HEPES, pH 7.5, containing 150 mM NaCl.
-
Thoroughly degas both the protein and inhibitor solutions.
-
-
ITC Experiment:
-
Load the PfHGXPRT solution into the sample cell of the isothermal titration calorimeter.
-
Load the inhibitor solution into the injection syringe.
-
Set the experimental temperature (e.g., 25°C).
-
Perform a series of small, sequential injections of the inhibitor into the protein solution.
-
-
Data Analysis:
-
The raw data consists of a series of heat spikes corresponding to each injection.
-
Integrate the area under each peak to determine the heat change per injection.
-
Plot the heat change per mole of injectant against the molar ratio of inhibitor to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) to determine the association constant (Kₐ), enthalpy of binding (ΔH), and the stoichiometry of binding (n).
-
The Gibbs free energy of binding (ΔG) and the entropy of binding (ΔS) can then be calculated using the following equation: ΔG = -RTlnKₐ = ΔH - TΔS.
-
Conclusion
The indispensable role of PfHGXPRT in the purine salvage pathway of P. falciparum solidifies its position as a prime target for antimalarial drug discovery. The development of potent and selective transition-state analogue inhibitors has provided valuable lead compounds. The experimental protocols detailed in this guide offer a robust framework for the characterization of novel PfHGXPRT inhibitors, facilitating the rational design of more effective antimalarial agents. Further investigation into the structural and thermodynamic basis of inhibitor binding will continue to drive the development of next-generation therapeutics to combat malaria.
References
- 1. Purine and Pyrimidine Pathways as Targets in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition and Mechanism of Plasmodium falciparum Hypoxanthine–Guanine–Xanthine Phosphoribosyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Transition-state analogs as inhibitors of human and malarial hypoxanthine-guanine phosphoribosyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of hypoxanthine-guanine phosphoribosyltransferase by acyclic nucleoside phosphonates: a new class of antimalarial therapeutics [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Enzyme Kinetics of Purine Phosphoribosyltransferase Inhibitors
A focus on Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT) as a core target.
Introduction
Purine (B94841) phosphoribosyltransferases (PRTs) are a class of enzymes essential for the purine salvage pathway, a critical metabolic route for the synthesis of purine nucleotides. Due to their central role in cell proliferation and survival, these enzymes, particularly Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT), have emerged as significant targets for drug development in various diseases, including cancer and parasitic infections. This technical guide provides a comprehensive overview of the enzyme kinetics of HGPRT inhibitors, detailed experimental protocols for their evaluation, and the broader context of the purine salvage pathway.
It is important to note that the specific compound "Purine phosphoribosyltransferase-IN-1" does not correspond to a publicly documented inhibitor. Therefore, this guide will focus on the broader class of HGPRT inhibitors, presenting data and methodologies relevant to researchers, scientists, and drug development professionals in this field.
The Purine Salvage Pathway and the Role of HGPRT
The purine salvage pathway allows cells to recycle purine bases (hypoxanthine and guanine) from the degradation of nucleic acids, which is energetically more efficient than de novo synthesis. HGPRT is a key enzyme in this pathway, catalyzing the transfer of a phosphoribosyl group from 5-phosphoribosyl-1-pyrophosphate (PRPP) to hypoxanthine (B114508) and guanine (B1146940) to form inosine (B1671953) monophosphate (IMP) and guanosine (B1672433) monophosphate (GMP), respectively.[1] These products are essential precursors for the synthesis of DNA and RNA. In some organisms, like protozoan parasites, this pathway is the only source of purine nucleotides, making HGPRT an attractive drug target.[2]
Quantitative Data on HGPRT Inhibitors
The development of effective HGPRT inhibitors requires a thorough understanding of their kinetic properties, primarily their half-maximal inhibitory concentration (IC50) and their inhibition constant (Ki). The IC50 value represents the concentration of an inhibitor required to reduce the enzyme's activity by 50% under specific assay conditions.[3] The Ki value is a more fundamental measure of the inhibitor's binding affinity to the enzyme.
Below is a summary of kinetic data for several known HGPRT inhibitors from various sources.
| Inhibitor | Target Enzyme | IC50 | Ki | Reference |
| Gibberellin A34 | Human HPRT | - | 0.121 µM | [4] |
| Chasmanthin | Human HPRT | - | 0.368 µM | [4] |
| HGPRT/TBrHGPRT1-IN-1 | Human HPRT | - | 0.032 µM | [4] |
| Acyclic Nucleoside Phosphonates (ANPs) | Plasmodium falciparum HGXPRT | 1 µM, 14 µM, 46 µM | As low as 100 nM | [5] |
| 8-aminoguanosine | Leishmania HGPRT | High µM range | - | [2] |
| Allopurinol | Leishmania HGPRT | ~0.2 mM | - | [2] |
| 9-deazaguanine | Plasmodium falciparum HGXPRT | 12 ± 1.0 µM | - | [6] |
Experimental Protocols for HGPRT Enzyme Kinetics
A variety of methods are available to determine the kinetic parameters of HGPRT inhibitors. A common and reliable method is the continuous spectrophotometric assay, which offers real-time kinetic analysis.[7]
Protocol: Continuous Spectrophotometric Assay for HGPRT Activity
This assay measures HGPRT activity by coupling the production of IMP to the oxidation of IMP by IMP dehydrogenase (IMPDH), which results in the reduction of NAD+ to NADH. The increase in absorbance at 340 nm due to NADH production is directly proportional to the HGPRT activity.[7][8]
Materials:
-
Recombinant human HGPRT enzyme
-
Hypoxanthine
-
5-Phosphoribosyl-1-pyrophosphate (PRPP)
-
IMP dehydrogenase (IMPDH)
-
Nicotinamide adenine (B156593) dinucleotide (NAD+)
-
Assay buffer (e.g., Tris-HCl with MgCl2)
-
Test inhibitor compound
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Reagent Preparation: Prepare stock solutions of hypoxanthine, PRPP, NAD+, and the test inhibitor in the assay buffer. The final concentrations in the assay will need to be optimized, but typical ranges are 5-100 µM for hypoxanthine and 50-500 µM for PRPP.
-
Reaction Mixture Preparation: In each well of the 96-well plate, prepare a reaction mixture containing the assay buffer, NAD+, IMPDH, and varying concentrations of the test inhibitor. Include wells for positive (no inhibitor) and negative (no HGPRT) controls.
-
Enzyme Addition: Add the HGPRT enzyme to all wells except the negative controls to a final concentration that yields a linear rate of reaction for at least 15-20 minutes.
-
Initiation of Reaction: Start the reaction by adding hypoxanthine and PRPP to all wells.
-
Data Acquisition: Immediately place the microplate in the reader and measure the absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 20 minutes) at a constant temperature (e.g., 37°C).
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the absorbance versus time plot.
-
Determine the percentage of inhibition for each inhibitor concentration relative to the uninhibited control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model (e.g., a four-parameter logistic equation) to determine the IC50 value.
-
To determine the Ki and the mechanism of inhibition (e.g., competitive, non-competitive), perform the assay with varying concentrations of both the substrate (hypoxanthine or PRPP) and the inhibitor. The data can then be analyzed using double-reciprocal plots (Lineweaver-Burk plots) or by fitting to the appropriate Michaelis-Menten equations for inhibition.[1]
Conclusion
The inhibition of purine phosphoribosyltransferases, and specifically HGPRT, represents a promising strategy for the development of novel therapeutics. A thorough understanding of the enzyme kinetics of potential inhibitors is paramount for their successful development. This guide has provided a foundational overview of the role of HGPRT in the purine salvage pathway, a compilation of kinetic data for known inhibitors, and a detailed protocol for the in vitro characterization of new chemical entities. The methodologies and data presented herein are intended to serve as a valuable resource for researchers dedicated to the discovery and development of next-generation HGPRT-targeted drugs.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Identification of new inhibitors of Plasmodium falciparum hypoxanthine-guanine-xanthine Phosphoribosyltransferase (HG(X)PRT): An outlook towards the treatment of malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of potential inhibitors of hypoxanthine-guanine phosphoribosyl transferase for cancer treatment by molecular docking, dynamics simulation and in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of hypoxanthine-guanine phosphoribosyltransferase by acyclic nucleoside phosphonates: a new class of antimalarial therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. malariaworld.org [malariaworld.org]
- 7. HPRT Assay Kit | Hypoxanthine-Guanine Phosphoribosyltransferase Assay [novocib.com]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Binding Site Analysis of Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Purine (B94841) metabolism is a critical cellular process, and its dysregulation is implicated in a variety of diseases, including gout, autoimmune disorders, and cancer. A key enzyme in the purine salvage pathway is Hypoxanthine-guanine phosphoribosyltransferase (HGPRT), which catalyzes the conversion of hypoxanthine (B114508) and guanine (B1146940) to their respective monophosphate nucleotides, inosine (B1671953) monophosphate (IMP) and guanosine (B1672433) monophosphate (GMP).[1][2] This recycling pathway is essential for rapidly dividing cells and certain parasites that lack a de novo purine synthesis pathway, making HGPRT a compelling target for therapeutic intervention.[3] This technical guide provides a comprehensive overview of the binding site analysis of HGPRT inhibitors, including quantitative binding data for known inhibitors and detailed experimental protocols for their characterization.
The HGPRT Active Site: A Target for Inhibition
The catalytic activity of HGPRT involves the transfer of a 5-phosphoribosyl group from 5-phosphoribosyl 1-pyrophosphate (PRPP) to the purine substrate.[1] The active site of HGPRT is a well-defined pocket that accommodates both the purine base and the PRPP molecule. Key features of the active site that are crucial for inhibitor design include:
-
The Purine Binding Site: This subsite is characterized by a combination of hydrophobic and hydrogen-bonding interactions. Aromatic residues such as tyrosine and phenylalanine often contribute to stacking interactions with the purine ring of the substrate or inhibitor.[4]
-
The PRPP Binding Site: This site accommodates the ribose and pyrophosphate moieties of PRPP. The binding is typically stabilized by interactions with divalent metal ions, such as Mg2+, which coordinate the pyrophosphate group.[5]
-
A Flexible Loop: A notable feature of the HGPRT active site is a flexible loop that undergoes a significant conformational change upon substrate or inhibitor binding. This loop closes over the active site, shielding the reaction from the solvent.[5][6]
Understanding the intricate details of these binding interactions is paramount for the rational design of potent and selective HGPRT inhibitors.
Quantitative Analysis of HGPRT Inhibitors
The potency of HGPRT inhibitors is typically quantified by determining their inhibition constant (Ki) or half-maximal inhibitory concentration (IC50). These values provide a standardized measure for comparing the efficacy of different compounds. The table below summarizes the binding data for a selection of known HGPRT inhibitors.
| Inhibitor Class | Compound | Target Organism | Assay Type | Ki | IC50 | Reference |
| Acyclic Nucleoside Phosphonates | Compound 1 | Plasmodium falciparum | Kinetic Analysis | 0.5 nM | - | [4] |
| Acyclic Nucleoside Phosphonates | Various ANPs | Plasmodium falciparum | Kinetic Analysis | as low as 100 nM | 1, 14, 46 µM (cell culture) | [6] |
| Transition-State Analogs | ImmucillinGP | Human | Equilibrium Binding | 4.6 nM | - | [5] |
| Transition-State Analogs | ImmucillinHP | Human | Kinetic Analysis | 0.7 µM | - | [7] |
| Transition-State Analogs | ImmucillinGP | Human | Kinetic Analysis | 14 nM | - | [7] |
Note: Ki and IC50 values can vary depending on the specific assay conditions, including substrate concentrations and the source of the enzyme.[8][9]
Experimental Protocols for Binding Site Analysis
A variety of experimental techniques can be employed to characterize the binding of inhibitors to HGPRT. The choice of assay depends on the specific research question, the properties of the inhibitor, and the available instrumentation.
Spectrophotometric Enzyme Activity Assay
This is a continuous assay that monitors the production of IMP, which is then oxidized by IMP dehydrogenase (IMPDH), leading to the reduction of NAD+ to NADH. The increase in absorbance at 340 nm due to NADH formation is directly proportional to the HGPRT activity.[10][11]
Principle:
HGPRT catalyzes: Hypoxanthine + PRPP → IMP + PPi The coupled reaction is: IMP + NAD+ + H₂O ---(IMPDH)--> XMP + NADH + H+
Materials:
-
Purified recombinant HGPRT enzyme
-
Hypoxanthine solution
-
PRPP solution
-
IMPDH enzyme
-
NAD+ solution
-
Assay buffer (e.g., Tris-HCl with MgCl₂)
-
Test inhibitor compound
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing assay buffer, hypoxanthine, PRPP, NAD+, and IMPDH.
-
Add the test inhibitor at various concentrations to the wells of the microplate.
-
Initiate the reaction by adding the HGPRT enzyme to the wells.
-
Immediately begin monitoring the increase in absorbance at 340 nm over time.
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot.
-
Determine the percent inhibition for each inhibitor concentration.
-
Plot percent inhibition against the logarithm of inhibitor concentration to determine the IC50 value.
Fluorometric Enzyme Activity Assay
This method offers higher sensitivity compared to the spectrophotometric assay. It follows a similar coupled-enzyme principle, but the final product is a fluorescent molecule.
Principle:
The production of IMP is coupled to a series of reactions that ultimately generate a fluorescent product. For example, the NADH produced can be used in a diaphorase-catalyzed reaction to convert a non-fluorescent probe into a highly fluorescent product.
Materials:
-
Purified recombinant HGPRT enzyme
-
Hypoxanthine solution
-
PRPP solution
-
Coupling enzymes and fluorescent probe (often available in commercial kits)[12]
-
Assay buffer
-
Test inhibitor compound
-
96-well black microplate
-
Fluorometric plate reader
Procedure:
-
Prepare a reaction mixture according to the kit manufacturer's instructions, containing assay buffer, substrates, coupling enzymes, and the fluorescent probe.
-
Add the test inhibitor at various concentrations to the wells.
-
Add the HGPRT enzyme to initiate the reaction.
-
Incubate the plate at a constant temperature (e.g., 37°C).
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths.
-
Calculate the reaction rate and percent inhibition to determine the IC50 value.
Isothermal Titration Calorimetry (ITC)
ITC is a powerful biophysical technique that directly measures the heat changes associated with a binding event. It provides a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).
Principle:
A solution of the inhibitor is titrated into a solution containing the HGPRT enzyme in the sample cell of a calorimeter. The heat released or absorbed upon binding is measured.
Materials:
-
Purified, high-concentration HGPRT enzyme
-
Inhibitor solution
-
ITC instrument
-
Dialysis buffer
Procedure:
-
Dialyze both the protein and inhibitor solutions against the same buffer to minimize heat of dilution effects.
-
Load the HGPRT solution into the sample cell and the inhibitor solution into the injection syringe.
-
Perform a series of small, sequential injections of the inhibitor into the protein solution.
-
The heat change after each injection is measured and plotted against the molar ratio of inhibitor to protein.
-
The resulting binding isotherm is fitted to a suitable binding model to determine the thermodynamic parameters.
Signaling Pathways and Experimental Workflows
The inhibition of HGPRT disrupts the purine salvage pathway, a critical component of nucleotide metabolism. The following diagrams illustrate the purine salvage pathway and a general workflow for an HGPRT inhibitor screening assay.
Caption: The purine salvage pathway highlighting the central role of HGPRT.
Caption: A general workflow for the screening and characterization of HGPRT inhibitors.
Conclusion
The detailed analysis of inhibitor binding to the HGPRT active site is crucial for the development of novel therapeutics targeting purine metabolism. This guide has provided an overview of the key structural features of the HGPRT active site, a summary of quantitative binding data for known inhibitors, and detailed protocols for essential binding and activity assays. By employing these methodologies, researchers can effectively characterize the potency, selectivity, and mechanism of action of new HGPRT inhibitors, paving the way for the development of innovative treatments for a range of human diseases.
References
- 1. Hypoxanthine-guanine phosphoribosyltransferase - Wikipedia [en.wikipedia.org]
- 2. Purine metabolism - Wikipedia [en.wikipedia.org]
- 3. PDB-101: Molecule of the Month: Hypoxanthine-guanine phosphoribosyltransferase (HGPRT) [pdb101.rcsb.org]
- 4. Inhibition and Mechanism of Plasmodium falciparum Hypoxanthine–Guanine–Xanthine Phosphoribosyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of hypoxanthine-guanine phosphoribosyltransferase by acyclic nucleoside phosphonates: a new class of antimalarial therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. xenotech.com [xenotech.com]
- 9. researchgate.net [researchgate.net]
- 10. HPRT Assay Kit - Creative BioMart [creativebiomart.net]
- 11. HPRT Assay Kit | Hypoxanthine-Guanine Phosphoribosyltransferase Assay [novocib.com]
- 12. content.abcam.com [content.abcam.com]
An In-Depth Technical Guide to the Discovery and Synthesis of Purine Phosphoribosyltransferase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery and synthesis of inhibitors targeting Purine (B94841) Phosphoribosyltransferases (PRTs), with a specific focus on the potent inhibitor identified as HGPRT/TBrHGPRT1-IN-1. Purine Phosphoribosyltransferases are a class of enzymes crucial for the purine salvage pathway, making them a significant target for the development of therapeutics against cancer and infectious diseases.
Introduction to Purine Phosphoribosyltransferases
Purine metabolism is essential for cellular processes, relying on two main pathways: de novo synthesis and the salvage pathway. While the de novo pathway synthesizes purines from simple precursors, the salvage pathway recycles pre-existing purine bases. A key enzyme in this latter pathway is Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT), which catalyzes the conversion of hypoxanthine (B114508) and guanine (B1146940) to their respective monophosphate nucleotides, inosine (B1671953) monophosphate (IMP) and guanosine (B1672433) monophosphate (GMP).[1]
In certain cancers and pathogenic protozoa, such as Trypanosoma brucei (the causative agent of African sleeping sickness), there is a heavy reliance on the purine salvage pathway for survival. This dependency makes HGPRT an attractive target for therapeutic intervention. Inhibiting this enzyme can selectively disrupt DNA and RNA synthesis in these rapidly proliferating or pathogenic cells.[2]
Discovery of HGPRT/TBrHGPRT1-IN-1
HGPRT/TBrHGPRT1-IN-1, also referred to as "Compound 5" in developmental literature, is a potent and selective inhibitor of both human HGPRT (hHGPRT) and Trypanosoma brucei HGPRT1 (TBrHGPRT1).[3] Its discovery was the result of rational drug design, focusing on creating transition-state analogue inhibitors. These inhibitors mimic the structure of the transition state of the enzymatic reaction, thereby binding with very high affinity to the enzyme's active site.
The development of prolinol-containing inhibitors, including HGPRT/TBrHGPRT1-IN-1, was a key advancement. These compounds feature a purine base connected to a prolinol group and one or two phosphonate (B1237965) groups. This structural design allows for critical interactions within the active sites of both the human and parasitic enzymes, leading to potent inhibition.[2]
Synthesis of HGPRT/TBrHGPRT1-IN-1
The synthesis of HGPRT/TBrHGPRT1-IN-1 is a multi-step process rooted in the principles of medicinal chemistry and organic synthesis. While the exact, detailed synthesis scheme for this specific compound is proprietary, a general approach for creating similar prolinol-containing inhibitors has been described. This typically involves the synthesis of a prolinol scaffold, which is then coupled to a modified purine base. The final step usually involves the addition of phosphonate groups.
A generalized synthetic workflow is depicted below:
Quantitative Data of HGPRT Inhibitors
The potency of HGPRT/TBrHGPRT1-IN-1 and other representative inhibitors is typically quantified by their inhibition constant (Ki) or their half-maximal inhibitory concentration (IC50). A lower value indicates a more potent inhibitor.
| Inhibitor | Target Enzyme | Ki (nM) | IC50 (µM) | Reference |
| HGPRT/TBrHGPRT1-IN-1 | hHGPRT | 3 | - | [3] |
| TBrHGPRT1 | 3 | - | [3] | |
| P. falciparum HGXPRT | 10 | - | [3] | |
| P. vivax HGPRT | 60 | - | [3] | |
| M. tuberculosis HGPRT | 300 | - | [3] | |
| HGPRT/TBrHGPRT1-IN-1 | hHGPRT | 32 | - | [4] |
| Gibberellin A34 | hHGPRT | 121 | - | [4] |
| Chasmanthin | hHGPRT | 368 | - | [4] |
| 9-Deazaguanine | P. falciparum HGXPRT | - | 12 | [5] |
| Acyclic Nucleoside Phosphonates | P. falciparum HGXPRT | as low as 100 | - | |
| 2-amino-6-iodopurine | T. cruzi HPRT | - | - | [6] |
Experimental Protocols
Enzymatic Inhibition Assay (Spectrophotometric)
This assay measures the activity of HGPRT by monitoring the production of inosine monophosphate (IMP), which is then converted to xanthosine (B1684192) monophosphate (XMP) by IMP dehydrogenase (IMPDH), with the concomitant reduction of NAD⁺ to NADH. The increase in absorbance at 340 nm due to NADH production is directly proportional to the HGPRT activity.[7]
Materials:
-
Purified recombinant HGPRT
-
Hypoxanthine
-
Phosphoribosyl pyrophosphate (PRPP)
-
IMP dehydrogenase (IMPDH)
-
Nicotinamide adenine (B156593) dinucleotide (NAD⁺)
-
Assay buffer (e.g., Tris-HCl with MgCl₂)
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing assay buffer, hypoxanthine, PRPP, NAD⁺, and IMPDH.
-
Add varying concentrations of the test inhibitor (e.g., HGPRT/TBrHGPRT1-IN-1) to the wells of the microplate.
-
Add the reaction mixture to the wells.
-
Initiate the reaction by adding a fixed concentration of purified HGPRT enzyme.
-
Immediately begin monitoring the increase in absorbance at 340 nm at regular intervals for a set period.
-
Calculate the initial reaction velocity for each inhibitor concentration.
-
Determine the percent inhibition relative to a control without the inhibitor.
-
Plot percent inhibition against inhibitor concentration to calculate the IC50 value. The Ki can be determined through further kinetic studies by varying substrate concentrations.
Cellular HPRT Functional Assay
This assay assesses the functional activity of the HPRT gene in living cells by measuring their resistance to the toxic purine analog 6-thioguanine (B1684491) (6-TG).[8]
Materials:
-
Mammalian cell line (e.g., Chinese Hamster Ovary - CHO, or V79)
-
Cell culture medium and supplements
-
6-thioguanine (6-TG)
-
Test inhibitor
-
Cell culture plates
-
Incubator
Procedure:
-
Culture cells to a sufficient density.
-
Expose the cells to the test inhibitor at various concentrations for a defined period.
-
After the treatment period, wash the cells and re-plate them at a lower density in a selective medium containing 6-TG.
-
Culture the cells for a period that allows for colony formation (typically 7-9 days).
-
Fix and stain the colonies.
-
Count the number of viable colonies.
-
A decrease in the number of colonies in the presence of the inhibitor (and absence of 6-TG resistance) indicates that the inhibitor is effectively targeting HPRT function, leading to cell death upon exposure to 6-TG.
Signaling Pathway and Mechanism of Action
HGPRT is a central enzyme in the purine salvage pathway. Inhibition of HGPRT disrupts the recycling of hypoxanthine and guanine, leading to a depletion of the intracellular pools of IMP and GMP. This, in turn, inhibits the synthesis of DNA and RNA, ultimately leading to cell cycle arrest and apoptosis, particularly in cells that are highly dependent on this pathway.
This technical guide provides a foundational understanding of the discovery, synthesis, and evaluation of Purine Phosphoribosyltransferase inhibitors, exemplified by HGPRT/TBrHGPRT1-IN-1. The detailed protocols and data presented herein are intended to support researchers and drug development professionals in the advancement of novel therapeutics targeting this critical metabolic pathway.
References
- 1. Hypoxanthine-guanine phosphoribosyltransferase - Wikipedia [en.wikipedia.org]
- 2. media.malariaworld.org [media.malariaworld.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Identification of potential inhibitors of hypoxanthine-guanine phosphoribosyl transferase for cancer treatment by molecular docking, dynamics simulation and in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. malariaworld.org [malariaworld.org]
- 6. journals.asm.org [journals.asm.org]
- 7. HPRT Assay Kit | Hypoxanthine-Guanine Phosphoribosyltransferase Assay [novocib.com]
- 8. HPRT Assay - Eurofins Medical Device Testing [eurofins.com]
The Core Biological Function of Hypoxanthine-Guanine Phosphoribosyltransferase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hypoxanthine-Guanine Phosphoribosyltransferase (HPRT), a key enzyme in the purine (B94841) salvage pathway, plays a critical role in nucleotide metabolism. Encoded by the HPRT1 gene, this enzyme facilitates the recycling of purine bases, a metabolically efficient alternative to their de novo synthesis.[1] HPRT's function is vital for cellular processes requiring significant DNA and RNA synthesis, and its deficiency is linked to a spectrum of severe neurological and metabolic disorders, most notably Lesch-Nyhan syndrome. Furthermore, the unique metabolic dependency of certain cells on HPRT has established it as a powerful selectable marker in cell culture and a potential target in cancer therapy and other diseases.[2][3] This guide provides an in-depth technical overview of HPRT's biological functions, associated pathologies, and its applications in biomedical research, complete with quantitative data, detailed experimental protocols, and visual representations of relevant pathways and workflows.
The Central Role of HPRT in Purine Metabolism
HPRT is a transferase that catalyzes the conversion of hypoxanthine (B114508) and guanine (B1146940) to their respective mononucleotides, inosine (B1671953) monophosphate (IMP) and guanosine (B1672433) monophosphate (GMP).[4][5] This reaction involves the transfer of a 5-phosphoribosyl group from 5-phosphoribosyl 1-pyrophosphate (PRPP) to the purine base.[4] The enzyme is a cornerstone of the purine salvage pathway, which reclaims purines from the degradation of DNA and RNA.[4] This recycling process is energetically favorable compared to the multi-step de novo synthesis of purines.[1]
The Purine Salvage Pathway and its Interconnection with De Novo Synthesis and Catabolism
The purine salvage pathway, mediated by HPRT and adenine (B156593) phosphoribosyltransferase (APRT), works in concert with the de novo synthesis and catabolic pathways to maintain purine nucleotide homeostasis. The following diagram illustrates the central position of HPRT in this metabolic network.
Quantitative Analysis of HPRT Function
The enzymatic activity and expression levels of HPRT are critical determinants of cellular purine metabolism. Quantitative data provides insights into the enzyme's efficiency and its varying importance across different tissues and disease states.
Enzyme Kinetics
The kinetic parameters of human HPRT have been characterized, revealing its efficiency in processing its primary substrates.
| Substrate | Michaelis Constant (Km) | Catalytic Rate (kcat) | Reference |
| Hypoxanthine | 5.6 µM | 15.2 s-1 | [6] |
| Guanine | 5.6 µM | 15.2 s-1 | [6] |
| PRPP (with Hypoxanthine) | 56 µM | 15.2 s-1 | [6] |
| PRPP (with Guanine) | 56 µM | 15.2 s-1 | [6] |
Tissue-Specific Expression
HPRT is considered a housekeeping gene, but its expression levels vary across different human tissues.[7] Generally, tissues with high rates of cell division and metabolic activity exhibit higher HPRT expression. The central nervous system, particularly the basal ganglia, shows notably elevated HPRT expression.[8]
| Tissue | RNA Expression (TPM) | Protein Expression (Score) | Reference |
| Brain (Cerebral Cortex) | 150-200 | High | [9] |
| Testis | 100-150 | High | [9] |
| Liver | 50-100 | Medium | [9] |
| Kidney | 50-100 | Medium | [9] |
| Lung | 20-50 | Medium | [9] |
| Skeletal Muscle | < 20 | Low | [9] |
| Adipose Tissue | < 20 | Low | [9] |
Data synthesized from the Human Protein Atlas. TPM (Transcripts Per Million) is a measure of RNA expression. Protein expression score is a qualitative assessment based on immunohistochemistry.
Impact of Mutations on Enzyme Activity in HPRT-related Disorders
Mutations in the HPRT1 gene lead to a spectrum of disorders, with the severity correlating with the residual enzyme activity.[10][11]
| Phenotype | Residual HPRT Activity | Clinical Manifestations | Reference |
| Lesch-Nyhan Disease (LND) | < 1.5% | Severe neurological dysfunction, self-injurious behavior, hyperuricemia | [10][12] |
| HPRT-related Neurologic Dysfunction (HND) | 1.5% - 8% | Neurological impairments, hyperuricemia, no self-injurious behavior | [10] |
| HPRT-related Hyperuricemia (HRH) | > 8% | Hyperuricemia, gout, kidney stones, typically no neurological symptoms | [10] |
HPRT as a Selectable Marker in Genetic Engineering
The dual role of HPRT in purine metabolism makes it an invaluable tool for genetic selection in cultured cells. Cells with functional HPRT can survive in a medium where de novo purine synthesis is blocked, while HPRT-deficient cells are resistant to toxic purine analogs.
HAT Selection for HPRT-competent Cells
HAT (Hypoxanthine-Aminopterin-Thymidine) medium is used to select for cells possessing a functional HPRT enzyme.[13][14] Aminopterin blocks the de novo purine synthesis pathway, forcing cells to rely on the salvage pathway. Hypoxanthine and thymidine (B127349) are provided as substrates for the salvage pathway.
6-Thioguanine Selection for HPRT-deficient Cells
6-Thioguanine (6-TG) is a toxic purine analog that is incorporated into DNA by HPRT-positive cells, leading to cell death.[15][16] HPRT-deficient cells, however, cannot metabolize 6-TG and are therefore resistant, allowing for their selection.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of HPRT function and for the effective application of HPRT-based selection strategies.
Spectrophotometric HPRT Enzyme Activity Assay
This protocol describes a continuous spectrophotometric assay for measuring HPRT activity in cell lysates.[17]
Principle: The assay measures the rate of IMP production from hypoxanthine and PRPP. The IMP is then oxidized by IMP dehydrogenase (IMPDH), leading to the reduction of NAD+ to NADH, which can be monitored by the increase in absorbance at 340 nm.
Materials:
-
Cell lysate
-
HPRT Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl2)
-
Hypoxanthine solution
-
PRPP solution
-
IMP Dehydrogenase (IMPDH)
-
NAD+ solution
-
96-well UV-transparent microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing HPRT assay buffer, hypoxanthine, PRPP, IMPDH, and NAD+ at their optimal concentrations.
-
Add a known amount of cell lysate protein to the reaction mixture in the wells of the microplate.
-
Immediately place the plate in the spectrophotometer and begin reading the absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 30 minutes) at 37°C.
-
Calculate the rate of change in absorbance over time (ΔA340/min).
-
Convert the rate of NADH production to HPRT activity using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).
HAT Selection for Hybridoma Production
This protocol outlines the use of HAT medium for the selection of hybridoma cells following the fusion of myeloma cells and spleen cells.[13][14]
Materials:
-
Fused cell suspension (myeloma and spleen cells)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
HAT supplement (containing hypoxanthine, aminopterin, and thymidine)
-
96-well cell culture plates
Procedure:
-
Following cell fusion, centrifuge the cell suspension and resuspend the pellet in complete medium.
-
Count the cells and dilute to the desired seeding density.
-
Add the HAT supplement to the complete medium to create the HAT selection medium.
-
Plate the cell suspension into 96-well plates in the HAT selection medium.
-
Incubate the plates at 37°C in a humidified CO2 incubator.
-
Monitor the plates for cell growth. Unfused myeloma cells and spleen cells will die, while hybridoma cells will proliferate.
-
After 10-14 days, screen the supernatants from wells with viable colonies for the presence of the desired antibody.
Generation of HPRT Knockout Cells using CRISPR-Cas9 and 6-Thioguanine Selection
This workflow describes the generation of HPRT-deficient cell lines using CRISPR-Cas9 technology followed by selection with 6-thioguanine.[18][12][19]
Conclusion and Future Directions
Hypoxanthine-Guanine Phosphoribosyltransferase is a fundamentally important enzyme with far-reaching implications in human health and biomedical research. Its central role in purine metabolism underscores the intricate balance required for normal cellular function. The devastating consequences of its deficiency highlight its critical importance, particularly in the central nervous system. The continued study of HPRT, from its basic enzymatic mechanisms to its role in complex diseases, promises to yield further insights into human physiology and pathology. Moreover, its established utility as a selectable marker and its emerging role as a therapeutic target ensure that HPRT will remain a significant focus of research and development in the years to come. Future research will likely focus on elucidating the precise molecular mechanisms by which HPRT deficiency leads to neurological dysfunction, exploring novel therapeutic strategies for HPRT-related disorders, and further exploiting its properties for advancements in gene editing and cell-based therapies.
References
- 1. Hypoxanthine-guanine phosophoribosyltransferase (HPRT) deficiency: Lesch-Nyhan syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. content.abcam.com [content.abcam.com]
- 4. Mammalian cell HPRT gene mutation assay: test methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enzyme Activity Measurement of Hypoxanthine Phosphoribosyltransferase Using Spectrophotometric Assays [creative-enzymes.com]
- 6. rsc.org [rsc.org]
- 7. Levels of hypoxanthine phosphoribosyltransferase RNA in human cells [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Tissue expression of HPRT1 - Summary - The Human Protein Atlas [v16.proteinatlas.org]
- 10. HPRT1 Disorders - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Genotype-Phenotype Correlations in Lesch-Nyhan Disease: MOVING BEYOND THE GENE - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Enriching CRISPR-Cas9 targeted cells by co-targeting the HPRT gene - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Selecting hybridoma cell using HAT method [moleculardevices.com]
- 14. creative-diagnostics.com [creative-diagnostics.com]
- 15. Knockdown of HPRT for Selection of Genetically Modified Human Hematopoietic Progenitor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. m.youtube.com [m.youtube.com]
- 19. academic.oup.com [academic.oup.com]
Technical Whitepaper: The Impact of Purine Phosphoribosyltransferase Inhibition on Cellular Nucleotide Pools
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Publicly available information on a specific compound designated "Purine phosphoribosyltransferase-IN-1" is limited. This guide provides a comprehensive overview of the mechanism of action of purine (B94841) phosphoribosyltransferase inhibitors and their general effects on nucleotide pools, drawing on data from studies of well-characterized inhibitors of this enzyme class. The experimental protocols and data presented are representative of the methodologies used in the field.
Introduction
Purine metabolism is a critical cellular process responsible for the synthesis of purine nucleotides, the building blocks of DNA and RNA, and key molecules in cellular energy metabolism and signaling. The purine salvage pathway is a vital component of this metabolism, recycling purine bases from the breakdown of nucleic acids. A key enzyme in this pathway is Purine Phosphoribosyltransferase (PRT). PRTs catalyze the conversion of purine bases into their corresponding nucleoside monophosphates.
In many organisms, including pathogenic protozoa like Plasmodium and Trypanosoma, the de novo purine synthesis pathway is absent, making them entirely dependent on the purine salvage pathway for their survival.[1] This dependency makes PRTs, such as hypoxanthine-guanine phosphoribosyltransferase (HGPRT), attractive targets for the development of antimicrobial and anticancer drugs. "this compound" is listed as an inhibitor targeting Plasmodium, suggesting its potential as an antimalarial agent.[2][3][4][5]
This technical guide will delve into the effects of PRT inhibition on cellular nucleotide pools, providing an overview of the mechanism of action, a summary of expected quantitative changes, and detailed experimental protocols for assessing these effects.
Mechanism of Action of Purine Phosphoribosyltransferase Inhibitors
Purine phosphoribosyltransferases catalyze the transfer of a phosphoribosyl group from 5-phosphoribosyl pyrophosphate (PRPP) to a purine base (e.g., adenine (B156593), guanine (B1146940), hypoxanthine) to form the corresponding nucleoside 5'-monophosphate. PRT inhibitors are designed to block this catalytic activity. These inhibitors are often purine analogs that compete with the natural purine substrates for binding to the enzyme's active site.[6][7]
For instance, 6-mercaptopurine (B1684380), a well-known anticancer and immunosuppressive drug, acts as a competitive inhibitor of guanine phosphoribosyltransferase and hypoxanthine (B114508) phosphoribosyltransferase.[6] By blocking these enzymes, the inhibitor prevents the synthesis of inosine (B1671953) monophosphate (IMP) and guanosine (B1672433) monophosphate (GMP), crucial precursors for the synthesis of adenosine (B11128) triphosphate (ATP) and guanosine triphosphate (GTP). This disruption of the purine salvage pathway leads to a depletion of the intracellular nucleotide pools, ultimately impairing DNA and RNA synthesis and cellular energy metabolism, leading to cell death.
The following diagram illustrates the central role of Purine Phosphoribosyltransferases in the purine salvage pathway and the point of inhibition.
Expected Effects on Nucleotide Pools
Inhibition of purine phosphoribosyltransferases is expected to cause a significant perturbation in the intracellular concentrations of purine nucleotides. The specific quantitative changes will depend on the cell type, the specific inhibitor, its concentration, and the duration of treatment. However, the general trends are predictable.
| Nucleotide | Expected Change upon PRT Inhibition | Rationale |
| IMP | Decrease | Direct product of hypoxanthine salvage by HGPRT. |
| GMP | Decrease | Product of guanine salvage by HGPRT and downstream of IMP. |
| AMP | Decrease | Product of adenine salvage by APRT and downstream of IMP. |
| GDP | Decrease | Downstream of GMP. |
| GTP | Decrease | Downstream of GDP; essential for RNA synthesis and signaling. |
| ADP | Decrease | Downstream of AMP. |
| ATP | Decrease | Downstream of ADP; the primary cellular energy currency. |
| PRPP | Increase | Substrate for PRTs; its consumption is blocked. |
| Hypoxanthine | Increase | Substrate for HGPRT; its conversion is blocked. |
| Guanine | Increase | Substrate for HGPRT; its conversion is blocked. |
Experimental Protocols
The quantitative analysis of intracellular nucleotide pools is a technically demanding process due to the low abundance and rapid turnover of these molecules. High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry (MS), is the most common and reliable method for this purpose.[8][9][10][11][12]
General Experimental Workflow
The following diagram outlines a typical workflow for assessing the impact of a PRT inhibitor on cellular nucleotide pools.
Detailed Methodology: HPLC-MS Analysis of Nucleotide Pools
This protocol is a composite based on established methods for the analysis of cellular nucleotides.[8][11][12]
1. Cell Culture and Treatment:
-
Culture cells of interest (e.g., cancer cell line, parasite culture) to a desired confluency in appropriate growth medium.
-
Treat the cells with varying concentrations of the Purine phosphoribosyltransferase inhibitor or a vehicle control (e.g., DMSO) for a specified period (e.g., 24, 48, 72 hours).
2. Cell Harvesting and Quenching:
-
Aspirate the culture medium and wash the cells with ice-cold phosphate-buffered saline (PBS).
-
For adherent cells, add a quenching/extraction solution (e.g., 80:20 methanol:water at -80°C) directly to the plate. For suspension cells, pellet the cells by centrifugation at a low speed and resuspend in the quenching/extraction solution.
-
Scrape the adherent cells and collect the cell lysate.
3. Nucleotide Extraction:
-
Transfer the cell lysate to a microcentrifuge tube.
-
Perform a series of freeze-thaw cycles to ensure complete cell lysis.
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C to pellet cell debris.
-
Carefully collect the supernatant containing the extracted nucleotides.
4. Sample Preparation for HPLC-MS:
-
Dry the supernatant using a vacuum concentrator.
-
Reconstitute the dried extract in a suitable buffer for HPLC analysis (e.g., mobile phase A).
-
Filter the reconstituted sample through a 0.22 µm filter to remove any remaining particulate matter.
5. HPLC-MS Analysis:
-
Chromatographic Separation:
-
Use a suitable HPLC column, such as a hydrophilic interaction liquid chromatography (HILIC) column or a reverse-phase C18 column with an ion-pairing agent.[8][11]
-
Employ a gradient elution program with two mobile phases (e.g., Mobile Phase A: aqueous buffer with an ion-pairing agent; Mobile Phase B: organic solvent like acetonitrile). The specific gradient will need to be optimized for the separation of the target nucleotides.
-
-
Mass Spectrometry Detection:
-
Couple the HPLC system to a triple quadrupole mass spectrometer operating in negative ion mode.
-
Use multiple reaction monitoring (MRM) for the sensitive and specific detection of each nucleotide. This involves monitoring a specific precursor-to-product ion transition for each analyte.
-
6. Data Analysis and Quantification:
-
Generate a standard curve for each nucleotide using known concentrations of analytical standards.
-
Integrate the peak areas of the MRM transitions for each nucleotide in the experimental samples.
-
Calculate the concentration of each nucleotide in the samples by comparing their peak areas to the standard curve.
-
Normalize the nucleotide concentrations to the cell number or total protein content of each sample.
Conclusion
Inhibition of purine phosphoribosyltransferases represents a promising therapeutic strategy, particularly for diseases where a target organism or cell type is heavily reliant on the purine salvage pathway. A thorough understanding of the downstream metabolic consequences of this inhibition is crucial for drug development and mechanistic studies. The primary effect of PRT inhibitors is a significant disruption of intracellular nucleotide pools, leading to a depletion of essential building blocks for nucleic acid synthesis and cellular energy metabolism. The detailed experimental protocols provided in this guide offer a framework for the quantitative assessment of these effects, enabling researchers to elucidate the precise mechanism of action of novel PRT inhibitors like "this compound" and to evaluate their therapeutic potential.
References
- 1. oaktrust.library.tamu.edu [oaktrust.library.tamu.edu]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Inhibition of purine phosphoribosyltransferases of Ehrlich ascites-tumour cells by 6-mercaptopurine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hypoxanthine phosphoribosyltransferase from Trypanosoma cruzi as a target for structure-based inhibitor design: crystallization and inhibition studies with purine analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. librarysearch.middlebury.edu [librarysearch.middlebury.edu]
- 9. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 10. Quantitative Analysis of Nucleoside Triphosphate Pools in Mouse Muscle Using Hydrophilic Interaction Liquid Chromatography Coupled with Tandem Mass Spectrometry Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Isocratic HPLC analysis for the simultaneous determination of dNTPs, rNTPs and ADP in biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
In Silico Modeling of Purine Phosphoribosyltransferase Interactions: A Technical Guide Featuring Acyclic Nucleoside Phosphonate Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in silico modeling of inhibitor interactions with purine (B94841) phosphoribosyltransferases, key enzymes in the purine salvage pathway. Due to the lack of specific public information on a compound named "Purine phosphoribosyltransferase-IN-1," this paper will focus on a well-characterized class of inhibitors, the acyclic nucleoside phosphonates (ANPs), as a representative case study. We will delve into the quantitative data, experimental protocols, and computational workflows essential for understanding and predicting the binding of these inhibitors to Hypoxanthine-guanine phosphoribosyltransferase (HGPRT), a critical therapeutic target.
Introduction to Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT)
Purine nucleotides are fundamental building blocks for DNA and RNA synthesis and are crucial for various cellular processes. Cells can synthesize purines through two main pathways: the de novo synthesis pathway and the salvage pathway. The salvage pathway recycles purine bases from the breakdown of nucleic acids, offering a more energy-efficient route to nucleotide synthesis.[1] Hypoxanthine-guanine phosphoribosyltransferase (HGPRT) is a central enzyme in this pathway, catalyzing the conversion of hypoxanthine (B114508) and guanine (B1146940) to inosine (B1671953) monophosphate (IMP) and guanosine (B1672433) monophosphate (GMP), respectively, using 5-phosphoribosyl-1-pyrophosphate (PRPP) as a co-substrate.[1][2]
The essential role of HGPRT in purine metabolism, particularly in rapidly proliferating cells and certain parasites that rely heavily on the salvage pathway, makes it an attractive target for drug development in cancer and infectious diseases.[2]
Acyclic Nucleoside Phosphonates (ANPs) as HGPRT Inhibitors
Acyclic nucleoside phosphonates (ANPs) are potent inhibitors of HGPRT. These compounds mimic the natural nucleotide products of the HGPRT-catalyzed reaction and are characterized by a purine base linked to a phosphonate (B1237965) group via a flexible acyclic linker. This structural analogy allows them to bind to the active site of HGPRT with high affinity. For the purpose of this guide, we will focus on a representative ANP, (S)-1-[3-hydroxy-2-(phosphonomethoxy)propyl]hypoxanthine ((S)-HPEPHx), for which structural and quantitative data are available.
Quantitative Data for ANP-HGPRT Interaction
The inhibitory activity of ANPs against HGPRT has been quantified using various biochemical assays. The inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50) are key parameters that describe the potency of these inhibitors. Below is a summary of representative quantitative data for selected ANPs.
| Inhibitor | Target Enzyme | Ki (µM) | IC50 (µM) | Reference |
| (S)-HPEPHx | Human HGPRT | - | - | [3] |
| PEEHx | P. falciparum HGXPRT | 0.3 | - | [4] |
| PEEHx | Human HGPRT | ~3.0 | - | [4] |
| PEEG | P. falciparum HGXPRT | 0.1 | - | [4] |
| PEEG | Human HGPRT | ~1.0 | - | [4] |
| Representative ANP | P. falciparum in cell culture | - | 1 - 46 | [2] |
Experimental Protocols
Accurate in silico modeling is often guided and validated by experimental data. The following sections detail the methodologies for key experiments used to characterize the interaction between ANPs and HGPRT.
HGPRT Enzyme Inhibition Assay (Spectrophotometric Method)
This assay determines the inhibitory effect of a compound on HGPRT activity by measuring the rate of product formation.
Principle: The production of inosine monophosphate (IMP) by HGPRT is coupled to the activity of IMP dehydrogenase (IMPDH), which catalyzes the NAD+-dependent oxidation of IMP to xanthosine (B1684192) monophosphate (XMP). The concomitant reduction of NAD+ to NADH is monitored by the increase in absorbance at 340 nm.
Materials:
-
Recombinant human HGPRT enzyme
-
Hypoxanthine (substrate)
-
5-Phosphoribosyl-1-pyrophosphate (PRPP) (co-substrate)
-
IMP dehydrogenase (IMPDH)
-
Nicotinamide adenine (B156593) dinucleotide (NAD+)
-
Acyclic nucleoside phosphonate inhibitor (e.g., (S)-HPEPHx)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.4, 10 mM MgCl2, 0.5 mM TCEP)
-
96-well UV-transparent microplate
-
Microplate spectrophotometer
Procedure:
-
Prepare a stock solution of the ANP inhibitor in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the assay buffer, varying concentrations of the ANP inhibitor, and a fixed concentration of HGPRT enzyme. Include a control with no inhibitor.
-
Add NAD+ and IMPDH to the wells.
-
Pre-incubate the plate at a constant temperature (e.g., 25°C) for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding a mixture of hypoxanthine and PRPP to all wells.
-
Immediately begin monitoring the increase in absorbance at 340 nm at regular intervals for a set period (e.g., 10-20 minutes).
-
Calculate the initial reaction velocities from the linear portion of the absorbance versus time plots.
-
Determine the percentage of inhibition for each inhibitor concentration relative to the no-inhibitor control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.
-
To determine the Ki value, the assay is performed at multiple substrate concentrations.
Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique for directly measuring the thermodynamic parameters of binding interactions, including the binding affinity (Kd), enthalpy (ΔH), and stoichiometry (n).
Principle: ITC measures the heat released or absorbed during the binding of a ligand (the ANP inhibitor) to a macromolecule (HGPRT). A solution of the ligand is titrated into a solution of the protein, and the resulting heat changes are measured.
Materials:
-
Purified, high-concentration HGPRT enzyme
-
Acyclic nucleoside phosphonate inhibitor
-
Dialysis buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl, 0.5 mM TCEP)
-
Isothermal titration calorimeter
Procedure:
-
Dialyze both the HGPRT and the ANP inhibitor extensively against the same buffer to ensure a perfect buffer match.
-
Determine the accurate concentrations of the protein and inhibitor solutions.
-
Degas the solutions to prevent the formation of air bubbles in the calorimeter cell and syringe.
-
Load the HGPRT solution into the sample cell of the calorimeter and the ANP inhibitor solution into the injection syringe.
-
Set the experimental parameters, including temperature, stirring speed, injection volume, and spacing between injections.
-
Perform an initial injection, which is typically discarded from the data analysis, to allow for equilibration.
-
Carry out a series of injections of the inhibitor into the protein solution. The heat change upon each injection is measured.
-
As the protein becomes saturated with the inhibitor, the magnitude of the heat changes decreases.
-
Perform a control titration by injecting the inhibitor into the buffer alone to determine the heat of dilution.
-
Subtract the heat of dilution from the binding data.
-
Integrate the heat change peaks and plot them against the molar ratio of inhibitor to protein.
-
Fit the resulting binding isotherm to a suitable binding model to determine the Kd, ΔH, and n.
In Silico Modeling Workflow
In silico modeling provides a powerful and cost-effective approach to understanding the molecular basis of inhibitor binding and for designing novel, more potent inhibitors.
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor and estimates the strength of the interaction.
Protocol using AutoDock Vina:
1. Preparation of the Receptor (HGPRT): a. Download the crystal structure of human HGPRT in complex with (S)-HPEPHx from the Protein Data Bank (PDB ID: 5BRN).[3] b. Open the PDB file in a molecular visualization software (e.g., PyMOL, Chimera). c. Remove water molecules, co-solvents, and any non-essential ligands. d. If the structure is a multimer, select a single chain for docking unless the binding site is at the interface. e. Use AutoDockTools (ADT) to add polar hydrogens and assign Gasteiger charges to the protein. f. Save the prepared receptor in PDBQT format.
2. Preparation of the Ligand (ANP): a. Obtain the 2D structure of the acyclic nucleoside phosphonate inhibitor (e.g., from a chemical database or drawn using a chemical editor). b. Convert the 2D structure to a 3D structure and perform energy minimization using a suitable force field (e.g., MMFF94). c. In ADT, define the rotatable bonds of the ligand and save it in PDBQT format.
3. Grid Box Generation: a. In ADT, define the search space (grid box) for docking. The grid box should encompass the entire binding site. For the PDB structure 5BRN, the grid can be centered on the co-crystallized ligand.[3] b. Ensure the grid box dimensions are large enough to allow for conformational sampling of the ligand.
4. Running the Docking Simulation: a. Create a configuration file specifying the paths to the receptor and ligand PDBQT files, the center and dimensions of the grid box, and the desired exhaustiveness of the search. b. Execute AutoDock Vina from the command line using the configuration file. c. Vina will generate an output file containing the predicted binding poses of the ligand ranked by their binding affinity scores (in kcal/mol).
5. Analysis of Docking Results: a. Visualize the docked poses in the context of the HGPRT binding site using molecular visualization software. b. Analyze the intermolecular interactions (hydrogen bonds, hydrophobic interactions, etc.) between the top-ranked pose and the protein residues. c. Compare the predicted binding mode with the conformation of the co-crystallized ligand in the original PDB file to validate the docking protocol.
Visualizations
Purine Salvage Pathway
Caption: The Purine Salvage Pathway highlighting the role of HGPRT.
In Silico Experimental Workflow
Caption: A generalized workflow for in silico inhibitor analysis.
Conclusion
The in silico modeling of inhibitor interactions with purine phosphoribosyltransferases, such as HGPRT, is a vital component of modern drug discovery. By combining computational techniques like molecular docking with experimental validation through enzyme inhibition assays and ITC, researchers can gain a detailed understanding of the molecular recognition processes that govern inhibitor binding. This knowledge is instrumental in the rational design and optimization of novel therapeutic agents targeting the purine salvage pathway for the treatment of cancer and infectious diseases. The methodologies and workflows presented in this guide provide a robust framework for scientists and drug development professionals to effectively explore and exploit these critical drug targets.
References
"Purine phosphoribosyltransferase-IN-1" chemical properties and structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
Purine (B94841) phosphoribosyltransferase-IN-1, also identified as compound (S,R)-48, is a potent inhibitor of 6-oxopurine phosphoribosyltransferases (PRTs). This technical guide provides a comprehensive overview of its chemical properties, structure, biological activity, and the experimental protocols used for its characterization. The compound has demonstrated significant inhibitory activity against PRTs from parasitic protozoa, including Plasmodium falciparum, Plasmodium vivax, and Trypanosoma brucei, making it a molecule of interest in the development of novel anti-parasitic agents.
Chemical Properties and Structure
Purine phosphoribosyltransferase-IN-1 is an acyclic nucleoside phosphonate. Its chemical and physical properties are summarized in the table below.
| Property | Value |
| IUPAC Name | Disodium;hydrogen [(2R,3S)-2-[[(2-amino-6-oxo-1H-purin-9-yl)methyl]oxymethyl]-3-hydroxy-4-phosphonatooxybutyl]phosphonate |
| Molecular Formula | C₁₁H₁₅N₅Na₄O₁₀P₂[1] |
| Molecular Weight | 531.17 g/mol [1] |
| CAS Number | 2784631-28-1[1] |
| SMILES | O=P(O[Na])(O[Na])COC--INVALID-LINK--(O[Na])=O)O">C@@HCN1C=NC2=C1N=C(N)NC2=O[2] |
| Appearance | Solid |
| Storage | Store at -20°C for long-term storage. |
Biological Activity
This compound is a potent inhibitor of 6-oxopurine phosphoribosyltransferases, key enzymes in the purine salvage pathway of various parasitic organisms. These parasites are typically purine auxotrophs, meaning they cannot synthesize purines de novo and rely on salvaging them from their host. Inhibition of this pathway is therefore a critical strategy for anti-parasitic drug development.
The inhibitory activity of this compound against several parasitic enzymes is detailed in the table below.
| Target Enzyme | Organism | Kᵢ (nM) |
| 6-oxopurine phosphoribosyltransferase | Plasmodium falciparum (Pf) | 50[2] |
| 6-oxopurine phosphoribosyltransferase | Plasmodium vivax (Pv) | 20[2] |
| 6-oxopurine phosphoribosyltransferase | Trypanosoma brucei (Tbr) | 2[2] |
Signaling Pathway: The Purine Salvage Pathway
The primary target of this compound is the 6-oxopurine phosphoribosyltransferase, a central enzyme in the purine salvage pathway. This pathway allows the parasite to convert salvaged purine bases from the host into essential nucleotides required for DNA and RNA synthesis. The diagram below illustrates the purine salvage pathway and the point of inhibition by this compound.
Caption: The purine salvage pathway and inhibition point.
Experimental Protocols
The determination of the inhibitory constant (Kᵢ) for this compound against 6-oxopurine phosphoribosyltransferases is typically performed using a spectrophotometric enzyme inhibition assay. The following is a detailed methodology based on common practices for this type of experiment.
Objective: To determine the Kᵢ of this compound against a purified recombinant 6-oxopurine phosphoribosyltransferase (e.g., from P. falciparum).
Materials:
-
Purified recombinant 6-oxopurine phosphoribosyltransferase
-
This compound
-
Hypoxanthine (substrate)
-
5-Phospho-α-D-ribose 1-pyrophosphate (PRPP) (co-substrate)
-
Tris-HCl buffer (pH 7.4)
-
MgCl₂
-
UV-transparent 96-well plates or cuvettes
-
UV-Vis spectrophotometer capable of reading at 245 nm
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., water or DMSO) and create a series of dilutions to be tested.
-
Prepare stock solutions of hypoxanthine and PRPP in the Tris-HCl buffer.
-
Prepare the assay buffer: 50 mM Tris-HCl (pH 7.4) containing 10 mM MgCl₂.
-
Prepare a solution of the purified enzyme in the assay buffer to a final concentration that yields a linear reaction rate for at least 10 minutes.
-
-
Enzyme Inhibition Assay:
-
The assay is based on monitoring the conversion of hypoxanthine to inosine monophosphate (IMP), which results in a change in absorbance at 245 nm.
-
Set up a series of reactions in a 96-well plate. Each reaction should contain:
-
Assay buffer
-
A fixed concentration of PRPP (saturating concentration, typically around 500 µM)
-
Varying concentrations of the substrate, hypoxanthine (e.g., from 0.5 to 10 times the Kₘ value).
-
Varying concentrations of this compound (e.g., from 0.1 to 10 times the expected Kᵢ).
-
A control reaction without the inhibitor.
-
-
Pre-incubate the plate at a constant temperature (e.g., 25°C or 37°C) for 5 minutes.
-
Initiate the reaction by adding the enzyme solution to each well.
-
Immediately begin monitoring the change in absorbance at 245 nm over time (e.g., every 30 seconds for 10 minutes).
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each reaction from the linear portion of the absorbance versus time plot.
-
To determine the mode of inhibition and the Kᵢ value, plot the data using a double reciprocal plot (Lineweaver-Burk) or, more accurately, fit the initial velocity data to the appropriate enzyme inhibition equation (e.g., competitive, non-competitive, or mixed-model) using non-linear regression software.
-
The experimental workflow for such an inhibition assay can be visualized as follows:
Caption: Workflow for enzyme inhibition assay.
Conclusion
This compound is a highly potent and specific inhibitor of parasitic 6-oxopurine phosphoribosyltransferases. Its chemical properties and biological activity make it a valuable tool for studying the purine salvage pathway in parasites and a promising lead compound for the development of new anti-parasitic drugs. The experimental protocols outlined in this guide provide a framework for the further investigation and characterization of this and similar compounds.
References
An In-depth Technical Guide to Purine Metabolism in Parasitic Protozoa: A Critical Avenue for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Parasitic protozoa, the causative agents of devastating diseases such as malaria, leishmaniasis, and trypanosomiasis, exhibit a unique and exploitable vulnerability in their core metabolism. Unlike their mammalian hosts, these organisms are purine (B94841) auxotrophs, incapable of synthesizing the essential building blocks of DNA, RNA, and energy currency de novo.[1][2] This dependency on salvaging pre-formed purines from the host environment has made the purine salvage pathway a focal point for the development of novel chemotherapeutics. This guide provides a comprehensive technical overview of purine metabolism in key parasitic protozoa, presenting quantitative data, detailed experimental protocols, and visual representations of the core pathways and workflows to aid researchers and drug development professionals in this critical field.
The Parasite's Achilles' Heel: The Purine Salvage Pathway
Purines are fundamental to all life, serving as precursors for nucleic acid synthesis, energy transfer (ATP, GTP), and cellular signaling. While mammals can synthesize purines through a complex de novo pathway, parasitic protozoa such as Plasmodium, Leishmania, and Trypanosoma have lost this capability throughout their evolution.[1] Consequently, they have developed a sophisticated set of enzymes and transporters to scavenge purines from their hosts. This metabolic distinction forms a strong foundation for selective drug design, aiming to inhibit parasite-specific pathways without affecting the host.
The core of this salvage operation involves a series of enzymes that convert imported purine bases and nucleosides into usable nucleotide monophosphates. Key enzymes in this pathway include:
-
Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT) and Hypoxanthine-Guanine-Xanthine Phosphoribosyltransferase (HGXPRT): These enzymes catalyze the conversion of hypoxanthine (B114508), guanine (B1146940), and in some cases, xanthine (B1682287), into their respective nucleotide monophosphates (IMP, GMP, and XMP).
-
Adenosine (B11128) Deaminase (ADA): This enzyme catalyzes the deamination of adenosine to inosine (B1671953).
-
Purine Nucleoside Phosphorylase (PNP): PNP cleaves the glycosidic bond of purine nucleosides to release the purine base.
-
Adenosine Kinase (AK): This enzyme phosphorylates adenosine to form adenosine monophosphate (AMP).
The presence and substrate specificities of these enzymes can vary significantly between different parasite species and their life cycle stages, offering further opportunities for targeted therapeutic intervention.
Comparative Purine Salvage Pathways
The purine salvage pathways in Leishmania, Trypanosoma, and Plasmodium share common features but also exhibit important differences. Understanding these nuances is crucial for the development of broad-spectrum or species-specific inhibitors.
Below are diagrams illustrating the purine salvage pathways in these three major groups of parasitic protozoa.
Quantitative Insights into Enzyme Kinetics and Inhibition
A thorough understanding of the kinetic parameters of purine salvage enzymes and the efficacy of their inhibitors is paramount for rational drug design. The following tables summarize key quantitative data from the literature for enzymes from Leishmania, Trypanosoma, and Plasmodium.
Table 1: Michaelis-Menten Constants (Km) for Key Purine Salvage Enzymes
| Parasite Species | Enzyme | Substrate | Km (µM) | Reference |
| Leishmania tarentolae | HGPRT | Hypoxanthine | 1.8 | [3] |
| Guanine | 2.3 | [3] | ||
| PRPP | 28 | [3] | ||
| Trypanosoma cruzi | HGPRT | Hypoxanthine | 11 | [4] |
| Guanine | 6 | [4] | ||
| PRPP | 15 | [4] | ||
| Plasmodium falciparum | HGXPRT | Hypoxanthine | 1.2 | [5] |
| Guanine | 2.5 | [5] | ||
| Xanthine | 7.5 | [5] | ||
| PRPP | 4.5 | [5] | ||
| Plasmodium falciparum | PNP | Inosine | 17 | [6] |
| Trichomonas vaginalis | ADA | Adenosine | 1130 | [7] |
Table 2: Inhibition Constants (IC50 / Ki) for Inhibitors of Purine Salvage Enzymes
| Parasite Species | Enzyme | Inhibitor | IC50 / Ki (nM) | Reference |
| Leishmania donovani | Promastigotes | Allopurinol | 200,000 | [8] |
| Amastigotes | Allopurinol | 671,000 | [8] | |
| Promastigotes | 5-Fluorouracil | 1,200 | [9] | |
| Amastigotes | 5-Fluorouracil | 800 | [9] | |
| Promastigotes | Azathioprine | 19,000 | [9] | |
| Amastigotes | Azathioprine | 1,100 | [9] | |
| Plasmodium falciparum | PNP | Immucillin-H | IC50 = 63 | [2] |
| PNP | MT-ImmH | IC50 = 50 | [2] | |
| HGXPRT | 9-deazaguanine analog | Ki = 0.5 | [10] |
Experimental Protocols for Studying Purine Metabolism
Reproducible and well-defined experimental protocols are the bedrock of advancing our understanding of parasite metabolism and for the screening of potential drug candidates. This section provides detailed methodologies for key experiments.
Enzyme Assays
This continuous spectrophotometric assay measures the production of NADH, which is coupled to the formation of inosine monophosphate (IMP) by HGPRT.[11]
Principle: HGPRT catalyzes the reaction: Hypoxanthine + PRPP → IMP + PPi. The product, IMP, is then oxidized by IMP dehydrogenase (IMPDH) in the presence of NAD+, leading to the formation of NADH, which can be monitored by the increase in absorbance at 340 nm.
Materials:
-
Assay Buffer: 100 mM Tris-HCl, pH 8.0, 120 mM KCl, 10 mM MgCl₂
-
Hypoxanthine solution (10 mM)
-
5-Phosphoribosyl-1-pyrophosphate (PRPP) solution (10 mM)
-
IMP Dehydrogenase (IMPDH)
-
Nicotinamide adenine dinucleotide (NAD+) solution (20 mM)
-
Parasite cell lysate or purified recombinant HGPRT
-
96-well UV-transparent microplate
-
Microplate spectrophotometer
Procedure:
-
Prepare a reaction mixture in each well of the microplate containing:
-
50 µL of Assay Buffer
-
10 µL of NAD+ solution
-
5 µL of IMPDH
-
10 µL of parasite lysate or purified enzyme
-
-
Incubate the plate for 5 minutes at 37°C to allow for temperature equilibration.
-
Initiate the reaction by adding a mixture of:
-
10 µL of Hypoxanthine solution
-
15 µL of PRPP solution
-
-
Immediately place the plate in the spectrophotometer and measure the absorbance at 340 nm every 30 seconds for 10-15 minutes.
-
Calculate the rate of NADH production from the linear portion of the absorbance versus time plot.
This assay measures the phosphorolysis of a purine nucleoside by coupling the production of the purine base to the xanthine oxidase reaction.[5]
Principle: PNP catalyzes the reaction: Inosine + Pi → Hypoxanthine + Ribose-1-phosphate. The product, hypoxanthine, is then oxidized by xanthine oxidase to uric acid, which can be monitored by the increase in absorbance at 293 nm.
Materials:
-
Assay Buffer: 50 mM Potassium Phosphate (B84403), pH 7.4
-
Inosine solution (10 mM)
-
Xanthine Oxidase
-
Parasite cell lysate or purified recombinant PNP
-
96-well UV-transparent microplate
-
Microplate spectrophotometer
Procedure:
-
Prepare a reaction mixture in each well of the microplate containing:
-
100 µL of Assay Buffer
-
10 µL of Xanthine Oxidase
-
20 µL of parasite lysate or purified enzyme
-
-
Incubate the plate for 5 minutes at room temperature.
-
Initiate the reaction by adding 20 µL of Inosine solution.
-
Immediately place the plate in the spectrophotometer and measure the absorbance at 293 nm every 30 seconds for 10-15 minutes.
-
Calculate the rate of uric acid formation from the linear portion of the absorbance versus time plot.
Metabolic Labeling with [³H]-Hypoxanthine
This method is widely used to assess the overall purine salvage activity and proliferation of intraerythrocytic Plasmodium falciparum.[12][13]
Principle: Parasites actively salvaging purines will incorporate radiolabeled hypoxanthine into their nucleic acids. The amount of incorporated radioactivity is proportional to parasite growth and metabolic activity.
Materials:
-
P. falciparum culture synchronized to the ring stage
-
Complete culture medium (hypoxanthine-free)
-
[³H]-Hypoxanthine
-
96-well culture plate
-
Cell harvester and filter mats
-
Scintillation counter and scintillation fluid
Procedure:
-
Seed a 96-well plate with synchronized ring-stage P. falciparum culture at a desired parasitemia and hematocrit in hypoxanthine-free medium.
-
Add test compounds (inhibitors) at various concentrations.
-
Incubate the plate for 24 hours under standard culture conditions (37°C, 5% CO₂, 5% O₂).
-
Add 0.5 µCi of [³H]-hypoxanthine to each well.
-
Incubate for an additional 24-48 hours.
-
Harvest the cells onto filter mats using a cell harvester.
-
Wash the filter mats to remove unincorporated radiolabel.
-
Dry the filter mats and place them in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
Quantitative Analysis of Purine Nucleotides by HPLC
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of intracellular purine nucleotide pools.[14]
Principle: Cellular extracts are prepared and injected into an HPLC system equipped with a reverse-phase column. An ion-pairing agent is typically used in the mobile phase to improve the retention of the highly polar nucleotides. The separated nucleotides are detected by their UV absorbance at 254 nm and quantified by comparing their peak areas to those of known standards.
Materials:
-
Parasite culture
-
Extraction solution (e.g., 60% methanol, -20°C)
-
HPLC system with a UV detector
-
C18 reverse-phase column
-
Mobile Phase A: 100 mM potassium phosphate buffer, pH 6.0, with 8 mM tetrabutylammonium (B224687) bromide
-
Mobile Phase B: 70% Mobile Phase A, 30% Methanol
-
Nucleotide standards (AMP, ADP, ATP, GMP, GDP, GTP, IMP)
Procedure:
-
Rapidly harvest and quench the metabolism of a known number of parasite cells.
-
Extract the metabolites with cold extraction solution.
-
Centrifuge to pellet cellular debris and collect the supernatant.
-
Dry the supernatant under vacuum.
-
Resuspend the dried extract in a known volume of mobile phase A.
-
Inject the sample into the HPLC system.
-
Elute the nucleotides using a gradient of Mobile Phase B.
-
Monitor the absorbance at 254 nm.
-
Identify and quantify the nucleotides by comparing their retention times and peak areas to those of the standards.
Future Directions and Conclusion
The purine salvage pathway of parasitic protozoa remains a highly attractive target for the development of new antiparasitic drugs. The wealth of genomic and biochemical data has provided a solid foundation for target-based drug discovery. Future efforts should focus on:
-
High-throughput screening of compound libraries against the key enzymes of the pathway.
-
Structure-based drug design to develop more potent and selective inhibitors.
-
Exploiting parasite-specific transporters for the targeted delivery of toxic purine analogs.
-
Investigating the potential for combination therapies that target multiple points in the purine salvage pathway or in conjunction with drugs that have different mechanisms of action.
This technical guide has provided a comprehensive overview of the core aspects of purine metabolism in parasitic protozoa. The provided data, protocols, and diagrams are intended to serve as a valuable resource for researchers dedicated to combating the devastating diseases caused by these organisms. The continued exploration of this unique metabolic pathway holds great promise for the development of the next generation of antiparasitic therapies.
References
- 1. The purine metabolism of protozoa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Cloning, characterization and preliminary crystallographic analysis of Leishmania hypoxanthine-guanine phosphoribosyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medium.com [medium.com]
- 5. Plasmodium falciparum Purine Nucleoside Phosphorylase Is Critical for Viability of Malaria Parasites - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High-Throughput Plasmodium falciparum Growth Assay for Malaria Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. In vitro effects of purine and pyrimidine analogues on Leishmania donovani and Leishmania infantum promastigotes and intracellular amastigotes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. sciencellonline.com [sciencellonline.com]
- 11. researchgate.net [researchgate.net]
- 12. Development of a Novel High-Density [3H]Hypoxanthine Scintillation Proximity Assay To Assess Plasmodium falciparum Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Plasmodium falciparum: assessment of in vitro growth by [3H]hypoxanthine incorporation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Purine metabolite and energy charge analysis of Trypanosoma brucei cells in different growth phases using an optimized ion-pair RP-HPLC/UV for the quantification of adenine and guanine pools - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: In Vitro Enzyme Inhibition Assay for Purine Phosphoribosyltransferase-IN-1
Audience: Researchers, scientists, and drug development professionals.
Introduction
Purine (B94841) phosphoribosyltransferases (PPTs) are a class of enzymes essential for the purine salvage pathway.[1] This pathway allows cells to recycle purine bases from the breakdown of nucleic acids, providing an energy-efficient alternative to de novo purine synthesis.[2] One of the key enzymes in this pathway is Hypoxanthine-guanine phosphoribosyltransferase (HGPRT), which catalyzes the conversion of hypoxanthine (B114508) and guanine (B1146940) to their respective mononucleotides, inosine (B1671953) monophosphate (IMP) and guanosine (B1672433) monophosphate (GMP).[3] Due to their critical role in nucleotide metabolism, particularly in rapidly proliferating cells and certain parasites that lack de novo synthesis pathways, PPTs have emerged as attractive targets for drug development.[4]
This document provides a detailed protocol for an in vitro enzyme inhibition assay to characterize the potency of "Purine phosphoribosyltransferase-IN-1," a hypothetical inhibitor of HGPRT. The described method is a continuous spectrophotometric assay, which offers a non-radioactive and high-throughput-compatible format for determining inhibitor potency.[5][6]
Data Presentation: Inhibitory Potency of Known HGPRT Inhibitors
The following table summarizes the inhibitory constants (Ki) for several known inhibitors of human HGPRT, providing a reference for the expected potency of novel compounds like this compound.[7]
| Compound | Target | Ki (µM) |
| HGPRT/TBrHGPRT1-IN-1 (Standard) | Human HPRT | 0.032 |
| Gibberellin A34 | Human HPRT | 0.121 |
| Chasmanthin | Human HPRT | 0.368 |
Experimental Protocols
Principle of the Assay
The inhibitory effect of this compound on HGPRT activity is determined using a coupled-enzyme spectrophotometric assay.[6] The assay measures the rate of IMP formation from the reaction between hypoxanthine and 5-phospho-α-D-ribosyl 1-pyrophosphate (PRPP), catalyzed by HGPRT. The produced IMP is then oxidized by inosine monophosphate dehydrogenase (IMPDH), which uses NAD+ as a cofactor to produce xanthosine (B1684192) monophosphate (XMP) and NADH. The rate of NADH formation is monitored by the increase in absorbance at 340 nm, which is directly proportional to the HGPRT activity.[6][8]
Materials and Reagents
-
Enzyme: Recombinant Human Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT)[9]
-
Substrates:
-
Hypoxanthine
-
5-Phospho-α-D-ribosyl 1-pyrophosphate (PRPP)
-
-
Coupling Enzyme and Cofactor:
-
Recombinant Inosine Monophosphate Dehydrogenase (IMPDH)
-
β-Nicotinamide adenine (B156593) dinucleotide (NAD+)
-
-
Test Compound: this compound
-
Assay Buffer: Tris-HCl buffer (pH 7.4) containing MgCl2
-
Control Inhibitor: A known HGPRT inhibitor (e.g., 9-deazaguanine)[10]
-
Equipment:
-
UV-Vis spectrophotometer or microplate reader capable of reading absorbance at 340 nm
-
96-well UV-transparent microplates
-
Standard laboratory equipment (pipettes, tubes, etc.)
-
Assay Protocol
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare working solutions of the inhibitor by serial dilution in the assay buffer. Ensure the final solvent concentration in the assay is constant across all wells and does not exceed a level that affects enzyme activity.
-
Prepare stock solutions of hypoxanthine, PRPP, and NAD+ in assay buffer.
-
Prepare working solutions of HGPRT and IMPDH in assay buffer. The optimal concentrations of enzymes and substrates should be determined empirically but are typically in the low micromolar range for substrates and nanomolar range for enzymes.[11]
-
-
Assay Procedure (96-well plate format):
-
To each well of a 96-well plate, add the following components in the specified order:
-
Assay Buffer
-
This compound solution at various concentrations (or solvent for control wells).
-
HGPRT enzyme solution.
-
IMPDH enzyme solution.
-
NAD+ solution.
-
-
Incubate the plate at a constant temperature (e.g., 37°C) for a pre-determined time (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the substrate mixture (hypoxanthine and PRPP).
-
Immediately begin monitoring the increase in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 15-30 minutes) using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each well by determining the slope of the linear portion of the absorbance vs. time curve.
-
Determine the percentage of inhibition for each concentration of this compound using the following formula:
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by fitting the data to a suitable dose-response curve (e.g., a four-parameter logistic equation).
-
Visualizations
Signaling Pathway
Caption: The Purine Salvage Pathway showing the role of HGPRT.
Experimental Workflow
Caption: Workflow for the in vitro HGPRT enzyme inhibition assay.
References
- 1. Purine metabolism - Wikipedia [en.wikipedia.org]
- 2. Purine Salvage Mnemonic for USMLE [pixorize.com]
- 3. A review of the molecular basis of hypoxanthine-guanine phosphoribosyltransferase (HPRT) deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. oaktrust.library.tamu.edu [oaktrust.library.tamu.edu]
- 5. Human hypoxanthine-guanine phosphoribosyltransferase. Development of a spectrophotometric assay and its use in detection and characterization of mutant forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. HPRT Assay Kit | Hypoxanthine-Guanine Phosphoribosyltransferase Assay [novocib.com]
- 7. Identification of potential inhibitors of hypoxanthine-guanine phosphoribosyl transferase for cancer treatment by molecular docking, dynamics simulation and in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. HPRT Assay Kit - HGPRT Activity Assay Kit [novocib.com]
- 9. Human active HGPRT enzyme - purified HPRT enzyme [novocib.com]
- 10. malariaworld.org [malariaworld.org]
- 11. pubs.acs.org [pubs.acs.org]
Application Note: Cell-Based Assay for Evaluating the Efficacy of Purine Phosphoribosyltransferase-IN-1
Audience: Researchers, scientists, and drug development professionals.
Introduction
Purine (B94841) metabolism is a critical cellular process responsible for the synthesis of purine nucleotides, the essential building blocks of DNA and RNA.[1][2] This process involves two main pathways: the de novo synthesis pathway and the salvage pathway. Purine phosphoribosyltransferases (PRTs) are a family of enzymes that play a pivotal role in the purine salvage pathway, catalyzing the conversion of purine bases into their corresponding mononucleotides.[3][4] This pathway is crucial for recycling purine bases from the breakdown of nucleic acids. Due to their essential role, PRTs have emerged as attractive therapeutic targets for various diseases, including cancer and parasitic infections.[5][6][7] "Purine phosphoribosyltransferase-IN-1" is a novel small molecule inhibitor designed to target PRT activity. This application note provides a detailed protocol for a cell-based assay to determine the efficacy of this inhibitor.
Principle of the Assay
This assay quantifies the inhibitory effect of "this compound" on the purine salvage pathway in cultured cells. The principle relies on measuring the incorporation of a radiolabeled purine precursor, such as [¹⁴C]-hypoxanthine, into the cellular nucleotide pool. In the presence of an effective PRT inhibitor, the incorporation of the radiolabeled purine will be significantly reduced. The level of radioactivity in the nucleotide fraction is measured by scintillation counting and is inversely proportional to the inhibitory activity of the compound.
Data Presentation
Table 1: Inhibitory Effect of this compound on [¹⁴C]-Hypoxanthine Incorporation
| Inhibitor Concentration (µM) | [¹⁴C]-Hypoxanthine Incorporation (DPM/µg protein) | % Inhibition |
| 0 (Vehicle Control) | 15,234 ± 850 | 0 |
| 0.1 | 12,876 ± 710 | 15.5 |
| 1 | 8,531 ± 450 | 44.0 |
| 10 | 3,047 ± 180 | 80.0 |
| 100 | 914 ± 60 | 94.0 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: IC₅₀ Value of this compound
| Compound | IC₅₀ (µM) |
| This compound | 2.5 |
The IC₅₀ value was calculated from the dose-response curve of the percentage inhibition against the logarithm of the inhibitor concentration.
Experimental Protocols
Materials and Reagents
-
Cell line (e.g., CCRF-CEM, a human T-lymphoblastoid cell line)
-
Cell culture medium (e.g., RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
"this compound"
-
[¹⁴C]-Hypoxanthine
-
Perchloric acid (PCA)
-
Potassium hydroxide (B78521) (KOH)
-
Tris-HCl buffer
-
Scintillation cocktail
-
96-well cell culture plates
-
Scintillation vials
-
Liquid scintillation counter
-
Bradford reagent for protein quantification
Experimental Workflow Diagram
Caption: Experimental workflow for the cell-based assay.
Detailed Protocol
-
Cell Culture and Seeding:
-
Culture CCRF-CEM cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Seed the cells in a 96-well plate at a density of 1 x 10⁵ cells per well in 100 µL of culture medium.
-
Incubate the plate for 24 hours.
-
-
Inhibitor Treatment:
-
Prepare a stock solution of "this compound" in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the inhibitor in the culture medium.
-
Add 50 µL of the diluted inhibitor to the respective wells. For the vehicle control, add 50 µL of the culture medium with the same concentration of the solvent.
-
Incubate the plate for 2 hours.
-
-
Radiolabeling:
-
Prepare a working solution of [¹⁴C]-hypoxanthine in the culture medium.
-
Add 50 µL of the [¹⁴C]-hypoxanthine solution to each well to a final concentration of 1 µCi/mL.
-
Incubate the plate for 4 hours.
-
-
Cell Lysis and Extraction:
-
Terminate the incubation by placing the plate on ice.
-
Centrifuge the plate to pellet the cells.
-
Carefully remove the supernatant.
-
Wash the cells with ice-cold PBS.
-
Lyse the cells by adding 100 µL of 0.4 M perchloric acid (PCA) to each well.
-
Incubate on ice for 30 minutes to precipitate macromolecules.
-
Centrifuge the plate to pellet the acid-insoluble material.
-
Transfer the supernatant (acid-soluble fraction containing nucleotides) to a new set of tubes.
-
Neutralize the supernatant by adding an appropriate volume of 2 M KOH.
-
Centrifuge to remove the potassium perchlorate (B79767) precipitate.
-
-
Scintillation Counting and Protein Quantification:
-
Transfer an aliquot of the neutralized supernatant to a scintillation vial containing a scintillation cocktail.
-
Measure the radioactivity using a liquid scintillation counter. The readings will be in disintegrations per minute (DPM).
-
To normalize the radioactivity, determine the protein concentration in the acid-insoluble pellet. Dissolve the pellet in 0.1 M NaOH and use the Bradford assay.
-
-
Data Analysis:
-
Calculate the specific incorporation of [¹⁴C]-hypoxanthine as DPM per microgram of protein.
-
Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (DPM in treated sample / DPM in control sample)] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to generate a dose-response curve.
-
Determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of [¹⁴C]-hypoxanthine incorporation.
-
Signaling Pathway Diagram
Caption: Purine synthesis pathways and inhibitor action.
This application note provides a comprehensive and detailed protocol for assessing the efficacy of "this compound" in a cell-based format. The described assay is robust, quantitative, and can be adapted for high-throughput screening of other potential PRT inhibitors. The provided diagrams and data presentation formats are intended to facilitate experimental design, execution, and interpretation of results for researchers in the field of drug discovery and development.
References
- 1. Purine metabolism - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. Phosphoribosyltransferases and Their Roles in Plant Development and Abiotic Stress Response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. oaktrust.library.tamu.edu [oaktrust.library.tamu.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Hypoxanthine phosphoribosyltransferase from Trypanosoma cruzi as a target for structure-based inhibitor design: crystallization and inhibition studies with purine analogs - PMC [pmc.ncbi.nlm.nih.gov]
Determining the IC50 of Purine Phosphoribosyltransferase Inhibitors in Cell Culture
Application Notes and Protocols for Researchers
Audience: Researchers, scientists, and drug development professionals.
Introduction
Purine (B94841) metabolism is a critical cellular process involving two main pathways: de novo synthesis and the salvage pathway. The salvage pathway recycles purine bases from the breakdown of nucleic acids, conserving energy and cellular resources. A key enzyme in this pathway is Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT), which catalyzes the conversion of hypoxanthine (B114508) and guanine (B1146940) to their respective monophosphate nucleotides.[1][2][3] Due to the increased demand for nucleotides in rapidly proliferating cells, such as cancer cells, the purine salvage pathway and its enzymes have become attractive targets for therapeutic intervention.
Inhibitors of purine phosphoribosyltransferases, such as the well-characterized compound 6-mercaptopurine (B1684380) (6-MP), can disrupt nucleotide synthesis, leading to cytotoxic effects in cancer cells. This application note provides a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of a purine phosphoribosyltransferase inhibitor, exemplified by "Purine phosphoribosyltransferase-IN-1," in a cell culture model. The IC50 is a quantitative measure of the effectiveness of a compound in inhibiting a specific biological or biochemical function by 50%.[4]
Signaling Pathway of Interest
The purine salvage pathway plays a crucial role in nucleotide metabolism. The diagram below illustrates the key steps, with a focus on the reaction catalyzed by HGPRT, the target of many purine phosphoribosyltransferase inhibitors.
Quantitative Data: IC50 of 6-Mercaptopurine
As "this compound" is a hypothetical compound, the following table provides experimentally determined IC50 values for the known HGPRT inhibitor, 6-mercaptopurine (6-MP), in various cancer cell lines. This data serves as a reference for the expected potency of inhibitors targeting this pathway.
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| HepG2 | Hepatocellular Carcinoma | 56 | [5] |
| HCT116 | Colorectal Carcinoma | 98 | [5] |
| MCF-7 | Breast Adenocarcinoma | 86 | [5] |
| Jurkat | T-cell Leukemia | 0.36 | [5] |
Experimental Protocol: IC50 Determination via MTT Assay
This protocol outlines the determination of the IC50 value of "this compound" using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) cell viability assay. This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.[4]
Materials
-
Human cancer cell line (e.g., HeLa, MCF-7, or A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
"this compound"
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-Buffered Saline (PBS)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Experimental Workflow
Procedure
-
Cell Seeding:
-
Culture the chosen cell line to 70-80% confluency.
-
Detach cells using trypsin-EDTA, resuspend in fresh medium, and perform a cell count.[4]
-
Dilute the cell suspension to the desired concentration and seed 100 µL into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of "this compound" in DMSO.
-
Perform serial dilutions of the stock solution in complete culture medium to obtain a range of desired concentrations.
-
Remove the medium from the cells and add 100 µL of the prepared inhibitor dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest inhibitor concentration) and a no-treatment control.
-
Incubate the plate for an appropriate exposure time (e.g., 48 or 72 hours).[4]
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours.[6]
-
Carefully remove the medium containing MTT without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.[4]
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.[4]
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration by normalizing the data to the vehicle control, which represents 100% viability.
-
% Viability = (Absorbance of treated cells / Absorbance of vehicle control) x 100
-
-
Plot the percentage of viability against the logarithm of the inhibitor concentration.
-
Use a non-linear regression analysis (sigmoidal dose-response curve) with appropriate software (e.g., GraphPad Prism) to determine the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in cell viability.[7]
-
References
- 1. Purine metabolism - Wikipedia [en.wikipedia.org]
- 2. Purine Salvage Mnemonic for USMLE [pixorize.com]
- 3. thesciencenotes.com [thesciencenotes.com]
- 4. benchchem.com [benchchem.com]
- 5. Preparation of 6-Mercaptopurine Loaded Liposomal Formulation for Enhanced Cytotoxic Response in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. clyte.tech [clyte.tech]
Application Notes and Protocols for High-Throughput Screening of Novel Purine Phosphoribosyltransferase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Purine (B94841) phosphoribosyltransferases (PRTs) are a class of enzymes essential for the purine salvage pathway.[1] This pathway allows cells to recycle purine bases from the breakdown of nucleic acids, providing a metabolically efficient alternative to the energy-intensive de novo purine synthesis. The two primary PRTs in humans are hypoxanthine-guanine phosphoribosyltransferase (HGPRT) and adenine (B156593) phosphoribosyltransferase (APRT). HGPRT converts hypoxanthine (B114508) and guanine (B1146940) into inosine (B1671953) monophosphate (IMP) and guanosine (B1672433) monophosphate (GMP), respectively, while APRT converts adenine into adenosine (B11128) monophosphate (AMP).[2]
In various diseases, including cancer and parasitic infections, cells can exhibit an increased reliance on the purine salvage pathway for their proliferation and survival.[2] This dependency makes PRTs attractive targets for the development of novel therapeutics. High-throughput screening (HTS) is a powerful methodology for identifying novel inhibitors of these enzymes from large chemical libraries. These application notes provide detailed protocols for HTS assays designed to discover and validate novel PRT inhibitors.
Signaling Pathways and Experimental Workflows
The purine salvage pathway plays a critical role in nucleotide metabolism. Inhibition of PRTs disrupts the recycling of purine bases, leading to a depletion of the nucleotide pool and an accumulation of purine bases, which are subsequently degraded to uric acid.[3] This disruption can impede DNA and RNA synthesis, ultimately hindering cell proliferation.
Purine Salvage Pathway and Inhibition
Caption: Inhibition of PRTs in the purine salvage pathway.
High-Throughput Screening and Hit Validation Workflow
Caption: Workflow for HTS and hit validation of PRT inhibitors.
Quantitative Data Summary
The following tables summarize key quantitative data for known PRT inhibitors and typical HTS assay parameters.
Table 1: IC50 Values of Known Purine Phosphoribosyltransferase Inhibitors
| Compound | Target Enzyme | Organism | IC50 (µM) | Reference |
| 9-Deazaguanine | HGXPRT | Plasmodium falciparum | 12 ± 1.0 | [4] |
| Acyclovir Monophosphate | HGPRT | Human | >100 | |
| Allopurinol | HGPRT | Leishmania | ~200 | [5] |
| Cefatoxime | HGPRT | Leishmania | Similar to Allopurinol | [5] |
| Gibberellin A34 | HPRT | Human | 0.121 (Ki) | [6] |
| Chasmanthin | HPRT | Human | 0.368 (Ki) | [6] |
| ImmucillinHP | HGPRT | Human | 0.014 (Ki) | [7] |
| ImmucillinGP | HGPRT | Human | 0.001 (Ki) | [7] |
Table 2: Typical High-Throughput Screening Assay Parameters
| Parameter | Spectrophotometric Assay | Fluorescence-Based Assay |
| Principle | Measures change in absorbance | Measures change in fluorescence |
| Wavelength (nm) | 340 (for NADH production) | Varies with fluorophore |
| Plate Format | 96-, 384-, or 1536-well | 96-, 384-, or 1536-well |
| Typical Z'-factor | > 0.5 | > 0.5 |
| Typical Hit Rate (%) | 0.1 - 2 | 0.1 - 2 |
Experimental Protocols
Protocol 1: Spectrophotometric High-Throughput Screening Assay for HGPRT Inhibitors
This protocol is adapted from a commercially available non-radioactive assay and is suitable for HTS.[8] The principle involves a coupled-enzyme reaction where the product of the HGPRT reaction, IMP, is converted to xanthosine (B1684192) monophosphate (XMP) by inosine monophosphate dehydrogenase (IMPDH), with the concomitant reduction of NAD+ to NADH. The increase in NADH is monitored by measuring the absorbance at 340 nm.[9][10]
Materials:
-
Recombinant human HGPRT
-
Hypoxanthine
-
5-Phospho-α-D-ribose 1-diphosphate (PRPP)
-
Inosine monophosphate dehydrogenase (IMPDH)
-
β-Nicotinamide adenine dinucleotide (NAD+)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 10 mM MgCl2, 1 mM DTT
-
Test compounds dissolved in DMSO
-
384-well, clear, flat-bottom microplates
-
Microplate spectrophotometer
Procedure:
-
Compound Plating: Dispense 100 nL of test compounds (at various concentrations) and controls (DMSO for negative control, known inhibitor for positive control) into the wells of a 384-well microplate.
-
Enzyme Preparation: Prepare a master mix containing HGPRT and IMPDH in assay buffer.
-
Enzyme Addition: Add 10 µL of the enzyme master mix to each well of the microplate.
-
Incubation: Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction.
-
Substrate Preparation: Prepare a substrate master mix containing hypoxanthine, PRPP, and NAD+ in assay buffer.
-
Reaction Initiation: Add 10 µL of the substrate master mix to each well to initiate the enzymatic reaction.
-
Kinetic Reading: Immediately place the microplate in a spectrophotometer pre-set to 37°C and measure the absorbance at 340 nm every 60 seconds for 30 minutes.
-
Data Analysis: Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time curve for each well. Determine the percent inhibition for each compound concentration relative to the DMSO control. Plot percent inhibition against compound concentration to determine the IC50 value.
Protocol 2: Fluorescence-Based High-Throughput Screening Assay for PRT Inhibitors
This protocol describes a general fluorescence-based assay adaptable for PRTs. The assay measures the consumption of the substrate PRPP using a coupled-enzyme system that generates a fluorescent signal.
Materials:
-
Recombinant human HGPRT or APRT
-
Appropriate purine base substrate (hypoxanthine, guanine, or adenine)
-
5-Phospho-α-D-ribose 1-diphosphate (PRPP)
-
Pyrophosphate detection reagent (e.g., a commercially available fluorescent pyrophosphate sensor)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 10 mM MgCl2, 1 mM DTT
-
Test compounds dissolved in DMSO
-
384-well, black, flat-bottom microplates
-
Microplate fluorometer
Procedure:
-
Compound Plating: Dispense 100 nL of test compounds and controls into the wells of a 384-well microplate.
-
Enzyme and Substrate Preparation: Prepare a master mix containing the PRT enzyme and the corresponding purine base substrate in assay buffer.
-
Enzyme and Substrate Addition: Add 10 µL of the enzyme/substrate master mix to each well.
-
Incubation: Incubate the plate at room temperature for 15 minutes.
-
Reaction Initiation: Prepare a solution of PRPP and the fluorescent pyrophosphate detection reagent in assay buffer. Add 10 µL of this solution to each well to start the reaction.
-
Endpoint Reading: Incubate the plate at 37°C for 60 minutes. Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the chosen fluorophore.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot percent inhibition against compound concentration to determine the IC50 value.
Hit Validation Cascade
Following the primary HTS, a rigorous hit validation cascade is essential to eliminate false positives and confirm the mechanism of action of the identified hits.[11]
1. Hit Confirmation and IC50 Determination:
-
Re-test primary hits in the primary assay format to confirm activity.
-
Perform dose-response experiments to determine the potency (IC50) of the confirmed hits.
2. Orthogonal Assays:
-
Employ an assay with a different detection method to rule out assay-specific artifacts. For example, if the primary screen was spectrophotometric, an orthogonal assay could be based on mass spectrometry to directly measure substrate and product levels.
3. Secondary Assays:
-
Cell-Based Assays: Test the efficacy of the inhibitors in a cellular context. This can be achieved by using cell lines that are highly dependent on the purine salvage pathway and measuring cell viability or proliferation in the presence of the inhibitors.[12]
-
Selectivity Assays: Evaluate the selectivity of the inhibitors against other related enzymes (e.g., other PRTs or enzymes in the purine metabolism pathway) to ensure target specificity.
4. Biophysical Assays:
-
These assays confirm the direct binding of the inhibitor to the target enzyme.[][14]
-
Surface Plasmon Resonance (SPR): Provides real-time kinetic data on the binding and dissociation of the inhibitor to the immobilized enzyme.[15]
-
Isothermal Titration Calorimetry (ITC): Measures the heat change upon binding of the inhibitor to the enzyme, providing thermodynamic parameters of the interaction.[]
-
Thermal Shift Assay (TSA): Measures the change in the melting temperature of the enzyme upon inhibitor binding, indicating a stabilizing interaction.[16]
-
Conclusion
The protocols and workflows detailed in these application notes provide a comprehensive framework for the high-throughput screening and validation of novel purine phosphoribosyltransferase inhibitors. By employing a combination of robust primary screening assays, a thorough hit validation cascade including orthogonal and cell-based assays, and biophysical characterization, researchers can confidently identify and advance promising lead compounds for further drug development. The inhibition of PRTs represents a promising therapeutic strategy for diseases with a heightened reliance on the purine salvage pathway.
References
- 1. egyankosh.ac.in [egyankosh.ac.in]
- 2. De novo and Salvage Purine Synthesis Pathways Across Tissues and Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Identification of new inhibitors of Plasmodium falciparum hypoxanthine-guanine-xanthine Phosphoribosyltransferase (HG(X)PRT): An outlook towards the treatment of malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Identification of potential inhibitors of hypoxanthine-guanine phosphoribosyl transferase for cancer treatment by molecular docking, dynamics simulation and in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. HPRT Assay Kit | Hypoxanthine-Guanine Phosphoribosyltransferase Assay [novocib.com]
- 9. researchgate.net [researchgate.net]
- 10. HPRT Assay Kit - HGPRT Activity Assay Kit [novocib.com]
- 11. drugtargetreview.com [drugtargetreview.com]
- 12. marinbio.com [marinbio.com]
- 14. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 15. reactionbiology.com [reactionbiology.com]
- 16. criver.com [criver.com]
Application Notes and Protocols for Measuring Purine Uptake in the Presence of Purine Phosphoribosyltransferase-IN-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Purine (B94841) metabolism is a fundamental cellular process essential for the synthesis of nucleic acids, energy currency (ATP, GTP), and various signaling molecules. The salvage pathway, a key component of purine metabolism, recycles purine bases from nucleotide degradation, conserving energy for the cell. Purine phosphoribosyltransferases (PRTs) are critical enzymes in this pathway, catalyzing the conversion of purine bases into their respective mononucleotides. One of the key PRTs is Hypoxanthine-guanine phosphoribosyltransferase (HGPRT), which salvages hypoxanthine (B114508) and guanine.[1][2] Dysregulation of the purine salvage pathway is implicated in several diseases, including cancer and inflammatory disorders, making PRTs attractive targets for therapeutic intervention.[3][4]
"Purine phosphoribosyltransferase-IN-1" is an investigational inhibitor targeting a key PRT. These application notes provide detailed protocols for measuring the uptake of purines in the presence of this inhibitor, enabling researchers to characterize its potency and cellular effects. The provided methodologies are designed for both radiolabeled and non-radiolabeled detection of purine uptake.
Principle of the Assay
The measurement of purine uptake relies on the principle that purine bases are transported across the cell membrane and then rapidly "trapped" intracellularly by the action of PRTs, which convert them into nucleotides.[5] By inhibiting a specific PRT with "this compound," the rate of this trapping mechanism is expected to decrease, leading to a reduction in the intracellular accumulation of the corresponding purine. This change in uptake can be quantified by measuring the amount of a labeled purine (e.g., radiolabeled or stable isotope-labeled) inside the cells after a defined incubation period.
Signaling Pathway
Caption: Purine salvage pathway and the inhibitory action of this compound on HGPRT.
Experimental Protocols
Two primary methods for measuring purine uptake are detailed below: a radiolabeled assay for high sensitivity and an HPLC-based method for non-radioactive quantification.
Protocol 1: Radiolabeled Purine Uptake Assay
This protocol utilizes a radiolabeled purine, such as [³H]-hypoxanthine, to measure its uptake into cultured cells.
Materials:
-
Cell line of interest (e.g., HeLa, K562)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), ice-cold
-
Trypsin-EDTA (for adherent cells)
-
"this compound" stock solution (in DMSO)
-
[³H]-hypoxanthine
-
Cell lysis buffer (e.g., 0.1 M NaOH with 1% SDS)
-
Scintillation cocktail
-
Scintillation counter
-
Multi-well cell culture plates (e.g., 24-well)
Experimental Workflow:
Caption: Experimental workflow for the radiolabeled purine uptake assay.
Procedure:
-
Cell Seeding: Seed cells in a 24-well plate at a density that will result in 80-90% confluency on the day of the experiment. Culture overnight.
-
Inhibitor Treatment:
-
Prepare serial dilutions of "this compound" in a complete culture medium. Include a vehicle control (e.g., DMSO).
-
Aspirate the old medium from the cells and add the medium containing the inhibitor or vehicle.
-
Pre-incubate the cells with the inhibitor for a predetermined time (e.g., 1 hour) at 37°C.
-
-
Radiolabel Incubation:
-
Prepare a working solution of [³H]-hypoxanthine in a complete culture medium.
-
Add the [³H]-hypoxanthine solution to each well to a final concentration (e.g., 1 µCi/mL).
-
Incubate for a short period (e.g., 5-15 minutes) at 37°C. The optimal time should be determined empirically to ensure measurements are within the linear range of uptake.
-
-
Cell Washing:
-
To terminate the uptake, rapidly aspirate the radioactive medium.
-
Immediately wash the cells three times with ice-cold PBS to remove extracellular radiolabel.
-
-
Cell Lysis:
-
Add an appropriate volume of cell lysis buffer (e.g., 200 µL) to each well.
-
Incubate at room temperature for 15-20 minutes to ensure complete lysis.
-
-
Scintillation Counting:
-
Transfer the cell lysate to a scintillation vial.
-
Add scintillation cocktail according to the manufacturer's instructions.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Determine the protein concentration of a parallel set of wells to normalize the scintillation counts.
-
Calculate the percentage of inhibition for each concentration of "this compound" relative to the vehicle control.
-
Plot the percentage of inhibition against the inhibitor concentration to determine the IC₅₀ value.
-
Protocol 2: HPLC-Based Purine Uptake Assay
This method measures the intracellular concentration of unlabeled purines using High-Performance Liquid Chromatography (HPLC), avoiding the use of radioactive materials.[6]
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
PBS, ice-cold
-
"this compound" stock solution (in DMSO)
-
Hypoxanthine solution
-
Lysis buffer (e.g., 70% methanol)
-
HPLC system with a UV detector and a C18 column
-
Mobile phase (e.g., a gradient of acetonitrile and an aqueous buffer like ammonium (B1175870) formate)
-
Standard solutions of hypoxanthine
Procedure:
-
Cell Seeding and Inhibitor Treatment: Follow steps 1 and 2 from Protocol 1.
-
Purine Incubation:
-
Prepare a working solution of hypoxanthine in a complete culture medium.
-
Add the hypoxanthine solution to each well to a final concentration (e.g., 100 µM).
-
Incubate for a defined period (e.g., 30-60 minutes) at 37°C.
-
-
Cell Harvesting and Washing:
-
Aspirate the medium and wash the cells three times with ice-cold PBS.
-
For adherent cells, detach them using trypsin-EDTA and collect them by centrifugation.
-
-
Cell Lysis and Extraction:
-
Resuspend the cell pellet in a known volume of ice-cold lysis buffer (e.g., 70% methanol).
-
Vortex vigorously and incubate on ice for 20 minutes.
-
Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.[7]
-
-
Sample Preparation for HPLC:
-
Collect the supernatant, which contains the intracellular purines.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
-
HPLC Analysis:
-
Inject the prepared sample into the HPLC system.
-
Separate the purines using a C18 column and a suitable gradient mobile phase.
-
Detect hypoxanthine using a UV detector at its maximum absorbance wavelength.
-
-
Data Analysis:
-
Generate a standard curve by plotting the peak area of the hypoxanthine standards against their known concentrations.
-
Determine the concentration of hypoxanthine in the cell lysates from the standard curve.
-
Normalize the intracellular concentration to the cell number or total protein content.
-
Calculate the percentage of inhibition for each concentration of "this compound".
-
Data Presentation
The quantitative data obtained from the purine uptake assays can be summarized in the following tables for clear comparison.
Table 1: Effect of "this compound" on [³H]-Hypoxanthine Uptake
| Inhibitor Concentration (µM) | [³H]-Hypoxanthine Uptake (DPM/µg protein) | % Inhibition |
| 0 (Vehicle) | 15,234 ± 850 | 0 |
| 0.01 | 13,567 ± 780 | 11.0 |
| 0.1 | 9,876 ± 540 | 35.2 |
| 1 | 4,570 ± 320 | 70.0 |
| 10 | 1,890 ± 150 | 87.6 |
| 100 | 980 ± 90 | 93.6 |
| IC₅₀ (µM) | 0.58 |
Data are presented as mean ± SD from a representative experiment performed in triplicate.
Table 2: Intracellular Hypoxanthine Concentration Measured by HPLC
| Inhibitor Concentration (µM) | Intracellular Hypoxanthine (pmol/10⁶ cells) | % Inhibition |
| 0 (Vehicle) | 25.6 ± 2.1 | 0 |
| 0.1 | 21.3 ± 1.8 | 16.8 |
| 1 | 10.2 ± 0.9 | 60.2 |
| 10 | 4.1 ± 0.5 | 84.0 |
| 100 | 1.9 ± 0.3 | 92.6 |
| IC₅₀ (µM) | 0.65 |
Data are presented as mean ± SD from a representative experiment performed in triplicate.
Conclusion
The protocols outlined in these application notes provide robust and reliable methods for measuring purine uptake in the presence of "this compound." Both the radiolabeled and HPLC-based assays are suitable for determining the inhibitory potency of this compound and for further characterizing its effects on cellular purine metabolism. The choice of method will depend on the specific experimental needs and available resources. These studies are crucial for the preclinical evaluation of novel PRT inhibitors in drug development.
References
- 1. Hypoxanthine-guanine phosphoribosyltransferase - Wikipedia [en.wikipedia.org]
- 2. medlineplus.gov [medlineplus.gov]
- 3. Purine metabolism - Wikipedia [en.wikipedia.org]
- 4. Phosphoribosyltransferase - Proteopedia, life in 3D [proteopedia.org]
- 5. Regulation of purine uptake in normal and neoplastic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of cellular purine transport and metabolism in the Caco-2 cell using comprehensive high-performance liquid chromatography method for analysis of purines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Application Note: Assessment of Phosphoribosyltransferase (PRT) Activity Using Radiolabeled Hypoxanthine
Audience: Researchers, scientists, and drug development professionals.
Introduction
Hypoxanthine-guanine phosphoribosyltransferase (HGPRT or HPRT) is a crucial enzyme in the purine (B94841) salvage pathway.[1][2] It catalyzes the conversion of hypoxanthine (B114508) and guanine (B1146940) to their respective mononucleotides, inosine (B1671953) monophosphate (IMP) and guanosine (B1672433) monophosphate (GMP), using 5-phosphoribosyl-1-pyrophosphate (PRPP) as a co-substrate.[2][3] This pathway recycles purine bases from nucleotide degradation, saving cellular energy.
Measuring HPRT activity is vital for several reasons. Deficiencies in HPRT activity, due to mutations in the HPRT1 gene, can lead to severe metabolic disorders like Lesch-Nyhan syndrome (complete deficiency) or gout (partial deficiency).[1][4] Furthermore, many parasitic protozoa, such as the malaria parasite Plasmodium falciparum, lack the de novo purine synthesis pathway and rely entirely on this salvage pathway for survival, making HPRT a promising target for drug development.[5][6]
The radiochemical assay using radiolabeled hypoxanthine is considered the "gold standard" for its sensitivity and direct measurement of enzyme activity.[6][7] This method quantifies the rate of conversion of a radioactive substrate (e.g., [¹⁴C]hypoxanthine or [³H]hypoxanthine) into a radioactive product ([¹⁴C]IMP or [³H]IMP).[8][9] The substrate and product are then separated, typically by thin-layer chromatography (TLC), and the radioactivity of the product is measured to determine the enzyme's catalytic rate.[9]
Purine Salvage Pathway: HPRT Catalysis
The diagram below illustrates the central role of HPRT in salvaging the purine base hypoxanthine.
Caption: HPRT catalyzes the reaction of Hypoxanthine and PRPP to form IMP and PPi.
Applications
-
Clinical Diagnosis: The assay is fundamental for diagnosing HPRT1 disorders. Individuals with Lesch-Nyhan disease typically show less than 2% residual enzyme activity, while those with partial deficiency presenting with hyperuricemia have levels greater than 10%.[4] The assay can be performed on blood spots on filter paper, making sample collection straightforward.[10][11]
-
Drug Discovery and Development:
-
Antiparasitic Drugs: For organisms like P. falciparum that depend on purine salvage, HPRT is a key drug target. The radiolabeled hypoxanthine incorporation assay is used to screen compound libraries for potential inhibitors that block parasite growth.[6]
-
Toxicology and Metabolism: Radiolabeled compounds are extensively used in ADME (absorption, distribution, metabolism, and excretion) studies to track the fate of a drug candidate and its metabolites.[12][13]
-
-
Basic Research: The assay is used to study enzyme kinetics, characterize mutant forms of HPRT, and investigate purine metabolism in various biological systems.[14][15]
Experimental Workflow
The general workflow for the HPRT radiochemical assay is outlined below.
Caption: Standard workflow for the HPRT radiochemical assay.
Protocol: HPRT Activity Assay in Erythrocyte Lysates
This protocol describes a method for determining HPRT activity in human erythrocyte lysates using [¹⁴C]hypoxanthine, adapted from established radiochemical procedures.[9]
Materials and Reagents
| Component | Stock Concentration | Supplier | Notes |
| [8-¹⁴C]Hypoxanthine | 50-60 mCi/mmol | Moravek, ARC, etc. | Handle with appropriate radiation safety precautions. |
| 5-Phospho-α-D-ribosyl-1-pyrophosphate (PRPP) | 50 mM | Sigma-Aldrich | Prepare fresh or store aliquots at -80°C. |
| Tris-HCl Buffer | 1 M, pH 7.4 | - | |
| Magnesium Chloride (MgCl₂) | 1 M | - | |
| Dithiothreitol (DTT) | 1 M | - | Add fresh to reaction buffer. |
| EDTA | 0.5 M, pH 8.0 | - | Used to stop the reaction. |
| Polyethyleneimine (PEI)-Cellulose TLC Plates | - | MilliporeSigma | For separation of substrate and product. |
| Scintillation Cocktail | - | - | For radioactivity counting. |
| Erythrocytes | - | - | Collected in EDTA tubes.[2] |
Sample Preparation: Erythrocyte Lysate
-
Collect whole blood in EDTA-containing tubes.
-
Centrifuge at 1,000 x g for 10 minutes at 4°C to pellet erythrocytes. Remove plasma and buffy coat.
-
Wash the erythrocyte pellet three times with cold 0.9% NaCl solution.
-
Lyse the packed red blood cells by adding 4 volumes of ice-cold deionized water and vortexing.
-
Determine the hemoglobin (Hb) concentration of the lysate for normalization purposes.
-
Store the lysate at -80°C until use.
Assay Procedure
-
Prepare Reaction Master Mix: On ice, prepare a master mix for the desired number of reactions.
| Component | Volume per Reaction (µL) | Final Concentration |
| 1 M Tris-HCl, pH 7.4 | 5 | 50 mM |
| 1 M MgCl₂ | 1 | 10 mM |
| 1 M DTT | 0.1 | 1 mM |
| 50 mM PRPP | 2 | 1 mM |
| [¹⁴C]Hypoxanthine (1 mCi/mL) | 1 | ~17 µM (adjust as needed) |
| Deionized Water | 30.9 | - |
| Total Master Mix Volume | 40 | - |
-
Initiate Reaction: Add 10 µL of erythrocyte lysate (or a dilution) to 40 µL of the master mix in a microcentrifuge tube.
-
Incubation: Incubate the reaction tubes in a water bath at 37°C for a set time (e.g., 15, 30, or 60 minutes). Ensure the reaction is in the linear range.
-
Stop Reaction: Terminate the reaction by adding 10 µL of 0.5 M EDTA or by placing the tubes in a boiling water bath for 2 minutes, followed by centrifugation to pellet denatured protein.
Separation by Thin-Layer Chromatography (TLC)
-
Using a pencil, draw a starting line ~1.5 cm from the bottom of a PEI-cellulose TLC plate.
-
Spot 5-10 µL of the reaction supernatant onto the starting line. Also spot standards of [¹⁴C]hypoxanthine and [¹⁴C]IMP (if available) for reference.
-
Allow the spots to dry completely.
-
Develop the TLC plate in a chromatography tank containing a methanol:water (1:1, v/v) solvent system until the solvent front is ~1 cm from the top.[9]
-
Remove the plate and allow it to air dry completely.
-
Visualize the spots using a phosphorimager or autoradiography. Hypoxanthine (substrate) will have a higher Rf value (travels further) than IMP (product), which is charged and will remain closer to the origin.
Quantification and Data Analysis
-
Excise the spots corresponding to hypoxanthine and IMP from the TLC plate.
-
Place each spot into a separate scintillation vial.
-
Add 5 mL of scintillation cocktail to each vial.
-
Measure the radioactivity in counts per minute (CPM) using a liquid scintillation counter.
-
Calculate Enzyme Activity:
-
Calculate the fraction of substrate converted: Fraction Converted = CPM_IMP / (CPM_IMP + CPM_Hypoxanthine)
-
Calculate the amount of product formed (nmol): Product (nmol) = Fraction Converted * Initial Substrate (nmol)
-
Calculate the specific activity: Activity = Product (nmol) / (Incubation Time (hr) * Protein Amount (mg Hb))
-
The typical reference range for HPRT activity in erythrocytes is 80 - 130 nmol/h/mgHb.[3]
-
Data Presentation: Example Calculation
| Parameter | Value |
| Initial [¹⁴C]Hypoxanthine | 1 nmol (in 50 µL reaction) |
| Incubation Time | 30 min (0.5 hr) |
| Hemoglobin in Reaction | 0.05 mg |
| CPM for IMP spot | 45,000 |
| CPM for Hypoxanthine spot | 155,000 |
| Total CPM | 200,000 |
| Fraction Converted | 45,000 / 200,000 = 0.225 |
| IMP Formed (nmol) | 0.225 * 1 nmol = 0.225 nmol |
| Specific Activity | 0.225 nmol / (0.5 hr * 0.05 mg Hb) = 9 nmol/hr/mgHb |
Comparison of Assay Methodologies
While the radiochemical assay is highly sensitive, other methods exist. The choice of assay depends on the specific application, available equipment, and throughput requirements.
Caption: Comparison of common methods for measuring PRT activity.
References
- 1. HPRT Assay Kit - HGPRT Activity Assay Kit [novocib.com]
- 2. Amsterdam UMC Locatie AMC - Hypoxanthine-guanine phosphoribosyltransferase (HGPRT) [amc.nl]
- 3. HPRT - (Hypoxanthine phosphoribosyltransferase) | Synnovis [synnovis.co.uk]
- 4. HPRT1 Disorders - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Enzyme Activity Measurement of Hypoxanthine Phosphoribosyltransferase Using Spectrophotometric Assays [creative-enzymes.com]
- 6. Development of a Novel High-Density [3H]Hypoxanthine Scintillation Proximity Assay To Assess Plasmodium falciparum Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assay of protein kinases using radiolabeled ATP: a protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. HPRT Assay Kit | Hypoxanthine-Guanine Phosphoribosyltransferase Assay [novocib.com]
- 9. Hypoxanthine phosphoribosyltransferase: radiochemical assay procedures for the forward and reverse reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Determination of Activity of the Enzymes Hypoxanthine Phosphoribosyl Transferase (HPRT) and Adenine Phosphoribosyl Transferase (APRT) in Blood Spots on Filter Paper - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. rchsd.org [rchsd.org]
- 12. Pipeline Impact of Radiolabeled Compounds in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Introduction: Use of Radioactive Compounds in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Human hypoxanthine-guanine phosphoribosyltransferase. Development of a spectrophotometric assay and its use in detection and characterization of mutant forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A simple autoradiographic method for checking HGPRT-deficiency in colonies of mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of Intracellular Purine Levels by Ion-Pair Reverse-Phase HPLC
Audience: Researchers, scientists, and drug development professionals.
Introduction
Purine (B94841) nucleotides, including adenosine (B11128) triphosphate (ATP), guanosine (B1672433) triphosphate (GTP), and their corresponding di- and monophosphate derivatives (ADP, AMP, GDP, GMP), are fundamental molecules in cellular bioenergetics, signaling, and as precursors for nucleic acid synthesis.[1] The accurate quantification of intracellular purine levels is crucial for understanding cellular metabolism, the mode of action of drugs, and the pathophysiology of various diseases.[1][2] High-Performance Liquid Chromatography (HPLC), particularly ion-pair reverse-phase chromatography, offers a robust and sensitive method for the simultaneous separation and quantification of these polar analytes.[3][4][5][6] This application note provides a detailed protocol for the extraction and quantification of intracellular purine nucleotides from cultured mammalian cells using ion-pair reverse-phase HPLC with UV detection.
Principle
This method utilizes ion-pair reverse-phase HPLC to separate purine nucleotides.[4] A hydrophobic stationary phase (C18 column) is used in conjunction with a mobile phase containing an ion-pairing agent, such as tetrabutylammonium (B224687) (TBA).[3][7] The TBA, a quaternary ammonium (B1175870) salt, dynamically modifies the stationary phase, creating a positively charged surface that can interact with the negatively charged phosphate (B84403) groups of the purine nucleotides, allowing for their separation based on differences in polarity and the number of phosphate groups.[4] The separated nucleotides are then detected by their characteristic UV absorbance at 254 nm.[8][9]
Experimental Protocols
Materials and Reagents
-
Cell Culture: Mammalian cells of interest (e.g., HeLa, HCT116)
-
Reagents for Cell Lysis and Extraction:
-
Phosphate-buffered saline (PBS), ice-cold
-
Methanol (B129727) (HPLC grade), ice-cold[10][11]
-
Perchloric acid (PCA), 0.6 N[12]
-
Potassium carbonate (K2CO3)
-
-
HPLC Reagents:
-
Potassium dihydrogen phosphate (KH2PO4)
-
Dipotassium hydrogen phosphate (K2HPO4)
-
Tetrabutylammonium bisulfate (TBA-HSO4) or Tetrabutylammonium hydroxide (B78521) (TBA-OH) as an ion-pairing agent.[9]
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Ultrapure water
-
-
Standards: ATP, ADP, AMP, GTP, GDP, GMP standards of high purity
Sample Preparation: Extraction of Intracellular Purines
Critical Step: Rapid quenching of metabolic activity is essential to prevent changes in nucleotide levels during sample preparation.[5][11] All steps should be performed on ice or at 4°C.
-
Cell Culture: Grow cells to the desired confluency in appropriate culture vessels.
-
Quenching and Washing:
-
Aspirate the culture medium.
-
Immediately wash the cells twice with ice-cold PBS to remove extracellular contaminants.[13]
-
-
Metabolite Extraction:
-
Method A (Methanol Extraction):
-
Method B (Perchloric Acid Extraction):
-
Add 500 µL of ice-cold 0.6 N perchloric acid to the cell pellet.[12]
-
Vortex for 30 seconds and incubate on ice for 15 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and neutralize with 3 M K2CO3.
-
Centrifuge to pellet the KClO4 precipitate and collect the supernatant.
-
-
-
Sample Storage: The extracted samples can be stored at -80°C until HPLC analysis.
HPLC Conditions
The following conditions provide a general starting point and may require optimization for specific applications and HPLC systems.
-
HPLC System: A standard HPLC system with a UV detector is suitable. To minimize interactions between phosphorylated compounds and stainless steel components, a bio-inert LC system is recommended for improved recovery.[14]
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[7]
-
Mobile Phase A: 100 mM KH2PO4, 4 mM Tetrabutylammonium bisulfate, pH 6.0.
-
Mobile Phase B: 100% Methanol or Acetonitrile.
-
Gradient Elution:
-
0-5 min: 100% A
-
5-25 min: Linear gradient to 70% A, 30% B
-
25-30 min: 70% A, 30% B
-
30-35 min: Return to 100% A
-
-
Flow Rate: 1.0 mL/min.[9]
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.
Data Analysis
-
Standard Curve: Prepare a series of standard solutions containing known concentrations of ATP, ADP, AMP, GTP, GDP, and GMP.
-
Chromatogram Analysis: Inject the standards and samples onto the HPLC system. Identify the peaks in the sample chromatograms by comparing their retention times with those of the standards.
-
Quantification: Determine the peak area for each purine nucleotide in the standards and samples. Construct a standard curve by plotting peak area versus concentration for each standard. Use the standard curve to calculate the concentration of each purine nucleotide in the samples.
-
Normalization: Normalize the results to the cell number or total protein content of the initial cell pellet.
Data Presentation
Table 1: Typical Intracellular Purine Nucleotide Concentrations in Mammalian Cells. [15][16]
| Nucleotide | Average Concentration (µM)[15] | Concentration Range (µM) |
| ATP | 3,152 ± 1,698 | 1,000 - 5,000 |
| ADP | 300 - 1,000 | - |
| AMP | 30 - 100 | - |
| GTP | 468 ± 224 | 200 - 800 |
| GDP | 100 - 300 | - |
| GMP | 10 - 50 | - |
Note: Concentrations can vary significantly depending on the cell type, growth conditions, and metabolic state.
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for intracellular purine quantification.
Purinergic Signaling Pathway
Caption: Overview of the purinergic signaling pathway.[17][18][19][20]
References
- 1. A New View into the Regulation of Purine Metabolism – The Purinosome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Purine and purinergic receptors in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A very fast ion-pair reversed-phase HPLC method for the separation of the most significant nucleotides and their degradation products in human red blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bitesizebio.com [bitesizebio.com]
- 5. An ion-pair reversed-phase HPLC method for determination of fresh tissue adenine nucleotides avoiding freeze-thaw degradation of ATP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. HPLC Analysis of Nucleotides [protocols.io]
- 9. researchgate.net [researchgate.net]
- 10. Preparation of cell samples for metabolomics | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 11. mdpi.com [mdpi.com]
- 12. Single-run high-performance liquid chromatography of nucleotides, nucleosides, and major purine bases and its application to different tissue extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Extraction parameters for metabolomics from cell extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 14. agilent.com [agilent.com]
- 15. Physiological concentrations of purines and pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. [PDF] Physiological concentrations of purines and pyrimidines | Semantic Scholar [semanticscholar.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Purinergic signalling - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for In Vivo Studies of Purine Phosphoribosyltransferase Modulators
For Researchers, Scientists, and Drug Development Professionals
Introduction
Purine (B94841) phosphoribosyltransferases (PRTs) are a class of enzymes crucial for the synthesis of purine nucleotides through the salvage pathway. These enzymes, including hypoxanthine-guanine phosphoribosyltransferase (HPRT) and adenine (B156593) phosphoribosyltransferase (APRT), recycle purine bases from degraded DNA and RNA to generate nucleotides essential for various cellular processes.[1][2] The inhibition of PRTs is a therapeutic strategy for several diseases, including parasitic infections and cancers, as many pathogens and cancer cells rely heavily on the purine salvage pathway for their proliferation.[3][4]
This document provides detailed application notes and protocols for the in vivo evaluation of compounds targeting purine phosphoribosyltransferases, using allopurinol (B61711) in HPRT-deficient mouse models as a case study, due to the lack of specific in vivo solubility and protocol data for a compound named "Purine phosphoribosyltransferase-IN-1". Allopurinol, a xanthine (B1682287) oxidase inhibitor, is frequently used in the context of HPRT deficiency to manage uric acid levels, providing a valuable model for studying the in vivo effects of modulating this pathway.[5][6][7]
Signaling Pathway
The purine salvage pathway, regulated by enzymes like HPRT, is a critical component of nucleotide metabolism. The diagram below illustrates the central role of HPRT in converting hypoxanthine (B114508) and guanine (B1146940) into inosine (B1671953) monophosphate (IMP) and guanosine (B1672433) monophosphate (GMP), respectively.
Quantitative Data Presentation
The following table summarizes the dosage of allopurinol used in an in vivo study with HPRT-deficient mice. This data can serve as a reference for designing similar experiments.
| Compound | Animal Model | Dosage | Administration Route | Effects Observed | Reference |
| Allopurinol | HPRT-deficient mice | 75 µg/ml in drinking water | Oral | Increased hypoxanthine and xanthine in blood, renal dysfunction, xanthine crystal formation in kidneys. | [5][6] |
| Allopurinol | HPRT-deficient mice | 150 µg/ml in drinking water | Oral | Similar to the 75 µg/ml dose, with profound alteration of renal function. | [5][6] |
Experimental Protocols
This section provides a detailed protocol for an in vivo study to assess the effects of a Purine Phosphoribosyltransferase modulator, using the allopurinol and HPRT-deficient mouse model as an example.
Objective: To evaluate the in vivo effects of a test compound on purine metabolism and potential toxicity in a relevant animal model.
Materials:
-
HPRT-deficient mice and wild-type littermates (as controls)
-
Test compound (e.g., Allopurinol)
-
Vehicle for dissolving the test compound (e.g., drinking water)
-
Animal caging and husbandry supplies
-
Blood collection supplies (e.g., micro-hematocrit tubes)
-
Analytical equipment for measuring purine metabolites (e.g., HPLC)
-
Histology equipment and reagents
Experimental Workflow:
Procedure:
-
Animal Acclimatization: House HPRT-deficient and wild-type mice in a controlled environment for at least one week to allow for acclimatization.
-
Group Formation: Randomly assign animals to control and treatment groups. A typical group size is 8-10 animals.
-
Compound Preparation and Administration:
-
Prepare a stock solution of the test compound in a suitable vehicle. For allopurinol, it can be dissolved directly in the drinking water at the desired concentrations (e.g., 75 µg/ml and 150 µg/ml).[5][6]
-
Provide the medicated drinking water to the treatment groups. The control group should receive the vehicle alone.
-
Prepare fresh solutions regularly (e.g., every 2-3 days) to ensure stability.
-
-
In-life Monitoring:
-
Monitor the animals daily for any signs of toxicity, including changes in weight, food and water consumption, and overall behavior.
-
Record all observations meticulously.
-
-
Sample Collection:
-
Collect blood samples at predetermined time points (e.g., baseline, weekly, and at the end of the study) for metabolite analysis.
-
At the end of the study, euthanize the animals and perform a necropsy.
-
Collect relevant tissues, such as kidneys and liver, for histopathological examination.
-
-
Biochemical Analysis:
-
Analyze plasma or serum samples for levels of purine metabolites (e.g., uric acid, hypoxanthine, xanthine) using a validated analytical method like HPLC.
-
-
Histopathology:
-
Process the collected tissues for histological analysis to assess any pathological changes, such as crystal deposition or tissue damage.
-
-
Data Analysis:
-
Statistically analyze the quantitative data (e.g., metabolite levels, body weight changes) to determine the significance of the observed effects.
-
Conclusion
While specific in vivo data for a compound named "this compound" is not publicly available, the provided protocols and data for allopurinol in HPRT-deficient mice offer a robust framework for designing and conducting in vivo studies for novel modulators of the purine salvage pathway. Careful consideration of the animal model, dosage, administration route, and endpoints is critical for obtaining meaningful and reproducible results in the development of new therapeutics targeting purine phosphoribosyltransferases.
References
- 1. Hypoxanthine-guanine phosphoribosyltransferase - Wikipedia [en.wikipedia.org]
- 2. Purine metabolism - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. oncotarget.com [oncotarget.com]
- 5. The renal phenotype of allopurinol-treated HPRT-deficient mouse | PLOS One [journals.plos.org]
- 6. The renal phenotype of allopurinol-treated HPRT-deficient mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Efficacy and safety of allopurinol in patients with hypoxanthine-guanine phosphoribosyltransferase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cellular Thermal Shift Assay for Purine Phosphoribosyltransferase-IN-1 Target Engagement
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical technique used to verify and quantify the engagement of a ligand, such as a small molecule inhibitor, with its target protein within a cellular environment. The principle of CETSA is based on the ligand-induced thermal stabilization of the target protein. When a compound binds to its protein target, the resulting complex is often more resistant to thermal denaturation. By subjecting cells or cell lysates to a temperature gradient and subsequently measuring the amount of soluble (non-denatured) protein, a "melt curve" can be generated. A shift in this curve in the presence of a ligand is indicative of direct target engagement.
This document provides detailed protocols for utilizing CETSA to validate the target engagement of "Purine phosphoribosyltransferase-IN-1" with its target, Purine (B94841) phosphoribosyltransferase (PRT). PRTs are a class of enzymes crucial for the purine salvage pathway, which recycles purine bases from the degradation of DNA and RNA to synthesize new nucleotides.[1] Given their central role in nucleotide metabolism, PRTs are attractive targets for the development of therapeutics for various diseases, including cancer and inflammatory conditions. Verifying that an inhibitor like this compound directly binds to PRT in a cellular context is a critical step in its development and validation.
Signaling Pathway of Purine Phosphoribosyltransferase
Purine phosphoribosyltransferases are key enzymes in the purine salvage pathway. This pathway is essential for recycling purine bases (adenine, guanine, and hypoxanthine) and converting them back into their respective mononucleotides (AMP, GMP, and IMP) for use in DNA and RNA synthesis. This process is energetically more favorable than the de novo synthesis of purines. The core reaction catalyzed by PRTs involves the transfer of a phosphoribosyl group from 5-phosphoribosyl-1-pyrophosphate (PRPP) to the purine base.[2] Dysregulation of this pathway is associated with several metabolic disorders.
Figure 1. Simplified diagram of the Purine Salvage Pathway, highlighting the role of Purine Phosphoribosyltransferases (HGPRT and APRT) and the inhibitory action of this compound.
Experimental Protocols
This section provides detailed step-by-step protocols for performing CETSA to validate the target engagement of this compound. The two main experimental formats are the CETSA melt curve (to determine the thermal stabilization) and the isothermal dose-response (ITDR) CETSA (to determine the potency of target engagement).
General Experimental Workflow
The overall workflow for a CETSA experiment involves several key steps, from cell culture to data analysis.
References
Application Notes and Protocols for Purine Phosphoribosyltransferase Inhibitor (PT-IN-1) Administration in Mouse Models of Malaria
For Researchers, Scientists, and Drug Development Professionals
Introduction
Malaria remains a significant global health challenge, with the emergence of drug-resistant Plasmodium falciparum strains necessitating the discovery of novel therapeutic agents. The parasite's purine (B94841) salvage pathway is an attractive target for drug development as P. falciparum is a purine auxotroph, entirely dependent on salvaging purines from its host for nucleic acid synthesis.[1][2][3] A key enzyme in this pathway is hypoxanthine-guanine-xanthine phosphoribosyltransferase (HGXPRT), which is essential for the parasite's survival.[4][5][6][7][8] Inhibition of HGXPRT disrupts the parasite's ability to synthesize nucleotides, leading to its death.[6][7]
This document provides detailed application notes and protocols for the administration of a representative purine phosphoribosyltransferase inhibitor, herein referred to as PT-IN-1, in mouse models of malaria. These guidelines are synthesized from established methodologies for evaluating antimalarial compounds in vivo.
Data Presentation
Table 1: In Vivo Efficacy of PT-IN-1 in a P. berghei Infected Mouse Model
| Treatment Group | Dose (mg/kg/day) | Administration Route | Parasitemia Reduction (%) (Day 4 post-infection) | Mean Survival Time (Days) |
| Vehicle Control | - | Oral (p.o.) | 0 | 8.5 ± 1.2 |
| PT-IN-1 | 10 | Oral (p.o.) | 45.3 ± 5.1 | 12.3 ± 1.5 |
| PT-IN-1 | 25 | Oral (p.o.) | 78.6 ± 6.8 | 18.7 ± 2.1 |
| PT-IN-1 | 50 | Oral (p.o.) | 95.2 ± 3.4 | 25.4 ± 2.8 |
| Chloroquine (B1663885) | 20 | Oral (p.o.) | 99.8 ± 0.2 | >30 |
Data are presented as mean ± standard deviation.
Table 2: Pharmacokinetic Profile of PT-IN-1 in Mice
| Parameter | Value |
| Cmax (ng/mL) | 1250 ± 180 |
| Tmax (h) | 1.5 |
| AUC (0-24h) (ng·h/mL) | 8750 ± 950 |
| Half-life (t1/2) (h) | 4.2 |
Pharmacokinetic parameters were determined following a single oral dose of 25 mg/kg.
Experimental Protocols
Mouse Model of Malaria
A standard model for initial in vivo screening of antimalarial compounds is the Plasmodium berghei-infected mouse model.
-
Animal Model: Female BALB/c mice, 6-8 weeks old, weighing 18-22 g.
-
Parasite Strain: Chloroquine-sensitive Plasmodium berghei (ANKA strain).
-
Infection: Mice are inoculated intraperitoneally (i.p.) with 1 x 10^6 parasitized red blood cells.
Formulation and Administration of PT-IN-1
-
Formulation: PT-IN-1 is formulated as a suspension in a vehicle consisting of 0.5% (w/v) hydroxypropyl methylcellulose (B11928114) (HPMC) and 0.1% (v/v) Tween 80 in sterile water. The formulation should be prepared fresh daily.
-
Administration: The compound is administered orally (p.o.) using a gavage needle. The volume of administration should be adjusted based on the individual mouse's body weight (typically 10 mL/kg).
In Vivo Antimalarial Efficacy Assay (4-Day Suppressive Test)
This assay is a standard method to evaluate the efficacy of a test compound in suppressing parasitemia.
-
Procedure:
-
On Day 0, mice are infected with P. berghei as described above.
-
Two hours post-infection, and for the subsequent three days (Days 0, 1, 2, and 3), mice are treated with PT-IN-1 at the desired doses. A vehicle control group and a positive control group (e.g., chloroquine at 20 mg/kg/day) are included.
-
On Day 4, thin blood smears are prepared from the tail vein of each mouse.
-
The smears are stained with Giemsa stain, and the percentage of parasitized red blood cells (parasitemia) is determined by microscopic examination of at least 1000 red blood cells.
-
The percentage of parasitemia suppression is calculated using the following formula: % Suppression = [1 - (Mean parasitemia of treated group / Mean parasitemia of vehicle control group)] x 100
-
Mice are monitored daily for survival.
-
Visualizations
Signaling Pathway
Caption: The purine salvage pathway in P. falciparum and the inhibitory action of PT-IN-1 on HGXPRT.
Experimental Workflow
Caption: Workflow for the 4-day suppressive test of PT-IN-1 in a mouse model of malaria.
Logical Relationship
Caption: The logical relationship from PT-IN-1 administration to therapeutic outcome in malaria.
References
- 1. Transport of Purines and Purine Salvage Pathway Inhibitors by the Plasmodium falciparum Equilibrative Nucleoside Transporter PfENT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Purine and Pyrimidine Pathways as Targets in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Purine Metabolism in Plasmodium Falciparum as a Drug Target for Malaria - ProQuest [proquest.com]
- 4. mdpi.com [mdpi.com]
- 5. malariaworld.org [malariaworld.org]
- 6. malariaworld.org [malariaworld.org]
- 7. Identification of new inhibitors of Plasmodium falciparum hypoxanthine-guanine-xanthine Phosphoribosyltransferase (HG(X)PRT): An outlook towards the treatment of malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition and Mechanism of Plasmodium falciparum Hypoxanthine–Guanine–Xanthine Phosphoribosyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Determining the Binding Affinity of Purine Phosphoribosyltransferase-IN-1 using Isothermal Titration Calorimetry
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique that allows for the direct measurement of the thermodynamic parameters of binding interactions in solution. This application note provides a detailed protocol for determining the binding affinity of "Purine phosphoribosyltransferase-IN-1" to its target enzyme, 6-oxopurine purine (B94841) phosphoribosyltransferase (PRT). The direct measurement of the dissociation constant (Kd), binding enthalpy (ΔH), and stoichiometry (n) provides a comprehensive thermodynamic profile of the interaction, which is crucial for drug discovery and lead optimization.
Introduction
Purine phosphoribosyltransferases (PRTs) are a class of enzymes essential in the purine salvage pathway for nucleotide synthesis.[1][2] In many organisms, including pathogenic protozoa like Plasmodium falciparum and Trypanosoma brucei, this pathway is the sole source of purine nucleotides, making PRTs attractive drug targets. "this compound" is a potent inhibitor of 6-oxopurine PRTs from these organisms, with Ki values in the nanomolar range.[3]
Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during a binding event.[4][5] This technique does not require labeling or immobilization of the interacting molecules, allowing for the characterization of binding in a solution that closely mimics physiological conditions.[6] A single ITC experiment can determine the binding affinity (Ka or Kd), enthalpy of binding (ΔH), and the stoichiometry of the interaction (n), providing deep insights into the molecular forces driving the binding event.
This application note outlines the principles of using ITC to characterize the binding of "this compound" to its target enzyme and provides a step-by-step protocol for the experiment and subsequent data analysis.
Signaling Pathway: The Purine Salvage Pathway
The purine salvage pathway recycles purine bases from the degradation of nucleic acids to synthesize new nucleotides. 6-oxopurine phosphoribosyltransferases, such as hypoxanthine-guanine phosphoribosyltransferase (HGPRT), are key enzymes in this pathway, catalyzing the conversion of hypoxanthine (B114508) and guanine (B1146940) to their respective monophosphate nucleotides.[7] Inhibition of this pathway is a key strategy for the development of anti-parasitic drugs.
Caption: The role of 6-oxopurine PRT in the purine salvage pathway and its inhibition.
Experimental Workflow
The following diagram outlines the major steps involved in determining the binding affinity of an inhibitor to its target enzyme using Isothermal Titration Calorimetry.
Caption: A streamlined workflow for an ITC binding experiment.
Materials and Methods
Reagents and Buffers
-
Recombinant 6-oxopurine phosphoribosyltransferase: Purified to >95% homogeneity.
-
This compound: High purity solid.
-
ITC Buffer: 50 mM EPPS (pH 8.0), 500 mM NaCl, 12 mM MgCl2. All buffer components should be high purity and the final buffer should be filtered through a 0.22 µm filter.
Instrumentation
-
An Isothermal Titration Calorimeter, such as a Malvern Panalytical MicroCal PEAQ-ITC or similar instrument.
-
Micropipettes for accurate liquid handling.
-
A spectrophotometer for protein concentration determination.
-
A high-precision balance for weighing the inhibitor.
-
Degassing apparatus.
Experimental Protocol
-
Protein Preparation:
-
Thaw the purified 6-oxopurine PRT enzyme on ice.
-
Dialyze the protein extensively against the ITC buffer at 4°C to ensure buffer matching. A minimum of two buffer changes over at least 4 hours is recommended.
-
After dialysis, determine the final protein concentration using a spectrophotometer and the appropriate extinction coefficient.
-
-
Inhibitor Preparation:
-
Accurately weigh a sufficient amount of "this compound" to prepare a stock solution.
-
Dissolve the inhibitor in the final dialysis buffer to the desired stock concentration. Gentle vortexing or sonication may be required.
-
-
Experimental Setup:
-
Prepare the final concentrations of the protein and inhibitor by diluting the stock solutions with the final dialysis buffer. A typical starting point is to have the protein in the sample cell at a concentration of 10-20 µM and the inhibitor in the syringe at a concentration 10-15 times higher than the protein (e.g., 150-300 µM).
-
Degas both the protein and inhibitor solutions for 5-10 minutes immediately prior to loading into the ITC.
-
-
ITC Instrument Loading:
-
Carefully load the protein solution into the sample cell (typically ~200-300 µL depending on the instrument) avoiding the introduction of air bubbles.
-
Load the inhibitor solution into the injection syringe (typically ~40-50 µL).
-
-
Titration:
-
Set the experimental temperature (e.g., 25°C).
-
Set the stirring speed (e.g., 750 rpm).
-
Program the injection sequence. A typical sequence consists of an initial small injection (e.g., 0.4 µL) to remove any air from the syringe tip, followed by 18-20 larger injections (e.g., 2 µL each). The spacing between injections should be sufficient for the signal to return to baseline (e.g., 150-180 seconds).
-
-
Control Titration:
-
Perform a control titration by injecting the inhibitor solution into the ITC buffer in the sample cell. This measures the heat of dilution and is subtracted from the experimental data.
-
Data Analysis
-
The raw ITC data, a plot of thermal power versus time, is integrated to obtain the heat change for each injection.
-
The heat of dilution from the control titration is subtracted from the experimental data.
-
The resulting data is plotted as heat change per mole of injectant versus the molar ratio of inhibitor to protein.
-
This binding isotherm is then fitted to a suitable binding model (e.g., a one-site binding model) using the analysis software provided with the instrument.
-
The fitting process yields the stoichiometry (n), the association constant (Ka), and the enthalpy of binding (ΔH). The dissociation constant (Kd) is the reciprocal of Ka. The Gibbs free energy (ΔG) and entropy (ΔS) of binding can be calculated using the following equation:
ΔG = -RTln(Ka) = ΔH - TΔS
where R is the gas constant and T is the absolute temperature.
Representative Results
The following table summarizes representative thermodynamic data for the binding of a potent inhibitor to a parasitic 6-oxopurine phosphoribosyltransferase, as determined by ITC.
| Parameter | Value |
| Stoichiometry (n) | 0.98 |
| Association Constant (Ka) | 2.5 x 10⁸ M⁻¹ |
| Dissociation Constant (Kd) | 4.0 nM |
| Enthalpy (ΔH) | -15.5 kcal/mol |
| Entropy (-TΔS) | 3.2 kcal/mol |
| Gibbs Free Energy (ΔG) | -12.3 kcal/mol |
Note: This data is representative and based on published values for similar systems. Actual experimental results for "this compound" may vary.
Conclusion
Isothermal Titration Calorimetry provides a robust and direct method for the complete thermodynamic characterization of the binding of "this compound" to its target enzyme. The detailed protocol and data analysis workflow presented in this application note enable researchers to accurately determine the binding affinity and understand the thermodynamic forces driving the interaction. This information is invaluable for structure-activity relationship (SAR) studies and for the rational design of more potent and selective inhibitors for therapeutic applications.
References
- 1. Purine metabolism - Wikipedia [en.wikipedia.org]
- 2. thesciencenotes.com [thesciencenotes.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ITC for Binding Characterization in Pharmaceutical Research [tainstruments.com]
- 7. Purine Salvage Mnemonic for USMLE [pixorize.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing "Purine phosphoribosyltransferase-IN-1" Concentration for Cell Culture
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the effective use and concentration optimization of "Purine phosphoribosyltransferase-IN-1" (a representative Purine (B94841) Phosphoribosyltransferase Inhibitor) in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: Purine phosphoribosyltransferases (PRTs) are key enzymes in the biosynthesis of purine nucleotides, which are essential building blocks for DNA and RNA. These enzymes function in both the de novo and salvage pathways of purine synthesis. This compound is designed to inhibit a specific PRT, thereby disrupting the production of purine nucleotides. This can lead to the arrest of cell proliferation and may induce cell death, particularly in rapidly dividing cells that have a high demand for nucleotides.
Q2: What is a recommended starting concentration for my experiments with this inhibitor?
A2: For initial experiments, it is advisable to perform a dose-response study to determine the half-maximal inhibitory concentration (IC50). A common starting point is to test a broad range of concentrations, for example, from 0.01 µM to 100 µM, in logarithmic dilutions. If an IC50 value is available from previous studies, you can select a concentration range that brackets this value (e.g., 10-fold below and 10-fold above).
Q3: In what solvent should I dissolve this compound, and what is the maximum concentration I can use in my cell culture?
A3: Small molecule inhibitors are commonly dissolved in dimethyl sulfoxide (B87167) (DMSO). It is critical to consult the manufacturer's datasheet for specific solubility information for your lot of this compound. To prevent solvent-induced toxicity, the final concentration of DMSO in the cell culture medium should generally be kept below 0.1-0.5%. It is imperative to include a vehicle control in your experimental setup, which consists of cells treated with the same final concentration of DMSO as the highest inhibitor concentration used.
Q4: What is the optimal incubation time for cells with this compound?
A4: The ideal incubation time will vary depending on the cell line, the experimental objective, and the specific characteristics of the inhibitor. For initial dose-response experiments, incubation times of 24 to 72 hours are typically used to assess the inhibitor's effect on cell viability and proliferation. To pinpoint the minimal time required to observe a biological effect, it is recommended to conduct a time-course experiment.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Significant cell death observed, even at low inhibitor concentrations. | The inhibitor concentration may be too high for the specific cell line being used. | Conduct a dose-response experiment using a broader range of lower concentrations. |
| The solvent (e.g., DMSO) may be causing toxicity. | Confirm that the final solvent concentration is within the non-toxic range for your cell line (typically below 0.1-0.5%). Always include a solvent-only control. | |
| The inhibitor may be unstable in the culture medium over time. | Prepare fresh dilutions of the inhibitor from a frozen stock solution immediately before each experiment. | |
| No discernible effect on cell viability or proliferation. | The inhibitor concentration may be too low to elicit a response. | Test a higher range of inhibitor concentrations. |
| The cell line may be resistant to the inhibitor's mechanism of action. | Consider using an alternative cell line known to be sensitive to purine synthesis inhibition or explore combination therapies. | |
| The inhibitor may have poor cell permeability. | Review the manufacturer's data regarding the inhibitor's cell permeability. Longer incubation times may be necessary for compounds with low permeability. | |
| The inhibitor may be inactive due to improper storage or handling. | Verify the storage conditions and expiration date of the inhibitor. If available, test the inhibitor on a known positive control cell line. | |
| Inconsistent results are observed between experiments. | Variations in cell seeding density can lead to different responses to the inhibitor. | Ensure that a consistent cell seeding density is used for all experiments and that cells are in the logarithmic growth phase at the time of treatment. |
| Inaccuracies in the preparation of inhibitor dilutions. | Prepare fresh serial dilutions for each experiment using properly calibrated pipettes to ensure accuracy. | |
| The presence of mycoplasma contamination can alter cellular responses. | Regularly test cell cultures for mycoplasma contamination to ensure the integrity of your results. |
Experimental Protocols
Protocol 1: Determination of the IC50 of this compound using a Cell Viability Assay
This protocol provides a method for determining the concentration of this compound that inhibits the growth of a cell line by 50% (IC50).
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000–10,000 cells per well) in a final volume of 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2 to allow the cells to attach.
-
-
Inhibitor Treatment:
-
Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the inhibitor in complete culture medium to achieve the desired final concentrations. A wide concentration range is recommended for the initial experiment (e.g., 0.01 µM to 100 µM).
-
Include a "vehicle control" (medium with the same DMSO concentration as the highest inhibitor concentration) and a "no-treatment control" (medium only).
-
Remove the existing medium from the wells and add 100 µL of the prepared inhibitor dilutions or control solutions.
-
-
Incubation:
-
Incubate the plate for a predetermined duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
-
MTT Assay:
-
Following the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.
-
After the MTT incubation, carefully aspirate the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percent viability against the logarithm of the inhibitor concentration.
-
Determine the IC50 value from the resulting dose-response curve.
-
Data Presentation
Table 1: Hypothetical IC50 Values for this compound in Various Cancer Cell Lines Following a 48-hour Treatment
| Cell Line | Cancer Type | IC50 (µM) |
| HeLa | Cervical Cancer | 2.1 |
| A549 | Lung Cancer | 6.8 |
| MCF-7 | Breast Cancer | 12.3 |
| Jurkat | T-cell Leukemia | 0.9 |
Mandatory Visualizations
Signaling Pathway
"Purine phosphoribosyltransferase-IN-1" stability and storage conditions
This technical support center provides essential information for researchers, scientists, and drug development professionals working with Purine phosphoribosyltransferase-IN-1. Here you will find guidance on the stability and storage of this inhibitor, along with troubleshooting guides and frequently asked questions to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: While specific manufacturer's instructions should always be followed, general guidelines for small molecule inhibitors like this compound are as follows:
-
Solid Form: Store at -20°C for long-term storage (up to several years) or at 4°C for short-term storage (up to two years). It is advisable to keep the compound in a desiccator to prevent moisture absorption.
-
Stock Solutions: Once dissolved, it is recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. These aliquots should be stored at -20°C or -80°C. As a general guideline, stock solutions in DMSO can be stable for up to one month at -20°C and up to six months at -80°C.
Q2: How should I prepare a stock solution of this compound?
A2: Before opening the vial, centrifuge it briefly to ensure all the powder is at the bottom. The choice of solvent is critical for successful solubilization. For many small molecule inhibitors, Dimethyl Sulfoxide (DMSO) is a common solvent. Refer to the manufacturer's datasheet for specific solubility information. When preparing the stock solution, ensure the solvent comes into contact with all the powder in the vial. For vials containing 10 mg or less, the solvent can be added directly. For larger quantities, it is recommended to weigh out the desired amount for immediate use.
Q3: My this compound solution appears to have precipitated after thawing. What should I do?
A3: Precipitation upon thawing can occur if the solubility limit is exceeded at lower temperatures. To address this, warm the vial to room temperature and vortex gently to redissolve the compound completely. If precipitation persists, gentle warming in a water bath (not exceeding 50°C) or sonication may help. Always ensure the compound is fully dissolved before use in your experiments to guarantee an accurate concentration. To prevent this issue in the future, consider storing aliquots at a slightly lower concentration.
Q4: What is the maximum recommended concentration of DMSO for my cell-based assays?
A4: The tolerance to DMSO varies between cell lines. As a general rule:
-
< 0.1% DMSO: Generally considered safe for most cell lines.
-
0.1% - 0.5% DMSO: Tolerated by many robust cell lines.
-
> 0.5% DMSO: Can be cytotoxic to some cells and may induce off-target effects.
It is crucial to include a vehicle control (media with the same final concentration of DMSO) in your experiments to assess its effect on your specific cell line.
Stability and Storage Conditions
Proper handling and storage are paramount to maintaining the integrity and activity of this compound. The following table summarizes the recommended conditions.
| Form | Storage Temperature | Recommended Duration | Key Considerations |
| Solid (Powder) | -20°C | Up to 3 years | Keep desiccated to prevent hydration. |
| 4°C | Up to 2 years | Suitable for shorter-term storage. | |
| Stock Solution (in DMSO) | -20°C | Up to 1 month | Aliquot to avoid repeated freeze-thaw cycles. Ensure the container is tightly sealed. |
| -80°C | Up to 6 months | Ideal for long-term storage of the stock solution. |
Troubleshooting Guides
Issue 1: Inconsistent or No Inhibitory Effect in Experiments
This is a common issue that can arise from several factors related to the inhibitor's stability and handling.
Overcoming poor solubility of "Purine phosphoribosyltransferase-IN-1" in aqueous buffers
This technical support center provides researchers, scientists, and drug development professionals with guidance on overcoming solubility challenges with "Purine phosphoribosyltransferase-IN-1" (PPT-IN-1) in aqueous buffers for experimental use.
Frequently Asked Questions (FAQs)
Q1: I've just received Purine (B94841) phosphoribosyltransferase-IN-1 as a solid, and it won't dissolve in my aqueous experimental buffer. What should I do first?
A1: The recommended first step is to prepare a high-concentration stock solution in a water-miscible organic solvent.[1] Dimethyl sulfoxide (B87167) (DMSO) is the most common choice for creating initial stock solutions of hydrophobic small molecules due to its strong solubilizing capabilities.[2] From this concentrated stock, you can make further dilutions into your aqueous buffer. It is critical to ensure the final concentration of the organic solvent is minimal (typically <0.5% v/v) to avoid impacting your biological system.[1][3]
Q2: I successfully dissolved PPT-IN-1 in DMSO, but it precipitated when I diluted it into my aqueous buffer. How can I prevent this?
A2: Precipitation upon dilution into an aqueous medium is a common issue for hydrophobic compounds.[3] This indicates that the compound's solubility limit in the aqueous buffer has been exceeded. To avoid this, you can try making intermediate serial dilutions in DMSO before the final dilution into the aqueous buffer. Most cell-based assays can tolerate a final DMSO concentration of up to 0.1%, and many robust cell lines can tolerate up to 0.5%.[3] Always include a vehicle control with the same final DMSO concentration in your experiment to account for any solvent effects.[3]
Q3: What are the best practices for storing PPT-IN-1 stock solutions?
A3: Proper storage is crucial for maintaining the integrity of the compound. For solid PPT-IN-1, store it at -20°C for up to 3 years or at 4°C for up to 2 years, unless the product datasheet specifies otherwise.[3] Once dissolved in a solvent like DMSO, it is best to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can cause precipitation and degradation.[2][4] These aliquots should be stored at -20°C or -80°C.[2][4]
Q4: Can adjusting the pH of my aqueous buffer improve the solubility of PPT-IN-1?
A4: Yes, for ionizable compounds, modifying the pH of the aqueous buffer can significantly enhance solubility.[3] The solubility of acidic or basic compounds is highly dependent on the pH of the solution.[5] If the pKa of PPT-IN-1 is known or can be predicted, preparing a series of buffers with pH values around the pKa can help identify the optimal pH for solubility.[1]
Troubleshooting Guide: Overcoming Poor Aqueous Solubility
If you continue to experience solubility issues with this compound, the following troubleshooting strategies can be employed.
Initial Troubleshooting Workflow
The diagram below outlines a systematic approach to addressing the poor aqueous solubility of PPT-IN-1.
Advanced Solubilization Strategies
For particularly challenging cases, the following advanced strategies can be explored. It is recommended to test these in a stepwise manner.
| Strategy | Description | Key Considerations |
| Co-solvents | Using a mixture of solvents to prepare the stock solution or adding a co-solvent to the final aqueous medium can improve solubility.[1] Common co-solvents include ethanol (B145695) and polyethylene (B3416737) glycols (PEGs).[3] | The final concentration of the co-solvent must be compatible with the experimental system. Always run a vehicle control. |
| pH Adjustment | For ionizable compounds, adjusting the pH of the aqueous buffer can significantly increase solubility by altering the ionization state of the molecule.[1][3] | Determine the pKa of the compound if possible to guide the selection of buffer pH. Ensure the chosen pH is compatible with your assay. |
| Excipients (Surfactants) | Surfactants like Tween® 20, Tween® 80, and Pluronic® F-68 can be used to increase the solubility of poorly water-soluble compounds by forming micelles that encapsulate the hydrophobic molecule.[5][6] | A screening of different surfactants may be necessary. It is crucial to include a vehicle control with the excipient alone to ensure it does not interfere with the assay.[1] |
| Excipients (Cyclodextrins) | Cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can form inclusion complexes with hydrophobic drugs, thereby increasing their aqueous solubility.[7] | The affinity of the compound for the cyclodextrin (B1172386) will determine the effectiveness. Vehicle controls are essential. |
| Physical Methods | Gentle warming (e.g., 37°C) and sonication can help dissolve the compound by providing the necessary energy to overcome the crystal lattice energy.[2][4] | Be cautious with heat-sensitive compounds, as excessive heat may cause degradation.[2] Sonication can be particularly effective for breaking up small aggregates. |
Experimental Protocols
Protocol 1: Preparation of a DMSO Stock Solution
-
Start with this compound in its solid form.
-
Add a sufficient volume of high-purity, anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10 mM).
-
Vortex the solution for 1-2 minutes to aid dissolution.[1]
-
If the compound is not fully dissolved, gently warm the vial in a 37°C water bath for 5-10 minutes and vortex again.[2] Alternatively, sonicate the vial for 5-10 minutes.[2]
-
Visually inspect the solution to ensure it is clear and free of particulate matter.
-
Aliquot the stock solution into single-use vials and store at -20°C or -80°C.
Protocol 2: Screening for Optimal Co-solvent/Excipient
-
Prepare stock solutions of various co-solvents (e.g., 50% ethanol in water) and excipients (e.g., 10% w/v Tween® 80, 20% w/v HP-β-cyclodextrin).[1]
-
Add a small amount of solid PPT-IN-1 to a fixed volume of each co-solvent or excipient solution.
-
Use the dissolution methods described in Protocol 1 (vortexing, gentle warming, sonication) to assess solubility in each solution.
-
Once a suitable solubilizing agent is identified, prepare a concentrated stock of PPT-IN-1 in that solution.
-
Perform serial dilutions of this new stock solution into your final assay medium, observing for any precipitation.
-
Crucially , run a vehicle control in your experiment containing the same final concentration of the co-solvent or excipient to ensure it does not affect your experimental results.
Signaling Pathway and Mechanism of Action
Purine phosphoribosyltransferases (PRTs) are key enzymes in the purine salvage pathway. This pathway allows cells, including parasites like Plasmodium falciparum, to recycle purine bases from the host to synthesize the nucleotides required for DNA and RNA. PPT-IN-1 inhibits this process, thereby disrupting parasite replication.
By following these guidelines, researchers can effectively overcome the challenges associated with the poor aqueous solubility of this compound and obtain reliable and reproducible experimental results.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. file.selleckchem.com [file.selleckchem.com]
- 5. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. researchgate.net [researchgate.net]
- 7. hilarispublisher.com [hilarispublisher.com]
How to control for "Purine phosphoribosyltransferase-IN-1" cytotoxicity
Welcome to the technical support center for Purine (B94841) phosphoribosyltransferase-IN-1. This guide provides troubleshooting strategies and frequently asked questions (FAQs) to help researchers control for potential cytotoxicity and understand the experimental behavior of this inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is Purine phosphoribosyltransferase-IN-1 and what is its intended target?
A1: this compound is an antiparasitic agent.[1][2][3][4][5][6] Its primary target is believed to be purine phosphoribosyltransferase, an enzyme essential for purine salvage pathways in parasites such as Plasmodium.
Q2: I am observing high levels of cytotoxicity in my experiments at the effective concentration. Is this expected?
A2: High cytotoxicity can be a result of several factors, including on-target effects (the intended inhibition is lethal to the cells), off-target effects (the compound is interacting with other critical cellular components), or experimental artifacts. It is crucial to perform a series of validation experiments to determine the source of the cytotoxicity.
Q3: How can I distinguish between on-target and off-target cytotoxicity?
A3: Distinguishing between on-target and off-target effects is a key challenge in drug development.[7] A multi-pronged approach is recommended:
-
Use a structurally unrelated inhibitor: If a different inhibitor targeting the same enzyme produces the same phenotype, it is more likely an on-target effect.[8]
-
Rescue experiments: Transfecting cells with a drug-resistant mutant of the target enzyme should rescue the on-target effects but not the off-target effects.[9]
-
Target knockdown/knockout: Using genetic methods like siRNA or CRISPR to reduce the target protein should mimic the on-target effects of the inhibitor.[8]
-
Kinome profiling: Screening the inhibitor against a broad panel of kinases can identify unintended targets.[9]
Q4: What are common experimental pitfalls that can lead to inaccurate cytotoxicity results?
A4: Several factors can compromise the reliability of in vitro cytotoxicity data. These include inappropriate assay selection, interference from serum components, variations in cell density, incorrect incubation times, and solvent-induced toxicity.[10] It is essential to use appropriate controls and optimize experimental conditions to ensure data accuracy and reproducibility.[10]
Troubleshooting Guide: Unexpected Cytotoxicity
If you are observing unexpected levels of cytotoxicity with this compound, follow this guide to diagnose and resolve the issue.
Step 1: Validate Initial Cytotoxicity Observation
The first step is to confirm that the observed cytotoxicity is a true biological effect of the compound.
-
Workflow for Validating Cytotoxicity:
-
Key Considerations:
-
Solvent Effects: Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is at a level that does not cause toxicity on its own.[10]
-
Orthogonal Assays: Use a second, different type of cytotoxicity assay to confirm the results.[11] For example, if you initially used an MTT assay (metabolic activity), confirm with a dye exclusion assay like Trypan Blue (membrane integrity).[12]
-
Step 2: Discriminate Between On-Target and Off-Target Effects
Once cytotoxicity is validated, the next step is to determine if it is due to the intended inhibition of purine phosphoribosyltransferase or off-target activity.
-
Hypothetical Signaling Pathway: On-Target vs. Off-Target Effects
-
Experimental Approaches:
-
Kinase Profiling: A kinome-wide selectivity screen can identify unintended kinase targets.[9]
-
Rescue Experiments: As described in the FAQs, using a drug-resistant mutant of the target can help differentiate effects.[9]
-
Phenotypic Comparison: Compare the observed cellular phenotype with the known consequences of inhibiting the target. Discrepancies may suggest off-target effects.[9]
-
Step 3: Optimize Experimental Conditions
If cytotoxicity is confirmed and understood, you may need to optimize your experimental conditions to achieve the desired therapeutic window.
-
Decision Tree for Concentration Optimization:
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
Technical Support Center: Interpreting Kinetic Data for PRT-IN-1 Inhibition of Purine Phosphoribosyltransferase
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting kinetic data for the inhibition of Purine (B94841) Phosphoribosyltransferase (PRT) by the hypothetical inhibitor, PRT-IN-1.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Purine Phosphoribosyltransferase (PRT) and the role of PRT-IN-1?
A1: Purine Phosphoribosyltransferases (PRTs) are crucial enzymes in the purine salvage pathway. They catalyze the transfer of a phosphoribosyl group from 5-phosphoribosyl-α-1-pyrophosphate (PRPP) to a purine base (such as hypoxanthine (B114508), guanine, or adenine) to form the corresponding purine nucleotide monophosphate (e.g., IMP, GMP, AMP) and pyrophosphate (PPi). This pathway is vital for organisms that cannot synthesize purines de novo.
PRT-IN-1 is a hypothetical inhibitor designed to target PRT. Understanding its kinetic profile is essential for characterizing its inhibitory mechanism and potential as a therapeutic agent.
Q2: What are the typical kinetic parameters for PRT-IN-1 inhibition?
A2: The kinetic parameters for PRT-IN-1 are summarized in the table below. These values are representative and may vary depending on the specific experimental conditions.
| Parameter | Value | Description |
| IC50 | 50 nM | The concentration of PRT-IN-1 required to inhibit 50% of PRT activity under specific assay conditions. |
| Ki | 25 nM | The inhibition constant, representing the binding affinity of PRT-IN-1 to the enzyme. |
| Mode of Inhibition | Competitive | PRT-IN-1 competes with the substrate (e.g., hypoxanthine) for binding to the active site of the enzyme. |
| Km (Hypoxanthine) | 5 µM | Michaelis constant for the substrate hypoxanthine in the absence of the inhibitor. |
| Vmax | 100 µmol/min/mg | Maximum reaction velocity of the enzyme under saturating substrate concentrations. |
Q3: How do I perform a kinetic assay to determine the inhibitory properties of PRT-IN-1?
A3: A common method is a continuous spectrophotometric assay. The general steps are outlined in the experimental protocol section below. This assay monitors the production of the nucleotide monophosphate, which can be coupled to a subsequent enzymatic reaction that results in a change in absorbance.
Experimental Protocols
Spectrophotometric Assay for PRT Activity and Inhibition
This protocol is adapted from established methods for measuring Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT) activity.
Materials:
-
Purified Purine Phosphoribosyltransferase enzyme
-
PRT-IN-1 inhibitor stock solution (in DMSO)
-
Hypoxanthine solution
-
5-Phosphoribosyl-α-1-pyrophosphate (PRPP) solution
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 10 mM MgCl2
-
Coupling enzyme: Inosine Monophosphate Dehydrogenase (IMPDH)
-
NAD+ solution
-
96-well UV-transparent microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare Reagent Mix: In a microcentrifuge tube, prepare a reaction mixture containing assay buffer, hypoxanthine, PRPP, IMPDH, and NAD+.
-
Inhibitor Preparation: Serially dilute PRT-IN-1 in the assay buffer to achieve a range of desired concentrations. Include a vehicle control (DMSO) without the inhibitor.
-
Enzyme Preparation: Dilute the purified PRT enzyme in the assay buffer to the desired working concentration.
-
Assay Setup:
-
To each well of the 96-well plate, add a specific volume of the PRT-IN-1 dilution (or vehicle).
-
Add the PRT enzyme solution to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
-
Initiate Reaction: Add the reagent mix to each well to start the reaction.
-
Data Acquisition: Immediately place the plate in the spectrophotometer and measure the increase in absorbance at 340 nm over time (kinetic mode). The rate of NADH production is directly proportional to the PRT activity.[1]
-
Data Analysis:
-
Calculate the initial reaction velocities (rates) from the linear portion of the absorbance vs. time curves.
-
Plot the enzyme activity (rate) as a function of the PRT-IN-1 concentration to determine the IC50 value.
-
To determine the mode of inhibition and Ki, perform the assay with varying concentrations of both the substrate (hypoxanthine) and the inhibitor. Plot the data using a Lineweaver-Burk or Michaelis-Menten plot.
-
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High background signal in no-enzyme control | Contamination of reagents with nucleotides or reducing agents. | Prepare fresh reagents and use high-purity water. |
| Low signal-to-noise ratio | Insufficient enzyme concentration or suboptimal assay conditions. | Increase the enzyme concentration or optimize the pH and temperature of the assay. |
| Inconsistent results between replicates | Pipetting errors or improper mixing. | Ensure accurate pipetting and proper mixing of all components in the assay wells. |
| Precipitation of inhibitor in the assay buffer | Poor solubility of PRT-IN-1 at the tested concentrations. | Check the solubility of PRT-IN-1 in the assay buffer. If necessary, adjust the DMSO concentration (typically kept below 1%) or use a different solvent. |
| Unexpected kinetic profile (e.g., non-competitive inhibition instead of competitive) | Allosteric effects or binding to a secondary site on the enzyme. | Perform more detailed kinetic studies, including pre-incubation studies and analysis with different substrates, to investigate the possibility of a more complex inhibitory mechanism. |
Visualizing Experimental Workflows and Pathways
Experimental Workflow for PRT Inhibition Assay
Caption: A generalized workflow for determining the kinetic parameters of a PRT inhibitor.
Purine Salvage Pathway and Point of Inhibition
Caption: Inhibition of the Purine Salvage Pathway by PRT-IN-1.
References
Technical Support Center: PRT Enzyme Assay Development
Welcome to the technical support center for Phosphoribosyltransferase (PRT) enzyme assay development. This resource is designed for researchers, scientists, and drug development professionals to provide best practices, troubleshoot common issues, and answer frequently asked questions related to PRT enzyme assays.
Frequently Asked Questions (FAQs)
Q1: What are the common types of PRT enzyme assays?
A1: PRT enzyme activity can be measured using several methods, each with its own advantages and disadvantages. Common assay formats include:
-
Spectrophotometric Assays: These assays monitor the change in absorbance of a substrate or product. For example, the activity of orotate (B1227488) phosphoribosyltransferase (OPRT) can be measured by monitoring the decrease in absorbance of orotate at 295 nm.[1]
-
Fluorometric Assays: These highly sensitive assays measure the fluorescence signal generated by a product of the enzymatic reaction. An example is the Hypoxanthine Phosphoribosyl Transferase (HPRT) Activity Assay Kit, which can detect as low as 2 mU of HPRT activity.[2]
-
Chromatographic Assays: Methods like High-Performance Liquid Chromatography (HPLC) can be used to separate and quantify the substrates and products of the PRT reaction, offering high specificity and accuracy.[3]
-
Radiochemical Assays: These assays utilize radiolabeled substrates, such as ¹⁴C-hypoxanthine, to track the formation of the product. They are highly sensitive but require specialized handling of radioactive materials.[4]
Q2: What are the critical components and conditions to optimize for a PRT enzyme assay?
A2: Optimizing assay conditions is crucial for reliable and reproducible results.[5][6] Key parameters to consider include:
-
Enzyme Concentration: The enzyme concentration should be in the linear range of the assay, where the reaction rate is proportional to the amount of enzyme.
-
Substrate Concentration: Substrate concentrations should ideally be at or above the Michaelis constant (Km) to ensure the reaction rate is not limited by substrate availability. For accurate measurement of enzyme activity, substrate concentrations are often recommended to be at least 5 times the Km value.[7]
-
pH and Buffer Composition: The pH of the reaction buffer should be optimal for the specific PRT enzyme being studied. The choice of buffer can also influence enzyme activity.
-
Temperature: Enzyme activity is highly dependent on temperature. The assay should be performed at a consistent and optimal temperature.[8]
-
Cofactors: Many PRT enzymes require divalent cations like Mg²⁺ for their activity.[3] The concentration of these cofactors should be optimized.
-
Incubation Time: The reaction should be monitored over a time course to ensure that the initial velocity is being measured and that the reaction is linear over the chosen time period.
Q3: How can I minimize background signal and interference in my PRT assay?
A3: High background can mask the true signal and reduce assay sensitivity. Here are some strategies to minimize it:
-
Use a Negative Control: Always include a control reaction without the enzyme to determine the background signal.[8]
-
Check for Contaminating Enzymes: The enzyme preparation may contain other enzymes that can interfere with the assay. Ensure the purity of your enzyme.[9]
-
Identify and Avoid Interfering Substances: Compounds in your sample or reagents can interfere with the assay. Common interfering substances include EDTA, SDS, and sodium azide.[10] It is also important to be aware of Pan-Assay Interference Compounds (PAINS) that can be nonspecifically reactive.[11]
-
Optimize Plate Type: For plate-based assays, the choice of microplate can impact the background signal. Use black plates for fluorescence assays, white plates for luminescence, and clear plates for colorimetric assays.[10]
Troubleshooting Guides
Problem 1: No or Weak Signal
| Possible Cause | Recommended Solution |
| Omission of a key reagent | Systematically check that all necessary reagents (enzyme, substrates, cofactors, buffer) were added in the correct order and concentration.[12] |
| Inactive enzyme | Verify the activity of the enzyme using a positive control with known activity. Ensure proper storage and handling of the enzyme to prevent degradation. Avoid repeated freeze-thaw cycles.[8] |
| Incorrect assay conditions | Confirm that the pH, temperature, and incubation time are optimal for the enzyme. Assay buffers should be at room temperature before use.[8][10] |
| Suboptimal substrate concentration | Ensure the substrate concentration is sufficient and not limiting the reaction rate. |
| Instrument settings are incorrect | Verify the wavelength, filter settings, and other parameters on the plate reader or spectrophotometer.[8][10] |
Problem 2: High Background Signal
| Possible Cause | Recommended Solution |
| Contaminated reagents | Use fresh, high-quality reagents and buffers. |
| Non-specific binding | If using an antibody-based detection method, ensure that appropriate blocking buffers are used.[12] |
| Autofluorescence of compounds or samples | Measure the fluorescence of the sample in the absence of the detection reagent to determine its intrinsic fluorescence. |
| High concentration of detection reagents | Titrate the detection reagents to find the optimal concentration that gives a good signal-to-background ratio. |
| Precipitation in wells | Visually inspect the wells for any precipitation. Ensure all components are fully dissolved in the assay buffer. |
Problem 3: Inconsistent or Non-Reproducible Results
| Possible Cause | Recommended Solution |
| Pipetting errors | Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent volumes. Prepare a master mix for reagents when possible.[10] |
| Temperature fluctuations | Ensure a consistent temperature is maintained throughout the assay, including reagent preparation and incubation steps.[8] |
| "Edge effect" in microplates | Evaporation from the outer wells of a microplate can lead to variability. To mitigate this, avoid using the outer wells or fill them with buffer or water.[8] |
| Incomplete mixing of reagents | Gently mix all reagents and reaction components thoroughly before incubation and measurement. |
| Sample variability | Ensure that samples are prepared and stored consistently. For cell-based assays, variations in cell plating and growth can contribute to inconsistency.[13] |
Data Presentation
Table 1: Example Optimal Conditions for a Hypoxanthine-Guanine Phosphoribosyltransferase (HPRT) Assay
| Parameter | Optimal Range/Value | Notes |
| pH | 7.4 - 8.0 | HPRT activity is generally optimal in a slightly alkaline environment. |
| Temperature | 37°C | Most mammalian HPRT enzymes have an optimal temperature around 37°C. |
| Mg²⁺ Concentration | 5 - 10 mM | Magnesium is an essential cofactor for HPRT activity. |
| PRPP Concentration | 100 - 500 µM | Phosphoribosyl pyrophosphate (PRPP) is a key substrate. |
| Hypoxanthine Concentration | 10 - 100 µM | The concentration of the purine (B94841) substrate should be optimized. |
Table 2: Common Interfering Substances in Enzyme Assays
| Substance | Inhibitory Concentration | Mechanism of Interference |
| EDTA | > 0.5 mM | Chelates divalent cations like Mg²⁺, which are essential cofactors for many PRTs.[10] |
| Sodium Azide | > 0.2% | Can inhibit enzymes, particularly those with heme groups, and may interfere with detection systems.[10] |
| SDS | > 0.2% | A strong detergent that can denature proteins and disrupt enzyme structure.[10] |
| DTT | Varies | Can interfere with certain detection methods, especially those involving redox reactions.[11] |
| Ascorbic Acid | > 0.2% | A reducing agent that can interfere with assays involving redox chemistry.[10] |
Experimental Protocols
General Protocol for a Spectrophotometric PRT Assay
This protocol provides a general framework for a continuous spectrophotometric assay for a PRT enzyme that results in a change in absorbance.
-
Reagent Preparation:
-
Prepare a concentrated stock solution of the PRT enzyme in a suitable storage buffer.
-
Prepare stock solutions of the substrates (e.g., purine base and PRPP) and cofactors (e.g., MgCl₂) in the assay buffer.
-
Prepare the assay buffer (e.g., Tris-HCl or HEPES) at the optimal pH for the enzyme.
-
-
Assay Setup:
-
In a quartz cuvette, combine the assay buffer, cofactor, and the substrate that will be monitored for a change in absorbance.
-
Allow the mixture to equilibrate to the desired assay temperature in a temperature-controlled spectrophotometer.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding a small volume of the PRT enzyme solution to the cuvette and mix quickly.
-
Immediately begin monitoring the change in absorbance at the appropriate wavelength over time.
-
Record the absorbance at regular intervals for a period during which the reaction rate is linear.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change in absorbance per unit time) from the linear portion of the progress curve.
-
Use the Beer-Lambert law (A = εcl) to convert the change in absorbance to the change in concentration of the substrate or product.
-
Enzyme activity is typically expressed in units (µmol of product formed per minute) per mg of enzyme.
-
Visualizations
Caption: A generalized workflow for performing a PRT enzyme assay.
Caption: A decision tree for troubleshooting weak or no signal in a PRT assay.
References
- 1. Expression and Enzyme Kinetics of Fused Plasmodium falciparum Orotate Phosphoribosyltransferase and Orotidine 5′-monophosphate Decarboxylase in Different Escherichia Coli [openbiochemistryjournal.com]
- 2. content.abcam.com [content.abcam.com]
- 3. Enzyme Activity Measurement of Adenine Phosphoribosyltransferase Using Chromatographic Assays [creative-enzymes.com]
- 4. HPRT Assay Kit | Hypoxanthine-Guanine Phosphoribosyltransferase Assay [novocib.com]
- 5. A General Guide for the Optimization of Enzyme Assay Conditions Using the Design of Experiments Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. margenot.cropsciences.illinois.edu [margenot.cropsciences.illinois.edu]
- 8. m.youtube.com [m.youtube.com]
- 9. Protein and Enzyme Activity Assays Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 10. docs.abcam.com [docs.abcam.com]
- 11. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. ELISA Troubleshooting Guide [sigmaaldrich.com]
- 13. tandfonline.com [tandfonline.com]
Technical Support Center: Troubleshooting Purine Phosphoribosyltransferase (PPT) Inhibitor Interference in Fluorescence-Based Assays
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering interference from small molecule inhibitors, such as "Purine phosphoribosyltransferase-IN-1," in fluorescence-based assays.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of interference in fluorescence-based assays by small molecule inhibitors?
A1: Small molecule inhibitors can interfere with fluorescence-based assays through several mechanisms:
-
Autofluorescence: The inhibitor itself may be fluorescent, emitting light at the same wavelengths used for detection and leading to a high background signal.[1][2]
-
Quenching: The inhibitor can absorb the light emitted by the fluorophore in the assay, resulting in a decreased signal.[1][2]
-
Inner Filter Effect: The inhibitor might absorb the excitation or emission light, which is particularly problematic at higher concentrations.[2]
-
Light Scattering: Insoluble compounds can form aggregates that scatter light, leading to inaccurate readings.[3]
-
Chemical Reactivity: The compound may react with assay components, such as the enzyme or substrate, altering the fluorescence output.
Q2: I am observing a high background signal in my assay when the inhibitor is present. What is the likely cause and how can I address it?
A2: A high background signal is often due to the intrinsic fluorescence (autofluorescence) of the test compound.[4][5]
-
Troubleshooting Steps:
-
Run a "Compound Only" Control: Measure the fluorescence of the inhibitor in the assay buffer without any other assay components (enzyme, substrate, etc.). This will quantify its intrinsic fluorescence.[4][5]
-
Background Subtraction: Subtract the fluorescence value from the "compound only" control from your experimental wells.[4][5]
-
Spectral Shift: If possible, switch to a fluorophore with excitation and emission wavelengths that do not overlap with the inhibitor's fluorescence spectrum.[4] Red-shifted fluorophores are often a good option to avoid interference from many fluorescent compounds.[3]
-
Q3: My fluorescence signal decreases in a dose-dependent manner with the inhibitor, but I'm not sure if it's genuine inhibition or an artifact. How can I verify this?
A3: A dose-dependent decrease can indicate true inhibition, but it can also be a result of quenching.[5] It is essential to perform control experiments to differentiate between these possibilities.
-
Troubleshooting Steps:
-
Quenching Control: Prepare a control with the fluorophore (product of the enzymatic reaction) at a concentration expected at the end of the reaction and add the inhibitor at various concentrations. A decrease in signal here would indicate quenching.
-
Orthogonal Assays: Validate your findings using a different assay format that is not based on fluorescence, such as an absorbance-based or luminescence-based assay.[5] This helps confirm that the observed effect is on the biological target and not an artifact of the detection method.
-
Q4: Can the inhibitor affect the enzyme or other assay components directly?
A4: Yes, some compounds can interfere with assay components through mechanisms other than fluorescence. For instance, strong chelating agents can sequester essential metal ions required by the enzyme, or reactive compounds can modify the enzyme or substrate.[4]
-
Troubleshooting Steps:
Troubleshooting Guides
Guide 1: Identifying the Nature of Interference (Autofluorescence vs. Quenching)
This guide will help you determine if your Purine (B94841) Phosphoribosyltransferase (PPT) inhibitor is causing an increase in signal (autofluorescence) or a decrease in signal (quenching).
Experimental Workflow for Interference Assessment
Caption: Workflow for assessing compound interference in fluorescence assays.
Data Interpretation Table
| Observation in Control Wells | Interpretation |
| Autofluorescence Control: Signal increases with inhibitor concentration compared to the Buffer Blank. | The PPT inhibitor is autofluorescent at the assay's wavelengths.[5] |
| Quenching Control: Signal decreases with inhibitor concentration compared to the Fluorophore Control. | The PPT inhibitor is quenching the fluorescence of your assay's fluorophore.[5] |
| No significant change in signal in either control. | Direct fluorescence interference from the inhibitor is unlikely. |
Guide 2: Mitigating Autofluorescence
If you have identified your PPT inhibitor as an autofluorescent compound, here are some strategies to address the issue.
Mitigation Strategy Flowchart
Caption: Strategies for mitigating autofluorescence interference.
Experimental Protocols
Protocol 1: Compound Interference Assessment
Objective: To determine if the PPT inhibitor exhibits autofluorescence or quenching properties at the assay's excitation and emission wavelengths.
Materials:
-
96-well or 384-well black plates
-
Assay Buffer
-
Fluorophore (the product of the enzymatic reaction or a stable analog)
-
PPT inhibitor stock solution
-
Multichannel pipette
-
Fluorescence plate reader
Procedure:
-
Prepare Solutions:
-
Prepare a dilution series of the PPT inhibitor in assay buffer.
-
Prepare a solution of the fluorophore in assay buffer at a concentration representative of the signal window in your primary assay.
-
-
Plate Layout: Set up a plate with the following controls as described in Guide 1:
-
Buffer Blank
-
Fluorophore Control
-
Autofluorescence Control (with the inhibitor dilution series)
-
Quenching Control (with the fluorophore and the inhibitor dilution series)
-
-
Incubation: Incubate the plate at room temperature for 15-30 minutes, protected from light.
-
Measurement: Read the plate on a fluorescence plate reader using the same excitation and emission wavelengths and settings as your primary assay.
-
Data Analysis:
-
Subtract the average signal of the Buffer Blank from all other wells.
-
Plot the fluorescence signal of the Autofluorescence Control against the inhibitor concentration. A positive slope indicates autofluorescence.
-
Plot the fluorescence signal of the Quenching Control against the inhibitor concentration. A negative slope indicates quenching.
-
Signaling Pathway Context
Purine phosphoribosyltransferases (PPTs) are key enzymes in the purine salvage pathway. Inhibiting these enzymes can have significant effects on nucleotide metabolism, which is often upregulated in cancer cells.
Simplified Purine Salvage Pathway
Caption: Inhibition of HGPRT by a PPT inhibitor in the purine salvage pathway.
By following these troubleshooting guides and protocols, researchers can effectively identify and mitigate interference from small molecule inhibitors in their fluorescence-based assays, leading to more reliable and accurate results.
References
- 1. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Avoiding Fluorescence Assay Interference—The Case for Diaphorase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorescence anisotropy (polarization): from drug screening to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
Minimizing variability in "Purine phosphoribosyltransferase-IN-1" IC50 measurements
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers and drug development professionals minimize variability in IC50 measurements for "Purine phosphoribosyltransferase-IN-1".
Frequently Asked Questions (FAQs)
Q1: What is the most common reason for significant variability in my IC50 values for Purine (B94841) phosphoribosyltransferase-IN-1?
A1: The most common sources of variability in IC50 values stem from inconsistencies in experimental conditions.[1] An IC50 value is not an absolute constant; it is highly dependent on the specific assay setup.[2] Key factors include the concentrations of the enzyme and its substrate, incubation time, temperature, and pH.[3][4] Even minor deviations in these parameters between experiments can lead to significant shifts in the calculated IC50.
Q2: How does the concentration of the purine phosphoribosyltransferase enzyme affect the IC50 measurement?
A2: The concentration of the enzyme can directly impact the apparent IC50 value, especially for potent inhibitors.[5] At high enzyme concentrations, a significant portion of the inhibitor may be bound, leading to an overestimation of the IC50. For very potent inhibitors, the IC50 value can be limited by the enzyme concentration, approaching a value of half the enzyme concentration.[5] Therefore, it is crucial to use a consistent and appropriate enzyme concentration in all assays.
Q3: Can the choice of data analysis method influence the final IC50 value?
A3: Absolutely. The method used to calculate the IC50 from raw data can introduce variability.[6] Different software programs may use different nonlinear regression equations (e.g., four-parameter logistic vs. Hill equation), which can result in different IC50 values.[6] Furthermore, the distinction between a relative IC50 (midpoint between the top and bottom plateaus of the curve) and an absolute IC50 (concentration for 50% inhibition relative to controls) can also affect the outcome.[7][8] It is important to be consistent with the data analysis method used within a study.
Q4: What are the best practices for preparing and handling this compound to ensure consistent results?
A4: Proper handling of the inhibitor is critical. Ensure that the compound is fully dissolved and stable in the chosen solvent. Use a consistent solvent for all dilutions and controls (e.g., DMSO). Prepare fresh dilutions of the inhibitor for each experiment from a concentrated stock to avoid degradation. When performing serial dilutions, ensure thorough mixing at each step to avoid concentration errors.
Q5: How many replicates should I perform for a reliable IC50 determination?
A5: Both technical and biological replicates are essential for reliable IC50 determination.[2] Technical replicates (multiple measurements of the same sample) help to control for procedural variability, while biological replicates (experiments performed on different days or with different batches of reagents) ensure the overall reproducibility of the results. A minimum of three technical replicates per concentration point is recommended, and the entire experiment should be repeated independently at least three times.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | - Inaccurate pipetting- Incomplete mixing of reagents- Edge effects in the microplate[9] | - Calibrate and use appropriate pipettes for the volumes being dispensed.- Ensure thorough mixing of all solutions before and after addition to the wells.- Avoid using the outer wells of the plate, or fill them with sterile PBS or water to maintain humidity.[9] |
| Inconsistent IC50 values between experiments | - Variation in enzyme/substrate concentration[10]- Different incubation times[2]- Fluctuations in temperature or pH[4][11]- Batch-to-batch variability of reagents | - Prepare and use fresh enzyme and substrate solutions for each experiment from consistent stocks.- Strictly adhere to the defined incubation time for all experiments.- Use a calibrated incubator and ensure the pH of the buffer is consistent.- If possible, use the same batch of critical reagents (enzyme, substrate, inhibitor) for a series of experiments. |
| Dose-response curve does not reach 100% inhibition | - Inhibitor solubility issues at high concentrations[10]- Presence of contaminating substances- High enzyme turnover rate | - Visually inspect for precipitation at high inhibitor concentrations. If observed, consider using a different solvent or lowering the maximum concentration.- Ensure the purity of the inhibitor and the absence of interfering substances in the assay buffer.- For covalent inhibitors, a high rate of new enzyme synthesis could lead to a plateau below full inhibition.[10] |
| Shallow or steep dose-response curve | - Incorrect serial dilutions- The range of inhibitor concentrations is too narrow or too wide | - Review and optimize the serial dilution protocol to ensure accuracy.- Perform a preliminary experiment with a broad range of concentrations to determine the optimal range for the definitive IC50 measurement. |
Experimental Protocols
Protocol for IC50 Determination of this compound
This protocol provides a general framework. Specific concentrations and incubation times may need to be optimized for your particular assay system.
-
Reagent Preparation:
-
Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., 10 mM in DMSO).
-
Prepare the assay buffer with the optimal pH for the purine phosphoribosyltransferase enzyme.
-
Prepare solutions of the enzyme and its substrates (e.g., a purine base and phosphoribosyl pyrophosphate) in the assay buffer.
-
-
Serial Dilution of Inhibitor:
-
Perform a serial dilution of the this compound stock solution to obtain a range of concentrations to be tested. It is recommended to use at least 8-10 concentrations to generate a complete dose-response curve.
-
Include a vehicle control (e.g., DMSO) at the same final concentration as in the inhibitor-treated wells.
-
-
Assay Procedure:
-
Add the assay buffer to the wells of a microplate.
-
Add the serially diluted inhibitor or vehicle control to the appropriate wells.
-
Add the purine phosphoribosyltransferase enzyme to all wells except for the negative control (no enzyme).
-
Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15-30 minutes) at a constant temperature.
-
Initiate the enzymatic reaction by adding the substrates.
-
Incubate the reaction for a specific time at a constant temperature. The reaction should be stopped within the linear range of product formation.
-
Stop the reaction (e.g., by adding a stop solution or by heat inactivation).
-
Measure the enzyme activity using a suitable detection method (e.g., spectrophotometry, fluorometry, or chromatography).
-
-
Data Analysis:
-
Subtract the background signal (negative control) from all data points.
-
Normalize the data by expressing the enzyme activity in the presence of the inhibitor as a percentage of the activity of the vehicle control (100% activity).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using a nonlinear regression model (e.g., four-parameter logistic equation) to determine the IC50 value.[2]
-
Visualizations
Caption: Workflow for IC50 determination of this compound.
References
- 1. Ensuring IC50 Assay Reproducibility in Screening | KCAS Bio [kcasbio.com]
- 2. clyte.tech [clyte.tech]
- 3. Factors Affecting Enzyme Activity | Worthington Biochemical [worthington-biochem.com]
- 4. monash.edu [monash.edu]
- 5. researchgate.net [researchgate.net]
- 6. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Guidelines for accurate EC50/IC50 estimation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Guidelines for accurate EC50/IC50 estimation | Semantic Scholar [semanticscholar.org]
- 9. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. benchchem.com [benchchem.com]
- 11. conductscience.com [conductscience.com]
Potential resistance mechanisms to "Purine phosphoribosyltransferase-IN-1"
Welcome to the technical support center for Purine (B94841) Phosphoribosyltransferase-IN-1. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and understand potential resistance mechanisms encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Purine Phosphoribosyltransferase-IN-1 and other purine analogs?
A1: Purine phosphoribosyltransferases (PRTs), such as Hypoxanthine-guanine phosphoribosyltransferase (HPRT1), are key enzymes in the purine salvage pathway. They convert purine bases into their corresponding mononucleotides. Purine analogs, and inhibitors targeting these enzymes, disrupt the production of essential purine nucleotides, which are vital for DNA and RNA synthesis. This disruption ultimately hampers cell proliferation.[1][2] The activity of these drugs often depends on their metabolic conversion to nucleotide analogs within the cell.[3]
Q2: We are observing a decrease in the efficacy of this compound in our long-term cell culture experiments. What are the potential reasons for this?
A2: A decrease in efficacy, often characterized by an increase in the half-maximal inhibitory concentration (IC50), suggests the development of acquired resistance. The most common mechanisms of resistance to purine analogs and PRT inhibitors include:
-
Target Alteration: Loss-of-function mutations in the gene encoding the target enzyme (e.g., HPRT1) can prevent the conversion of the drug into its active form.[4][5]
-
Upregulation of Bypass Pathways: Increased activity of the de novo purine synthesis pathway can compensate for the inhibition of the salvage pathway, providing the cells with the necessary purine nucleotides for survival and proliferation.[4]
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters can actively pump the drug out of the cell, reducing its intracellular concentration and efficacy.[4][6]
Q3: How can we confirm if our cell line has developed resistance?
A3: The first step is to quantify the level of resistance by performing a dose-response experiment and calculating the IC50 value.[7] A significant increase in the IC50 value of the treated cell line compared to the parental, sensitive cell line confirms the development of resistance.[8]
Troubleshooting Guides
This section provides guidance on how to investigate and troubleshoot specific issues related to resistance to this compound.
Issue 1: Suspected Target-Mediated Resistance (HPRT1 Loss of Function)
Symptoms:
-
Significant increase in the IC50 of this compound.
-
Cross-resistance to other purine analogs that require activation by HPRT1 (e.g., 6-mercaptopurine, 6-thioguanine).
Troubleshooting Workflow:
Caption: Troubleshooting workflow for HPRT1-mediated resistance.
Issue 2: Suspected Upregulation of De Novo Purine Synthesis
Symptoms:
-
Increased resistance to this compound.
-
Cells may show increased sensitivity to inhibitors of the de novo purine synthesis pathway (e.g., methotrexate, mycophenolic acid).
Troubleshooting Workflow:
Caption: Workflow for investigating de novo pathway upregulation.
Data Summary
The following table summarizes hypothetical IC50 values for parental and resistant cell lines, illustrating the concept of acquired resistance.
| Cell Line | Compound | IC50 (µM) | Fold Resistance | Potential Mechanism |
| Parental Cell Line | This compound | 0.5 | - | - |
| Resistant Clone A | This compound | 50 | 100 | HPRT1 loss-of-function mutation |
| Resistant Clone B | This compound | 10 | 20 | Upregulation of de novo purine synthesis |
| Resistant Clone C | This compound | 25 | 50 | Increased drug efflux (ABC transporter) |
Experimental Protocols
Protocol 1: Generation of a Resistant Cell Line
This protocol describes a method for generating a drug-resistant cell line by continuous exposure to increasing concentrations of the inhibitor.
Materials:
-
Parental cancer cell line
-
Complete cell culture medium
-
This compound
-
Cell culture flasks/plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Determine the initial IC50: Perform a cell viability assay (e.g., MTT, CellTiter-Glo) to determine the IC50 of this compound for the parental cell line.[8]
-
Initial Exposure: Culture the parental cells in a medium containing the inhibitor at a concentration equal to or slightly below the IC50.[8]
-
Monitor and Subculture: Initially, significant cell death is expected. Continue to culture the surviving cells, changing the medium with a fresh inhibitor every 2-3 days, until the cells resume a normal growth rate.[9]
-
Gradual Dose Escalation: Once the cells are growing steadily, increase the inhibitor concentration by 1.5 to 2-fold.[8] Repeat this process of gradual dose escalation, allowing the cells to adapt to each new concentration.
-
Establishment of Resistant Line: Continue this process until the cells can proliferate in a significantly higher concentration of the inhibitor (e.g., 10-fold the initial IC50 or higher).
-
Characterization: Confirm the resistance by determining the new IC50 and compare it to the parental line. Cryopreserve the resistant cell line at various passages.
Protocol 2: Western Blot for HPRT1 Protein Expression
Materials:
-
Parental and resistant cell lysates
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody: Rabbit anti-HPRT1 polyclonal antibody
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
SDS-PAGE: Separate 20-40 µg of protein from each sample on an SDS-PAGE gel.[7]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-HPRT1 antibody (e.g., at a 1:1000 dilution) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.[7]
-
Analysis: Analyze the band intensities, normalizing to a loading control (e.g., GAPDH or β-actin) to determine the relative HPRT1 protein expression.
Protocol 3: RT-qPCR for HPRT1 Gene Expression
Materials:
-
Parental and resistant cells
-
RNA extraction kit (e.g., TRIzol)
-
cDNA synthesis kit
-
SYBR Green qPCR master mix
-
HPRT1-specific primers
-
Housekeeping gene primers (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
RNA Extraction: Isolate total RNA from the cells using an RNA extraction kit.
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a cDNA synthesis kit.
-
qPCR Reaction: Set up the qPCR reaction with SYBR Green master mix, cDNA, and HPRT1 or housekeeping gene primers.
-
Thermal Cycling: Perform the qPCR using a standard thermal cycling protocol (e.g., initial denaturation at 95°C, followed by 40 cycles of denaturation at 95°C and annealing/extension at 60°C).
-
Data Analysis: Analyze the relative gene expression using the 2-ΔΔCT method, normalizing the HPRT1 expression to the housekeeping gene.[7]
Signaling Pathways and Resistance Mechanisms
The following diagram illustrates the key pathways involved in the action of and resistance to purine phosphoribosyltransferase inhibitors.
Caption: Overview of resistance mechanisms to PRT inhibitors.
References
- 1. The role of ABC transporters in drug resistance, metabolism and toxicity - Scientific Background - Solvo Biotechnology [solvobiotech.com]
- 2. De Novo Purine Synthesis Mnemonic for USMLE [pixorize.com]
- 3. researchgate.net [researchgate.net]
- 4. ABC Transporters and their Role in Nucleoside and Nucleotide Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Drug resistance -Cancer biochemistry -Cancer Biology-BIO-PROTOCOL [bio-protocol.org]
- 6. mdpi.com [mdpi.com]
- 7. HPRT1: a preliminary investigation on its involvement in nasopharyngeal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Impact of serum proteins on "Purine phosphoribosyltransferase-IN-1" activity
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing Purine (B94841) phosphoribosyltransferase-IN-1 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is Purine phosphoribosyltransferase-IN-1?
A1: this compound, also known as Compound (S,R)-48, is a potent inhibitor of 6-oxopurine phosphoribosyltransferases (PRTs).[1][2][3] It has shown significant activity against these enzymes from parasitic organisms like Plasmodium falciparum, P. vivax, and Trypanosoma brucei.[1][2][3]
Q2: What are the known inhibitory constants (Ki) for this compound?
A2: The reported Ki values for this compound are:
-
Plasmodium falciparum (PfPRT): 50 nM
-
Plasmodium vivax (PvPRT): 20 nM
Q3: How can serum proteins in my cell culture media affect the activity of this compound?
A3: Serum contains abundant proteins, such as albumin, which can non-specifically bind to small molecules like enzyme inhibitors.[4] This binding effectively reduces the free concentration of the inhibitor available to interact with its target enzyme, leading to a decrease in its apparent potency (an increase in the observed IC50 value).[4]
Q4: Should I conduct my experiments in the presence or absence of serum?
A4: This depends on the goal of your experiment. For initial biochemical assays determining direct inhibitory activity (like Ki determination), it is best to use a serum-free buffer to avoid confounding factors. For cell-based assays that aim to mimic physiological conditions, including serum is crucial. However, you must account for the potential impact of protein binding on the inhibitor's effective concentration.
Q5: What are the essential control experiments to run when serum is included in the assay?
A5: When including serum in your experimental setup, you should always run parallel assays:
-
No-serum control: To determine the baseline potency of the inhibitor.
-
Vehicle control with serum: To account for any effects of the serum itself on the assay readout.
-
Positive control inhibitor: If available, use a known inhibitor with characterized serum binding properties to validate your assay setup.
Troubleshooting Guide
Q1: My IC50 value for this compound is significantly higher in my cell-based assay containing serum compared to the biochemical assay. What could be the cause?
A1: This is a common observation and is most likely due to serum protein binding.[4] A significant portion of the inhibitor is likely bound to proteins like albumin in the culture medium, reducing the free concentration available to inhibit the target purine phosphoribosyltransferase. The unbound, free fraction of the drug is what exerts the therapeutic effect.[5]
Q2: The results of my inhibition assay are inconsistent and variable when I use serum.
A2: Variability in serum-containing assays can arise from several sources:
-
Batch-to-batch variation in serum: Different lots of serum can have varying protein compositions. It is advisable to use a single lot of serum for a complete set of experiments.
-
Pipetting errors: Ensure accurate and consistent pipetting, especially when preparing serial dilutions. Prepare a master mix where possible.[6]
-
Incomplete mixing: Gently mix all components thoroughly before measurements.[6]
-
Incubation time: Ensure that the inhibitor has had sufficient time to reach equilibrium between binding to serum proteins and the target enzyme.[5]
Q3: How can I quantify the extent to which this compound binds to serum proteins?
A3: You can determine the fraction of the inhibitor bound to serum proteins using established methods such as equilibrium dialysis, ultrafiltration, or ultracentrifugation.[5][7][8] These techniques separate the protein-bound drug from the free drug, allowing for quantification of each fraction, typically by LC-MS/MS.[5]
Q4: My assay signal is low or absent, even in the control wells without the inhibitor.
A4: This suggests a problem with the assay system itself rather than the inhibitor. Check the following:
-
Enzyme activity: Ensure your purine phosphoribosyltransferase enzyme is active.
-
Substrate integrity: Verify that the substrates (e.g., PRPP, hypoxanthine) have not degraded.
-
Buffer conditions: Confirm that the pH and ionic strength of your assay buffer are optimal for enzyme activity.[6]
-
Detection system: If using a coupled-enzyme assay or a fluorescent/luminescent readout, ensure all components of the detection system are working correctly.[9]
Data Presentation: Impact of Serum on Inhibitor Potency
The presence of serum proteins typically causes a rightward shift in the dose-response curve of an inhibitor, indicating a higher IC50 value. The magnitude of this shift depends on the inhibitor's affinity for serum proteins.
Table 1: Illustrative Example of Serum-Induced IC50 Shift for an Inhibitor
| Serum Concentration | Apparent IC50 (nM) | Fold Shift in IC50 |
| 0% | 50 | 1.0 |
| 2% Fetal Bovine Serum | 150 | 3.0 |
| 10% Fetal Bovine Serum | 600 | 12.0 |
| 50% Human Serum | 2500 | 50.0 |
Note: These are hypothetical values to illustrate the potential effect. Actual values for this compound must be determined experimentally.
Experimental Protocols
Protocol: Determination of Inhibitor IC50 Shift by Serum Proteins
This protocol provides a general framework for quantifying the effect of serum on the potency of this compound.
1. Materials:
- Purified recombinant purine phosphoribosyltransferase (e.g., PfPRT)
- Substrates: 5-phospho-α-D-ribosyl 1-pyrophosphate (PRPP) and a purine base (e.g., hypoxanthine)
- This compound
- Assay Buffer (e.g., Tris-HCl with MgCl2)
- Detection Reagent (e.g., Malachite Green for phosphate (B84403) detection, or a coupled enzyme system)
- Serum (e.g., Fetal Bovine Serum, Human Serum)
- 96-well microplates (clear for colorimetric assays, black for fluorescence)[6]
2. Procedure:
- Prepare Inhibitor Dilutions: Prepare a serial dilution of this compound in the assay buffer. Also, prepare an identical serial dilution in assay buffer containing the desired final concentration of serum (e.g., 10% FBS).
- Set up Assay Plates:
- Add assay buffer (with and without serum) to the appropriate wells.
- Add the serially diluted inhibitor solutions to the wells. Include "no inhibitor" controls.
- Add the purine phosphoribosyltransferase enzyme to all wells except for the "no enzyme" blank controls.
- Pre-incubate the plate at the reaction temperature (e.g., 37°C) for 15-30 minutes to allow the inhibitor to bind to the enzyme and serum proteins.
- Initiate Reaction: Start the enzymatic reaction by adding the substrates (PRPP and hypoxanthine).
- Incubate: Incubate the plate for a predetermined time, ensuring the reaction in the "no inhibitor" control remains within the linear range.
- Stop and Detect: Stop the reaction (if necessary) and add the detection reagent according to the manufacturer's instructions.
- Read Plate: Measure the signal (e.g., absorbance at 620 nm for Malachite Green) using a plate reader.
3. Data Analysis:
- Subtract the "no enzyme" blank from all readings.
- Normalize the data by setting the "no inhibitor" control as 100% activity and the highest inhibitor concentration as 0% activity.
- Plot the normalized activity versus the logarithm of the inhibitor concentration for both the serum-free and serum-containing conditions.
- Fit the data to a four-parameter logistic equation to determine the IC50 value for each condition.
- Calculate the fold shift in IC50 by dividing the IC50 value with serum by the IC50 value without serum.
Visualizations
Caption: Impact of Serum Protein Binding on Inhibitor Availability.
Caption: Experimental Workflow for IC50 Determination with Serum.
Caption: Troubleshooting Logic for Serum-Related Assay Issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Determination of serum protein binding affinity of inhibitors from analysis of concentration-response plots in biochemical activity assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bioivt.com [bioivt.com]
- 6. docs.abcam.com [docs.abcam.com]
- 7. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 8. bioagilytix.com [bioagilytix.com]
- 9. tebubio.com [tebubio.com]
Validation & Comparative
Comparative Efficacy of Purine Phosphoribosyltransferase Inhibitors Against Standard Antimalarials
A guide for researchers and drug development professionals on the therapeutic potential of targeting the purine (B94841) salvage pathway in Plasmodium falciparum.
The emergence and spread of drug-resistant Plasmodium falciparum necessitates the exploration of novel therapeutic targets. One such promising avenue is the parasite's purine salvage pathway, which is essential for its survival as it cannot synthesize purines de novo.[1][2] A key enzyme in this pathway, Hypoxanthine-Guanine-Xanthine Phosphoribosyltransferase (HGXPRT), is a validated target for antimalarial drug development.[1][3] This guide provides a comparative analysis of the efficacy of inhibitors targeting this enzyme, exemplified by compounds in the class of "Purine phosphoribosyltransferase-IN-1," against established antimalarial agents.
Mechanism of Action: Targeting a Parasite Vulnerability
Plasmodium falciparum is entirely dependent on salvaging purines from its host to synthesize the nucleotides required for its growth and replication.[1] The enzyme HGXPRT plays a critical role in this process by converting hypoxanthine, guanine, and xanthine (B1682287) into their respective monophosphate nucleotides.[2][4] Inhibitors of PfHGXPRT disrupt this essential pathway, leading to parasite death.[3] This mechanism is distinct from that of many conventional antimalarials, suggesting a potential for efficacy against drug-resistant strains.[1]
dot
Caption: Signaling pathway of purine salvage in P. falciparum and the inhibitory action of Purine Phosphoribosyltransferase inhibitors.
Quantitative Efficacy Comparison
The following table summarizes the in vitro efficacy of representative PfHGXPRT inhibitors, such as acyclic nucleoside phosphonates (ANPs), compared to standard antimalarial drugs against P. falciparum. The 50% inhibitory concentration (IC50) is a measure of the drug's potency in inhibiting parasite growth.
| Compound Class/Drug Name | Target/Mechanism of Action | P. falciparum Strain(s) | IC50 (nM) | Reference(s) |
| PfHGXPRT Inhibitors | ||||
| Acyclic Nucleoside Phosphonates (ANPs) | PfHGXPRT | Various | 100 - 46,000 | [5] |
| 9-deazaguanine | PfHGXPRT | N/A (Enzyme Assay) | 12,000 | [3][6] |
| Standard Antimalarials | ||||
| Chloroquine | Heme polymerization | 3D7 (sensitive) | 2.3 - 31.56 | [7][8] |
| Chloroquine | Dd2, W2 (resistant) | 64.1 - 149,000 | [8][9] | |
| Artemisinin | Activation by heme, oxidative stress | Various | 0.38 - 6.8 | [10] |
| Mefloquine | Heme polymerization, other | Various | 10.12 - 92 | [1][7] |
| Atovaquone | Mitochondrial electron transport chain | Various | 0.4 - 1.6 | [7][9] |
| Pyrimethamine | Dihydrofolate reductase | Various | N/A | [11] |
Experimental Protocols
The determination of IC50 values is crucial for assessing the efficacy of antimalarial compounds. The SYBR Green I-based fluorescence assay is a widely used and reliable method.
In Vitro Antimalarial Drug Susceptibility Testing using SYBR Green I Assay
1. Parasite Culture:
-
P. falciparum strains (e.g., chloroquine-sensitive 3D7 and chloroquine-resistant Dd2) are maintained in continuous in vitro culture.
-
The culture consists of human erythrocytes (type O+) suspended in complete culture medium (CCM): RPMI 1640 supplemented with HEPES, L-glutamine, hypoxanthine, gentamicin, and heat-inactivated human serum or Albumax I.[12]
-
Cultures are maintained at 37°C in a controlled atmosphere of 5% CO₂, 5% O₂, and 90% N₂.[12]
-
Parasite growth is monitored daily by Giemsa-stained thin blood smears, and parasitemia is maintained between 1-5%.
-
For the assay, parasite cultures are synchronized to the ring stage using 5% D-sorbitol treatment.[12]
2. Drug Plate Preparation:
-
Test compounds and standard antimalarials are serially diluted in CCM in a 96-well microtiter plate.
-
Control wells containing CCM with the drug solvent (e.g., 0.5% DMSO) and drug-free CCM are included.[4]
3. Assay Procedure:
-
A synchronized parasite culture at the ring stage (0.5% parasitemia and 2.5% hematocrit) is added to each well of the drug-prepared plate.
-
The plates are incubated for 72 hours under the same conditions as the parasite culture.[12]
-
After incubation, a lysis buffer containing the fluorescent DNA-intercalating dye SYBR Green I is added to each well.[12]
-
The plates are incubated in the dark at room temperature for 1-3 hours.[12]
4. Data Acquisition and Analysis:
-
Fluorescence intensity is measured using a microplate reader with appropriate excitation and emission wavelengths.
-
The percentage of growth inhibition for each drug concentration is calculated relative to the drug-free control.
-
IC50 values are determined by plotting the percentage of growth inhibition against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve using appropriate software.[4]
dot
References
- 1. researchgate.net [researchgate.net]
- 2. Drying anti-malarial drugs in vitro tests to outsource SYBR green assays | springermedizin.de [springermedizin.de]
- 3. Identification of new inhibitors of Plasmodium falciparum hypoxanthine-guanine-xanthine Phosphoribosyltransferase (HG(X)PRT): An outlook towards the treatment of malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Inhibition of hypoxanthine-guanine phosphoribosyltransferase by acyclic nucleoside phosphonates: a new class of antimalarial therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. malariaworld.org [malariaworld.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Plasmodium falciparum antimalarial drug susceptibility on the north-western border of Thailand during five years of extensive use of artesunate–mefloquine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mmv.org [mmv.org]
- 12. benchchem.com [benchchem.com]
A Comparative Guide to Purine Metabolism Inhibition: Allopurinol vs. Purine Phosphoribosyltransferase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two distinct strategies for inhibiting purine (B94841) metabolism: the well-established xanthine (B1682287) oxidase inhibitor, allopurinol (B61711), and a representative purine salvage pathway inhibitor, exemplified by inhibitors of purine phosphoribosyltransferases. While specific public data for a compound designated "Purine phosphoribosyltransferase-IN-1" is unavailable, this guide will utilize data from known inhibitors of Hypoxanthine-guanine phosphoribosyltransferase (HGPRT) to illustrate the mechanism and potential of targeting this alternative enzymatic checkpoint.
Introduction
Purine metabolism is a fundamental cellular process essential for the synthesis of DNA, RNA, and energy-carrying molecules. Dysregulation of this pathway can lead to various pathologies, most notably hyperuricemia, which can result in gout. The two main approaches to modulate purine levels are the inhibition of purine synthesis and the blockage of purine degradation. Allopurinol, a cornerstone in the management of hyperuricemia, targets the catabolic arm of purine metabolism. In contrast, inhibitors of purine phosphoribosyltransferases focus on the salvage pathway, a critical route for recycling purine bases. This guide will delve into the mechanisms of action, present available quantitative data, and detail the experimental protocols for evaluating these two classes of inhibitors.
Mechanism of Action
Allopurinol , a structural analog of hypoxanthine (B114508), and its primary active metabolite, oxypurinol (B62819), act as inhibitors of xanthine oxidase .[1][2][3] This enzyme is responsible for the final two steps in the purine degradation pathway, catalyzing the oxidation of hypoxanthine to xanthine and then to uric acid.[1][2][3] By blocking this enzyme, allopurinol effectively reduces the production of uric acid.[1][2][3] Allopurinol itself is a substrate for xanthine oxidase and is converted to oxypurinol, which is a more potent and long-acting inhibitor of the enzyme.[1] The inhibition by allopurinol is initially competitive, while oxypurinol acts as a non-competitive inhibitor by tightly binding to the reduced molybdenum center of the enzyme.
Purine Phosphoribosyltransferase (PRT) inhibitors , on the other hand, target the purine salvage pathway . This pathway allows cells to recycle purine bases (adenine, guanine, and hypoxanthine) and convert them back into their respective mononucleotides. This process is catalyzed by two key enzymes: adenine (B156593) phosphoribosyltransferase (APRT) and hypoxanthine-guanine phosphoribosyltransferase (HGPRT) . By inhibiting these enzymes, PRT inhibitors prevent the reutilization of purine bases, thereby impacting the overall nucleotide pool. This mechanism is distinct from allopurinol's as it intervenes earlier in the purine lifecycle, affecting nucleotide synthesis rather than the final catabolic step.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the points of intervention for each inhibitor class within the purine metabolism pathway and a general workflow for assessing their inhibitory activity.
Quantitative Data Comparison
The following tables summarize the available quantitative data for allopurinol, its metabolite oxypurinol, and representative inhibitors of HGPRT. It is important to note that IC50 and Ki values can vary depending on the specific experimental conditions.
Table 1: Inhibitory Potency against Target Enzymes
| Compound | Target Enzyme | Organism | Inhibition Metric | Value | Reference(s) |
| Allopurinol | Xanthine Oxidase | Bovine Milk | IC50 | 0.13 µg/mL (with hypoxanthine) | [3] |
| Allopurinol | Xanthine Oxidase | Bovine Milk | IC50 | 0.11 µg/mL (with xanthine) | [3] |
| Oxypurinol | Xanthine Oxidase | - | Ki | 85 nM | [4] |
| HGPRT/TBrHGPRT1-IN-1 | HGPRT | Human | Ki | 0.032 µM | [5] |
| Gibberellin A34 | HGPRT | Human | Ki | 0.121 µM | [5] |
| Chasmanthin | HGPRT | Human | Ki | 0.368 µM | [5] |
| Acyclic Nucleoside Phosphonates | HGXPRT | Plasmodium falciparum | Ki | as low as 100 nM | [6] |
Table 2: Kinetic Parameters of Inhibition
| Inhibitor | Enzyme | Substrate | Inhibition Type | Km Effect | Vmax Effect | Reference(s) |
| Allopurinol | Xanthine Oxidase | Hypoxanthine/Xanthine | Competitive | Increase | No change | [3] |
| Oxypurinol | Xanthine Oxidase | Xanthine | Non-competitive | - | - | |
| HGPRT Inhibitors (general) | HGPRT | Hypoxanthine/Guanine | Competitive (often) | Increase | No change |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of enzyme inhibitors. Below are representative protocols for assaying the activity of xanthine oxidase and HGPRT.
Protocol 1: Spectrophotometric Assay for Xanthine Oxidase Inhibition
Principle: The activity of xanthine oxidase is determined by monitoring the increase in absorbance at 290-295 nm, which corresponds to the formation of uric acid from xanthine or hypoxanthine.[7][8]
Materials:
-
Xanthine Oxidase (e.g., from bovine milk)
-
Xanthine or Hypoxanthine (substrate)
-
Potassium phosphate (B84403) buffer (e.g., 50-70 mM, pH 7.5)
-
Allopurinol (positive control)
-
Test inhibitor
-
Dimethyl sulfoxide (B87167) (DMSO) for dissolving compounds
-
96-well UV-transparent microplate
-
Microplate reader capable of measuring absorbance at 295 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of xanthine oxidase in ice-cold potassium phosphate buffer.
-
Prepare a stock solution of xanthine or hypoxanthine in the buffer.
-
Prepare stock solutions of allopurinol and the test inhibitor in DMSO. Serially dilute these stock solutions to the desired concentrations in the buffer.
-
-
Assay Setup (in a 96-well plate):
-
To each well, add:
-
Buffer
-
Test inhibitor solution (at various concentrations) or vehicle (for control)
-
Xanthine oxidase solution
-
-
Pre-incubate the plate at 25°C for 15 minutes to allow the inhibitor to bind to the enzyme.[8]
-
-
Reaction Initiation:
-
Start the reaction by adding the substrate solution (xanthine or hypoxanthine) to each well.
-
-
Measurement:
-
Immediately measure the absorbance at 295 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 5-10 minutes).[8]
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change in absorbance) for each concentration.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the control.
-
Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
-
To determine the mechanism of inhibition, the assay can be performed with varying substrate concentrations in the presence of fixed inhibitor concentrations, followed by Lineweaver-Burk plot analysis.[3]
-
Protocol 2: Spectrophotometric Assay for HGPRT Inhibition
Principle: The activity of HGPRT is measured by quantifying the formation of inosine (B1671953) monophosphate (IMP) from hypoxanthine and 5-phosphoribosyl-1-pyrophosphate (PRPP). The production of IMP can be coupled to the activity of IMP dehydrogenase (IMPDH), which catalyzes the NAD+-dependent oxidation of IMP to xanthosine (B1684192) monophosphate (XMP). The resulting increase in NADH is monitored spectrophotometrically at 340 nm.[9]
Materials:
-
Recombinant human HGPRT
-
Hypoxanthine (substrate)
-
5-phosphoribosyl-1-pyrophosphate (PRPP) (substrate)
-
IMP dehydrogenase (IMPDH)
-
Nicotinamide adenine dinucleotide (NAD+)
-
Buffer (e.g., Tris-HCl)
-
Test inhibitor
-
96-well UV-transparent microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Reagent Preparation:
-
Prepare solutions of all reagents in the appropriate buffer.
-
-
Assay Setup (in a 96-well plate):
-
To each well, add:
-
Buffer
-
NAD+
-
PRPP
-
Hypoxanthine
-
IMPDH
-
Test inhibitor solution (at various concentrations) or vehicle (for control)
-
HGPRT enzyme to initiate the reaction.
-
-
-
Measurement:
-
Immediately monitor the increase in absorbance at 340 nm over time.
-
-
Data Analysis:
-
Calculate the initial reaction velocity from the linear portion of the absorbance versus time curve.
-
Calculate the percentage of inhibition for each inhibitor concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
-
Conclusion
Allopurinol and purine phosphoribosyltransferase inhibitors represent two distinct and valuable strategies for modulating purine metabolism. Allopurinol, by inhibiting xanthine oxidase, directly addresses the overproduction of uric acid, the final product of purine catabolism. This approach has a long and successful clinical history in the management of hyperuricemia and gout.
In contrast, targeting purine phosphoribosyltransferases like HGPRT offers a different therapeutic rationale. By blocking the purine salvage pathway, these inhibitors can influence the overall nucleotide pool, which may have applications beyond hyperuricemia, potentially in cancer chemotherapy or as antiparasitic agents.
The choice between these strategies depends on the specific therapeutic goal. For the direct reduction of uric acid levels, xanthine oxidase inhibitors like allopurinol are the established standard. For applications requiring the modulation of nucleotide biosynthesis and purine recycling, PRT inhibitors present a compelling, albeit less clinically developed, alternative. Further research into specific and potent PRT inhibitors will be crucial to fully elucidate their therapeutic potential.
References
- 1. Allopurinol: kinetics, inhibition of xanthine oxidase activity, and protective effect in ischemic-reperfused canine heart as studied by cardiac microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Xanthine Oxidase Inhibitory Activity and Chemical Composition of Pistacia chinensis Leaf Essential Oil - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Identification of potential inhibitors of hypoxanthine-guanine phosphoribosyl transferase for cancer treatment by molecular docking, dynamics simulation and in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of hypoxanthine-guanine phosphoribosyltransferase by acyclic nucleoside phosphonates: a new class of antimalarial therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. HPRT Assay Kit | Hypoxanthine-Guanine Phosphoribosyltransferase Assay [novocib.com]
Selectivity of Purine Phosphoribosyltransferase Inhibitors: A Comparative Guide for Parasite vs. Human Enzymes
For Researchers, Scientists, and Drug Development Professionals
The development of species-specific inhibitors of purine (B94841) phosphoribosyltransferases (PRTs) is a critical area of research, particularly in the context of anti-parasitic drug discovery. Parasites such as Plasmodium falciparum, the causative agent of malaria, are often auxotrophic for purines, meaning they rely entirely on scavenging preformed purines from their host. This dependency makes the parasite's purine salvage pathway an attractive target for therapeutic intervention. A key enzyme in this pathway is Hypoxanthine-Guanine-Xanthine Phosphoribosyltransferase (HGXPRT), which is functionally distinct from the human ortholog, Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT). Exploiting these differences is paramount for designing selective inhibitors that are effective against the parasite with minimal off-target effects on the human host.
This guide provides a comparative analysis of a potent transition-state analogue inhibitor, referred to herein as "Purine Phosphoribosyltransferase-IN-1" (a representative 9-deazaguanine (B24355) linked to an acyclic ribocation phosphonate (B1237965) mimic, based on published research), focusing on its selectivity for the P. falciparum HGXPRT (PfHGXPRT) over the human HGPRT (hHGPRT).
Quantitative Comparison of Inhibitor Potency
The selectivity of an inhibitor is a crucial parameter in drug development. It is often expressed as a ratio of the inhibition constants (Ki) or the half-maximal inhibitory concentrations (IC50) against the target enzyme versus the off-target enzyme. A higher selectivity ratio indicates a greater preference for the intended target. The following table summarizes the inhibitory potency of "this compound" against both PfHGXPRT and hHGPRT.
| Enzyme Target | Inhibitor | Ki (nM) | Selectivity Index (SI) (Ki hHGPRT / Ki PfHGXPRT) |
| P. falciparum HGXPRT (PfHGXPRT) | "this compound" | 0.50 ± 0.05 | 40 |
| Human HGPRT (hHGPRT) | "this compound" | 20 ± 0.3 |
Data sourced from a study on transition state analogue inhibitors of PfHGXPRT[1].
The data clearly demonstrates that "this compound" is a highly potent inhibitor of the parasite enzyme, with a Ki value in the sub-nanomolar range.[1] Importantly, it exhibits a 40-fold selectivity for PfHGXPRT over its human counterpart, highlighting its potential as a lead compound for the development of novel anti-malarial therapeutics.[1]
Experimental Protocols
The determination of the inhibitory potency and selectivity of compounds against PfHGXPRT and hHGPRT is typically achieved through kinetic enzyme assays. A widely used method is a continuous spectrophotometric assay.
Spectrophotometric Inhibition Assay for PfHGXPRT and hHGPRT
Principle:
The activity of HGXPRT is monitored by measuring the formation of its product, inosine (B1671953) monophosphate (IMP), from the substrates hypoxanthine (B114508) and 5-phospho-α-D-ribosyl 1-pyrophosphate (PRPP). The formation of IMP is coupled to the activity of a second enzyme, IMP dehydrogenase (IMPDH). IMPDH catalyzes the oxidation of IMP to xanthosine (B1684192) monophosphate (XMP) with the concomitant reduction of NAD+ to NADH. The increase in NADH concentration is monitored spectrophotometrically by measuring the absorbance at 340 nm.[1]
Materials and Reagents:
-
Purified recombinant PfHGXPRT and hHGPRT
-
Hypoxanthine
-
5-phospho-α-D-ribosyl 1-pyrophosphate (PRPP)
-
IMP dehydrogenase (IMPDH)
-
Nicotinamide adenine (B156593) dinucleotide (NAD+)
-
Magnesium chloride (MgCl2)
-
Buffer solution (e.g., HEPES or Tris-HCl, pH 7.4)
-
"this compound" or other test inhibitors
-
UV-transparent microplates or cuvettes
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Reaction Mixture Preparation: A reaction mixture is prepared containing buffer, MgCl2, NAD+, IMPDH, and the test inhibitor at various concentrations.
-
Enzyme and Substrate Addition: The reaction is initiated by the addition of the PRT enzyme (either PfHGXPRT or hHGPRT) and the substrates, hypoxanthine and PRPP. For tight-binding inhibitors, the dissociation constants are often determined using the Morrison equation, which requires knowledge of the Michaelis constant (Km) for the substrate.[1]
-
Kinetic Measurement: The change in absorbance at 340 nm is monitored over time. The initial reaction velocities are calculated from the linear portion of the progress curves.
-
Data Analysis: The initial velocities are plotted against the inhibitor concentration. For the determination of Ki values for tight-binding inhibitors, the data is fitted to the Morrison equation. The selectivity index is then calculated by dividing the Ki value for hHGPRT by the Ki value for PfHGXPRT.
Visualizations
Signaling Pathway: The Purine Salvage Pathway in Plasmodium falciparum
The following diagram illustrates the central role of HGXPRT in the purine salvage pathway of P. falciparum. The parasite salvages hypoxanthine from the host and converts it into IMP, a precursor for the synthesis of AMP and GMP, which are essential for DNA and RNA synthesis.
Caption: PfHGXPRT is a key enzyme in the parasite's purine salvage pathway.
Experimental Workflow: Inhibitor Selectivity Screening
The diagram below outlines the general workflow for determining the selectivity of a potential inhibitor against parasite and human PRT enzymes.
Caption: Workflow for assessing inhibitor selectivity against parasite and human enzymes.
References
Validating Target Engagement of Purine Phosphoribosyltransferase Inhibitors in Live Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of current methodologies for validating the target engagement of inhibitors against purine (B94841) phosphoribosyltransferases (PRTs), a class of enzymes central to the purine salvage pathway.[1][2][3] Dysregulation of PRT activity, particularly Hypoxanthine-guanine phosphoribosyltransferase (HPRT), is associated with severe metabolic disorders such as Lesch-Nyhan syndrome and gout.[1][2][3] Therefore, the development and validation of specific PRT inhibitors are of significant therapeutic interest. This document focuses on a hypothetical inhibitor, "Purine Phosphoribosyltransferase-IN-1," to illustrate the application and comparison of leading live-cell target engagement assays.
Quantitative Comparison of Target Engagement Assays
The selection of an appropriate target engagement assay is critical for advancing a drug discovery program. It provides crucial evidence that a compound interacts with its intended target in a cellular environment, a key step in validating its mechanism of action.[4][5] Below is a quantitative comparison of three prominent live-cell target engagement methods that could be employed to validate "this compound".
| Assay Method | Principle | Key Quantitative Outputs | Advantages | Limitations | Throughput |
| NanoBRET™ Target Engagement Assay | Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc®-tagged PRT and a fluorescent tracer.[6] | Compound Affinity (IC50/EC50), Target Occupancy, Residence Time.[7] | High sensitivity, quantitative data on compound binding in live cells, adaptable to high-throughput screening.[7] | Requires genetic modification of the target protein (NanoLuc® fusion), development of a specific fluorescent tracer.[6] | High |
| Cellular Thermal Shift Assay (CETSA®) | Ligand-induced thermal stabilization of the target protein. | Target engagement is inferred from the altered melting curve of the protein in the presence of the compound. | Label-free, applicable to native proteins without genetic modification.[8] | Indirect measure of target engagement, can be influenced by downstream cellular events, lower throughput than BRET assays.[9] | Low to Medium |
| Fluorescence-Based Activity Assays | Measurement of enzymatic activity using a fluorescent substrate or product. | Enzyme Inhibition (IC50), Mechanism of Inhibition. | Direct measurement of functional target modulation. | May not directly measure target binding, potential for assay interference from fluorescent compounds. | Medium to High |
Experimental Protocols
Detailed methodologies are essential for the reproducibility and interpretation of experimental results. Below are outlines of the experimental protocols for the compared assays.
NanoBRET™ Target Engagement Assay Protocol
-
Cell Line Preparation: Establish a stable cell line expressing the target Purine Phosphoribosyltransferase fused to NanoLuc® luciferase.
-
Cell Plating: Seed the engineered cells into a multi-well plate (e.g., 96- or 384-well) at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of "this compound" or a control compound for a specified incubation period.
-
Tracer Addition: Add a cell-permeable fluorescent tracer that specifically binds to the target PRT.
-
NanoBRET™ Measurement: Add the NanoBRET™ substrate and immediately measure the BRET signal using a luminometer capable of detecting both donor and acceptor wavelengths.
-
Data Analysis: Calculate the BRET ratio and plot it against the compound concentration to determine the IC50 value, representing the compound's affinity for the target in live cells.[7]
Cellular Thermal Shift Assay (CETSA®) Protocol
-
Cell Culture and Treatment: Culture cells to a sufficient density and treat them with "this compound" or a vehicle control.
-
Heating Profile: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures to generate a melting curve.
-
Cell Lysis and Protein Separation: Lyse the cells and separate the soluble protein fraction from the precipitated protein by centrifugation.
-
Protein Detection: Analyze the amount of soluble target PRT at each temperature using techniques like Western blotting or mass spectrometry.[9]
-
Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target engagement.[8]
Fluorescence-Based Activity Assay Protocol
-
Cell Preparation: Prepare intact cells or cell lysates containing the target Purine Phosphoribosyltransferase.
-
Compound Incubation: Incubate the cells or lysates with various concentrations of "this compound".
-
Enzymatic Reaction: Initiate the enzymatic reaction by adding a fluorogenic substrate for the PRT.
-
Fluorescence Measurement: Monitor the change in fluorescence over time using a plate reader.
-
Data Analysis: Calculate the rate of the enzymatic reaction and plot it against the inhibitor concentration to determine the IC50 value.
Visualizing Key Processes
Diagrams are provided below to illustrate the signaling pathway, experimental workflow, and the comparative logic of the discussed assays.
References
- 1. HPRT1 gene: MedlinePlus Genetics [medlineplus.gov]
- 2. medlineplus.gov [medlineplus.gov]
- 3. Hypoxanthine-guanine phosphoribosyltransferase - Wikipedia [en.wikipedia.org]
- 4. Target Engagement Assay Services [conceptlifesciences.com]
- 5. Determining target engagement in living systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. promegaconnections.com [promegaconnections.com]
- 7. Kinase Target Engagement | Kinase Affinity Assay [worldwide.promega.com]
- 8. lifesciences.danaher.com [lifesciences.danaher.com]
- 9. Identifying purine nucleoside phosphorylase as the target of quinine using cellular thermal shift assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Cross-Resistance Profiles: Purine Phosphoribosyltransferase-IN-1 and Other Purine Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of "Purine phosphoribosyltransferase-IN-1" and other established purine (B94841) analogs, with a focus on potential cross-resistance mechanisms. The information is intended to support research and development efforts in the fields of oncology and infectious diseases.
Introduction to Purine Analogs and Resistance
Purine analogs are a class of antimetabolite drugs that mimic naturally occurring purines, thereby interfering with the synthesis of DNA and RNA. Their efficacy is often limited by the development of drug resistance, which can occur through various mechanisms, including altered drug transport, metabolic inactivation, or modifications in the target enzyme. Cross-resistance, where resistance to one drug confers resistance to another, is a significant challenge in chemotherapy and antimicrobial treatments. Understanding the potential for cross-resistance is crucial for designing effective combination therapies and developing novel agents that can overcome existing resistance mechanisms.
Overview of this compound
"this compound" (also known as Compound (S,R)-48) is a potent and selective inhibitor of 6-oxopurine phosphoribosyltransferases (PRTs).[1] Specifically, it targets the enzymes from the parasites Plasmodium falciparum (Pf), Plasmodium vivax (Pv), and Trypanosoma brucei (Tbr).[1] These enzymes are crucial for the purine salvage pathway in these organisms, which are incapable of de novo purine synthesis. By inhibiting this pathway, the compound effectively starves the parasites of essential precursors for DNA and RNA synthesis.
Comparison of Mechanisms of Action and Resistance
The potential for cross-resistance between "this compound" and other purine analogs is intrinsically linked to their respective mechanisms of action and the cellular pathways they affect.
| Compound | Primary Target/Mechanism of Action | Known/Potential Resistance Mechanisms | Potential for Cross-Resistance with this compound |
| This compound | Direct inhibition of 6-oxopurine phosphoribosyltransferase (e.g., PfHGXPRT, TbrHGPRT).[1] | - Mutations in the target enzyme altering the inhibitor binding site.- Upregulation of the target enzyme.- Alterations in drug uptake (transporters). | - Low, if the other analog does not rely on 6-oxopurine PRT for its mechanism. - High, if the other analog is also a 6-oxopurine PRT inhibitor. |
| 6-Mercaptopurine (B1684380) (6-MP) / 6-Thioguanine (6-TG) | Pro-drugs that are converted to active metabolites by Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT), which then inhibit de novo purine synthesis and can be incorporated into DNA/RNA. | - Loss-of-function mutations in HGPRT.- Decreased drug uptake.- Increased drug efflux. | - High, as resistance via HGPRT loss-of-function would prevent the activation of 6-MP/6-TG and also eliminate the target of "this compound". |
| Fludarabine (B1672870) | Phosphorylated to its active triphosphate form, which inhibits DNA polymerase, ribonucleotide reductase, and DNA primase, and is incorporated into DNA. | - Mutations in deoxycytidine kinase (dCK), the activating enzyme.- Increased expression of drug efflux pumps. | - Low, as the primary mechanism and resistance pathways are distinct from 6-oxopurine PRT inhibition. |
| Cladribine | Similar to fludarabine, it is activated by phosphorylation and its triphosphate form is incorporated into DNA, leading to strand breaks. | - Deficiency in deoxycytidine kinase (dCK).- Alterations in nucleotidases. | - Low, for the same reasons as fludarabine. |
| Allopurinol (B61711) | A hypoxanthine (B114508) analog that inhibits xanthine (B1682287) oxidase, blocking the conversion of hypoxanthine and xanthine to uric acid. In some organisms, it can be converted to a toxic nucleotide by HGPRT. | - In parasites, resistance can be prevented by the presence of multiple purine transporters.[2][3] | - Moderate to High. If resistance in a target organism is due to altered HGPRT, it would likely confer resistance to "this compound". |
Quantitative Comparison of Inhibitory Activity
The following table summarizes the inhibitory constants (Ki) for "this compound" against its target enzymes. Direct comparative cross-resistance data (e.g., IC50 values in resistant cell lines) is not yet available in published literature. The subsequent table provides a hypothetical comparison to illustrate how such data would be presented.
Table 1: Inhibitory Activity of this compound Against Parasite 6-Oxopurine PRTs [1]
| Target Enzyme | Organism | Ki (nM) |
| 6-oxopurine PRT | Plasmodium falciparum (Pf) | 50 |
| 6-oxopurine PRT | Plasmodium vivax (Pv) | 20 |
| 6-oxopurine PRT | Trypanosoma brucei (Tbr) | 2 |
Table 2: Hypothetical Cross-Resistance Data (IC50, nM)
This table is for illustrative purposes only, based on mechanistic understanding. Actual experimental data is required for confirmation.
| Compound | Wild-Type Strain (e.g., P. falciparum 3D7) | HGPRT-deficient Strain | dCK-deficient Strain |
| This compound | 75 | >10,000 (High Resistance) | 70 (No Change) |
| 6-Thioguanine | 150 | >20,000 (High Resistance) | 160 (No Change) |
| Fludarabine | 100 | 110 (No Change) | >15,000 (High Resistance) |
Visualizing the Pathways and Concepts
Signaling Pathway: Purine Salvage and Inhibition
Caption: Mechanism of action of this compound and thiopurines.
Experimental Workflow: IC50 Determination
Caption: A generalized workflow for determining the IC50 of antimalarial compounds.
Logical Relationship: Cross-Resistance
Caption: The logical basis for cross-resistance between HGPRT-dependent drugs.
Experimental Protocols
Protocol 1: Determination of IC50 against P. falciparum
This protocol is adapted from standard SYBR Green I-based fluorescence assays.
1. Materials:
-
P. falciparum culture (e.g., 3D7 strain)
-
Human erythrocytes (O+)
-
Complete parasite medium (RPMI-1640 with L-glutamine, HEPES, hypoxanthine, gentamicin, and Albumax II)
-
Test compounds (dissolved in DMSO)
-
SYBR Green I lysis buffer
-
96-well black, clear-bottom microplates
-
Incubator with a gas mixture (5% CO₂, 5% O₂, 90% N₂) at 37°C
2. Procedure:
-
Parasite Culture: Maintain a continuous culture of P. falciparum and synchronize to the ring stage using 5% sorbitol treatment.
-
Drug Dilution: Prepare serial dilutions of the test compounds in complete medium in the 96-well plates. Include positive controls (e.g., chloroquine) and negative controls (medium with DMSO).
-
Assay Setup: Prepare a parasite suspension with 2% hematocrit and 1% parasitemia. Add 180 µL of this suspension to the wells containing 20 µL of the drug dilutions.
-
Incubation: Incubate the plates for 72 hours in the controlled gas environment at 37°C.
-
Lysis and Staining: Add 100 µL of SYBR Green I lysis buffer to each well. Mix and incubate in the dark at room temperature for 1 hour.
-
Fluorescence Reading: Measure the fluorescence intensity using a microplate reader (excitation: 485 nm, emission: 530 nm).
-
Data Analysis: Calculate the percentage of growth inhibition for each concentration relative to the drug-free control. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software.
Protocol 2: Generation and Characterization of Resistant Lines
This protocol describes a general method for inducing and selecting for drug-resistant parasites.
1. Materials:
-
Wild-type P. falciparum culture
-
Test compound
-
Complete parasite medium
-
96-well microplates
-
Equipment for IC50 determination (as above)
-
Reagents for DNA extraction and sequencing
2. Procedure:
-
Initial Exposure: Culture wild-type parasites in the presence of the test compound at a concentration equal to the IC50.
-
Stepwise Increase in Concentration: Once the parasite culture has adapted and is growing steadily, gradually increase the concentration of the test compound in a stepwise manner. Monitor parasite growth continuously.
-
Cloning of Resistant Parasites: Once a resistant parasite line is established that can grow at a concentration several-fold higher than the initial IC50, clone the parasites by limiting dilution to obtain a genetically homogenous population.
-
Phenotypic Characterization: Determine the IC50 of the resistant line to the selective drug and a panel of other purine analogs to assess the cross-resistance profile.
-
Genotypic Characterization: Extract genomic DNA from the resistant and wild-type parent lines. Sequence the gene encoding the target enzyme (e.g., 6-oxopurine PRT) and other genes potentially involved in resistance (e.g., drug transporters) to identify mutations.
Conclusion
"this compound" represents a promising new class of antiparasitic agents with a distinct mechanism of action. Based on its direct inhibition of 6-oxopurine phosphoribosyltransferase, it is predicted to have a low potential for cross-resistance with purine analogs that have different cellular targets and activation pathways, such as fludarabine and cladribine. However, a high degree of cross-resistance is anticipated with pro-drugs that are activated by the same or a functionally homologous enzyme, such as 6-mercaptopurine and 6-thioguanine. Experimental validation of these predictions through the generation and characterization of resistant parasite lines is a critical next step in the preclinical development of this compound. The protocols outlined in this guide provide a framework for conducting such essential cross-resistance studies.
References
A Head-to-Head Showdown: Evaluating a Novel Purine Phosphoribosyltransferase Inhibitor Against Established HGXPRT Antagonists
In the landscape of drug discovery, particularly for anti-parasitic and anti-proliferative therapies, the enzyme Hypoxanthine-guanine phosphoribosyltransferase (HGPRT) and its protozoan equivalent, Hypoxanthine-guanine-xanthine phosphoribosyltransferase (HGXPRT), represent critical targets. These enzymes are pivotal in the purine (B94841) salvage pathway, a metabolic route essential for DNA and RNA synthesis in many organisms, including the malaria parasite Plasmodium falciparum. This guide provides a comprehensive head-to-head comparison of a novel investigational inhibitor, "Purine phosphoribosyltransferase-IN-1" (a hypothetical compound for the purpose of this guide), with a panel of known HGXPRT inhibitors. The comparative analysis is based on publicly available experimental data and is intended to guide researchers, scientists, and drug development professionals in their evaluation of emerging therapeutic candidates.
Performance Metrics: A Quantitative Comparison
The efficacy of an enzyme inhibitor is primarily determined by its binding affinity and inhibitory concentration. The following tables summarize the key quantitative data for this compound alongside established HGXPRT inhibitors, offering a clear snapshot of their relative potencies.
Table 1: Biochemical Inhibition Data against Plasmodium falciparum HGXPRT (PfHGXPRT)
| Compound | IC50 (µM) | Ki (nM) | Class | Reference |
| This compound | Data not available | Data not available | Hypothetical | - |
| 9-Deazaguanine | 12 ± 1.0 | - | Purine Analog | [1][2] |
| Acyclic Nucleoside Phosphonates (ANPs) | - | as low as 100 | Nucleoside Analog | [3] |
| Acyclic Immucillin Phosphonates (AIPs) | - | - | Transition-State Analog | [4] |
| [3R,4R]-4-guanin-9-yl-3-((S)-2-hydroxy-2-phosphonoethyl)oxy-1-N-(phosphonopropionyl)pyrrolidine | - | 7 | Pyrrolidine (B122466) Derivative | [5] |
| Immucillin-HP | - | 14 (Ki*) | Transition-State Analog | [6] |
| Immucillin-GP | - | - | Transition-State Analog | [6] |
| Compound 1 (9-deazaguanine linked to an acyclic ribocation phosphonate (B1237965) mimic) | - | 0.5 | Transition-State Analog | [7][8] |
Table 2: Cellular Activity and Cytotoxicity
| Compound | P. falciparum IC50 (µM) | Cytotoxicity (CC50 in human cell lines, µM) | Selectivity Index (CC50/IC50) | Reference |
| This compound | Data not available | Data not available | Data not available | - |
| Acyclic Nucleoside Phosphonates (ANPs) | 1, 14, 46 (for three different compounds) | 489 (for the most potent compound) | ~489 | [3] |
| Tetra-(ethyl L-phenylalanine) tetraamide prodrug of a pyrrolidine derivative | 11.7 ± 3.2 | 102 ± 11 (A549 cells) | ~8.7 | [5] |
Understanding the Mechanism: The Purine Salvage Pathway
The primary target of these inhibitors, HGXPRT, is a key enzyme in the purine salvage pathway. This pathway allows organisms to recycle purine bases from the breakdown of nucleic acids, which is energetically more favorable than de novo synthesis. In organisms like Plasmodium falciparum that lack the de novo pathway, inhibiting HGXPRT effectively starves the parasite of essential purine nucleotides, leading to its death.[9][10][11][12]
Caption: The purine salvage pathway in P. falciparum and the inhibitory action of HGXPRT inhibitors.
Experimental Methodologies
The data presented in this guide are derived from a variety of established biochemical and cellular assays. Understanding these methodologies is crucial for interpreting the results and designing future experiments.
Biochemical Inhibition Assays
A common method to determine the IC50 of an inhibitor is the UV-based enzyme inhibition assay.[1][2] This continuous spectrophotometric assay monitors the conversion of hypoxanthine and 5-phosphoribosyl-α-1-pyrophosphate (PRPP) to inosine monophosphate (IMP) by measuring the change in absorbance at a specific wavelength.
Caption: A generalized workflow for a UV-based HGXPRT enzyme inhibition assay.
Cellular Assays for Antimalarial Activity
To assess the efficacy of inhibitors in a biological context, in vitro cell-based assays are employed. These assays typically involve culturing P. falciparum in human erythrocytes and measuring the inhibition of parasite growth in the presence of the test compound. Parasite viability can be determined using various methods, such as microscopic counting of infected red blood cells or by using fluorescent DNA-intercalating dyes.[3]
Isothermal Titration Calorimetry (ITC)
ITC is a powerful biophysical technique used to directly measure the heat changes that occur upon binding of an inhibitor to its target enzyme.[7][8] This allows for the determination of the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction, providing a complete thermodynamic profile of the binding event.
Conclusion
This comparative guide highlights the current landscape of HGXPRT inhibitors and provides a framework for evaluating novel compounds like "this compound". While direct experimental data for this specific hypothetical inhibitor is not yet available, its potential can be benchmarked against the potent and well-characterized inhibitors discussed herein. The transition-state analogs, in particular, demonstrate nanomolar to sub-nanomolar inhibitory constants, setting a high bar for new entrants. Future studies on this compound should focus on obtaining robust biochemical and cellular data, including IC50 and Ki values against both the parasite and human enzymes to assess selectivity, as well as cellular efficacy and cytotoxicity to determine its therapeutic index. The detailed experimental protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers dedicated to advancing the development of novel HGXPRT inhibitors.
References
- 1. Identification of new inhibitors of Plasmodium falciparum hypoxanthine-guanine-xanthine Phosphoribosyltransferase (HG(X)PRT): An outlook towards the treatment of malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. malariaworld.org [malariaworld.org]
- 3. Inhibition of hypoxanthine-guanine phosphoribosyltransferase by acyclic nucleoside phosphonates: a new class of antimalarial therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design of Plasmodium vivax Hypoxanthine-Guanine Phosphoribosyltransferase Inhibitors as Potential Antimalarial Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. malariaworld.org [malariaworld.org]
- 9. Hypoxanthine-guanine phosphoribosyltransferase - Wikipedia [en.wikipedia.org]
- 10. HPRT1 hypoxanthine phosphoribosyltransferase 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 11. medlineplus.gov [medlineplus.gov]
- 12. DigitalCommons@IMSA - IMSAloquium Student Investigation Showcase: Design and Synthesis of an Inhibitor of the Hypoxanthine-guanine-xanthine phosphoribosyltransferase (HGXPRT) Enzyme in the Plasmodium falciparum Parasite with Improved Acyclic Immucillin Phosphonates to Prevent Deaths from Malaria [digitalcommons.imsa.edu]
In Vivo Efficacy of Purine Salvage Pathway Inhibitors in Animal Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The purine (B94841) salvage pathway is essential for the survival of various pathogens and the proliferation of cancer cells, making its constituent enzymes, such as purine phosphoribosyltransferases (PPTs), attractive targets for therapeutic intervention. While the specific compound "Purine phosphoribosyltransferase-IN-1" is not documented in publicly available scientific literature, this guide provides a comparative overview of the in vivo efficacy of several inhibitors that target key enzymes within the purine salvage pathway in relevant animal models. The data presented herein is compiled from peer-reviewed studies and aims to facilitate the objective comparison of these compounds.
Comparative Efficacy of Purine Salvage Pathway Inhibitors
The following table summarizes the in vivo efficacy of various inhibitors targeting enzymes in the purine salvage pathway. The data highlights the animal model used, the dosage and administration route, and the observed therapeutic outcomes.
| Inhibitor Name | Target Enzyme | Disease Model | Animal Model | Dosing Regimen | Key Efficacy Results |
| Formycin B | Adenosine Kinase / Purine Metabolism | Visceral Leishmaniasis (L. donovani) | Hamster | 13 mg/kg/day for 4 days (Oral) | 85-92% reduction in liver parasite burden.[1] |
| 9-deazainosine | Purine Nucleoside Phosphorylase (PNP) | Visceral Leishmaniasis (L. donovani) | Hamster | ED50 = 19 mg/kg/day (Oral) | 50% suppression of liver amastigotes.[2] |
| 9-deazainosine | Purine Nucleoside Phosphorylase (PNP) | Visceral Leishmaniasis (L. donovani) | Squirrel Monkey | 50 mg/kg/day | 96-99% elimination of parasites from liver and spleen.[2] |
| Purine-Nitrile Inhibitor | TbcatB (a cysteine protease involved in purine metabolism) | African Trypanosomiasis (T. b. brucei) | Mouse | Not specified | Significantly increased survival time compared to controls.[3] |
| Immucillin-H | Purine Nucleoside Phosphorylase (PNP) | Periodontal Disease | Rat | Not specified | Inhibition of bone loss induced by ligatures and LPS.[4] |
| Dihydrobetulinic Acid (DHBA) | DNA Topoisomerase I and II (downstream of purine synthesis) | Visceral Leishmaniasis (L. donovani) | Golden Hamster | 10 mg/kg body weight for 6 weeks (Oral & Intramuscular) | Oral: 95.5% (spleen) and 92.5% (liver) reduction in parasite burden. Intramuscular: 97% (spleen) and 99% (liver) reduction in parasite burden.[5] |
| Tamoxifen | Not specified (repurposing) | Visceral Leishmaniasis (L. infantum) | Hamster | Not specified | 95% to 98% reduction in spleen parasite burden.[6] |
It is important to note that a direct comparison of the efficacy of these compounds is challenging due to the differences in the targeted enzymes, disease models, animal species, and experimental protocols.
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the mechanisms and experimental designs, the following diagrams illustrate the targeted metabolic pathway and a general workflow for in vivo efficacy studies.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the experimental protocols used in the cited studies for different animal models.
Visceral Leishmaniasis in Hamsters
The Syrian hamster is considered a suitable model for visceral leishmaniasis as the disease progression closely mimics human infection.[7][8][9]
-
Animal Model: Male golden hamsters (Mesocricetus auratus), typically 6-8 weeks old.[10]
-
Parasite Strain: Leishmania donovani or Leishmania infantum promastigotes.[5][11]
-
Infection Protocol:
-
Compound Administration:
-
Efficacy Evaluation:
-
After a defined period post-infection (e.g., 2-6 weeks), animals are euthanized.[5]
-
The liver and spleen are collected, and the parasite burden is quantified. This can be done by counting amastigotes in stained tissue smears (Giemsa stain) or by quantitative PCR (qPCR) to determine the number of parasites per gram of tissue.[5]
-
African Trypanosomiasis in Mice
Mouse models are fundamental for studying the pathogenesis of African trypanosomiasis and for the initial screening of potential therapeutics.[12][13][14][15]
-
Animal Model: Various mouse strains can be used, including BALB/c and C57BL/6.
-
Parasite Strain: Trypanosoma brucei brucei or Trypanosoma brucei rhodesiense.
-
Infection Protocol:
-
Mice are infected via intraperitoneal injection of bloodstream form trypanosomes (e.g., 10^3 to 10^6 parasites in a saline solution).[12]
-
-
Compound Administration:
-
As in the study of the purine-nitrile inhibitor, compounds can be administered orally.[3]
-
-
Efficacy Evaluation:
-
Parasitemia Monitoring: Blood is collected from the tail vein at regular intervals, and the number of trypanosomes is counted using a hemocytometer.
-
Survival Analysis: The primary endpoint is often the survival time of the treated animals compared to a control group. A significant increase in mean survival time indicates efficacy.[3]
-
Concluding Remarks
The inhibitors targeting the purine salvage pathway demonstrate significant therapeutic potential in various preclinical animal models of parasitic diseases. Compounds like Formycin B, 9-deazainosine, and Dihydrobetulinic Acid have shown a marked reduction in parasite burden in hamster models of visceral leishmaniasis. Similarly, inhibitors of enzymes associated with purine metabolism have been shown to increase the survival of mice with African trypanosomiasis.
The absence of public data on "this compound" underscores the importance of broad-spectrum knowledge of pathway inhibitors. The compound "HGPRT/TBrHGPRT1-IN-1," a selective inhibitor of human and Trypanosoma brucei HGPRT, is commercially available for research and presents a promising candidate for future in vivo studies, given its nomenclature similarity to the initial query.[16][17]
For researchers and drug developers, the data and protocols presented in this guide offer a foundation for comparing the in vivo performance of different purine salvage pathway inhibitors and for designing future studies to validate novel therapeutic candidates.
References
- 1. researchgate.net [researchgate.net]
- 2. Activity of purine analogs against Leishmania donovani in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Dihydrobetulinic Acid Induces Apoptosis in Leishmania donovani by Targeting DNA Topoisomerase I and II: Implications in Antileishmanial Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Syrian Hamster as an Advanced Experimental Model for Visceral Leishmaniasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Syrian Hamster as an Advanced Experimental Model for Visceral Leishmaniasis | Springer Nature Experiments [experiments.springernature.com]
- 9. Hamster, a close model for visceral leishmaniasis: Opportunities and challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Vaccination with Formulation of Nanoparticles Loaded with Leishmania amazonensis Antigens Confers Protection against Experimental Visceral Leishmaniasis in Hamster - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A New Model of Progressive Visceral Leishmaniasis in Hamsters by Natural Transmission via Bites of Vector Sand Flies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Murine Models for Trypanosoma brucei gambiense Disease Progression—From Silent to Chronic Infections and Early Brain Tropism - PMC [pmc.ncbi.nlm.nih.gov]
- 13. research.itg.be [research.itg.be]
- 14. Mouse models for pathogenic African trypanosomes : unravelling the immunology of host-parasite-vector interactions [biblio.ugent.be]
- 15. researchgate.net [researchgate.net]
- 16. medchemexpress.com [medchemexpress.com]
- 17. Identification of potential inhibitors of hypoxanthine-guanine phosphoribosyl transferase for cancer treatment by molecular docking, dynamics simulation and in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Structural and Functional Guide to Phosphoribosyltransferase (PRT) Enzymes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of phosphoribosyltransferase (PRT) enzymes, a ubiquitous class of catalysts essential for the biosynthesis of nucleotides, certain amino acids, and cofactors.[1][2][3] PRTs catalyze the transfer of a phosphoribosyl group from 5-phospho-α-D-ribose 1-pyrophosphate (PRPP) to a nucleophile.[2][4] Due to their central role in metabolism and their absence in humans for certain pathways like tryptophan biosynthesis, they are attractive targets for the development of antimicrobial agents and other therapeutics.[4] This document outlines the structural classifications, species-specific variations, and functional kinetics of PRT enzymes, supported by experimental data and detailed protocols.
Structural Classification of PRT Enzymes
PRT enzymes are categorized into four distinct classes based on their unique structural folds and architectures, despite often catalyzing similar chemical reactions.[2][4]
-
Type I PRTs: This is the largest and most diverse class, characterized by a conserved α/β fold. This fold consists of a central, five-stranded parallel β-sheet surrounded by α-helices.[2][5] Key features include a highly flexible loop and a variable "hood" domain, which are crucial for catalysis and substrate binding.[2][4] Examples include enzymes involved in purine (B94841) and pyrimidine (B1678525) salvage pathways, such as hypoxanthine-guanine phosphoribosyltransferase (HGPRT) and adenine (B156593) phosphoribosyltransferase (APRT).[2]
-
Type II PRTs: These enzymes, including quinolinate PRT, possess an unusual open seven-stranded α/β barrel domain.[4] The active site is located in the center of this barrel. An N-terminal domain from a neighboring subunit acts as a cap, contributing to the enzyme's quaternary structure and active site formation.[4]
-
Type III PRTs: Anthranilate PRT (AnPRT) was the first member identified in this class, revealing a novel fold distinct from Type I and II PRTs.[4][6] The monomeric unit features an N-terminal α-helical domain and a larger C-terminal α/β domain, with the active site situated in a cleft between them.[4]
-
Type IV PRTs: ATP-PRT, involved in histidine biosynthesis, is a representative of this class. It exists in both long-form and short-form structures, which are distinct from the other PRT types.[2][7]
The structural diversity among PRT classes is summarized in the table below.
| PRT Class | Core Structural Fold | Key Features | Example Enzymes |
| Type I | Conserved α/β fold with a central five-stranded parallel β-sheet | Flexible loop and variable "hood" domain for substrate binding.[2][4] | Hypoxanthine-guanine PRT (HGPRT), Adenine PRT (APRT), Orotate (B1227488) PRT (OPRT)[2] |
| Type II | Open seven-stranded α/β barrel | N-terminal domain from an adjacent subunit caps (B75204) the barrel.[4] | Quinolinate PRT, Nicotinate PRT[4] |
| Type III | Two-domain structure: N-terminal α-helical and C-terminal α/β | Active site located in the hinge region between the two domains.[4][6] | Anthranilate PRT (AnPRT)[4][6] |
| Type IV | Unique fold, exists in long and short forms | Distinct architecture from other PRT classes.[2][7] | ATP-PRT[2][7] |
Visualizing PRT Function and Analysis
To understand the role of PRTs and the process of their characterization, the following diagrams illustrate a typical PRT-catalyzed reaction and a standard experimental workflow for structural analysis.
Caption: Diagram of a PRT enzyme catalyzing the synthesis of a nucleotide monophosphate.
Caption: A typical workflow for determining the three-dimensional structure of a PRT enzyme.
Comparative Data Across Species
The structural and functional properties of PRT enzymes can vary significantly between organisms. These differences are often exploited in drug design. Below are comparative tables for structural resolution and kinetic parameters of representative PRT enzymes from different species.
Table 1: Comparison of Structural Resolution for Anthranilate PRTs (AnPRT)
| Organism | PDB Code | Resolution (Å) | Oligomeric State | Reference |
| Mycobacterium tuberculosis | 1ZVW | 2.20 | Dimer | [7] |
| Methanocaldococcus jannaschii | Not specified | 2.16 | Dimer | [8] |
| Sulfolobus solfataricus | 1O18 | 1.80 | Dimer | [4] |
| Saccharomyces cerevisiae | 1G5J | 2.10 | Dimer | [4] |
Table 2: Comparative Enzyme Kinetic Parameters
| Enzyme (Organism) | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |
| OPRT-OMPDC (P. falciparum) | PRPP | 9.3 ± 0.5 | 3534 | 3.8 x 108 | [9] |
| OPRT-OMPDC (P. falciparum) | Orotate | 2.0 ± 0.1 | 986 | 4.9 x 108 | [9] |
| APRT1 (T. brucei) | Adenine | 2.5 - 60 (range) | Not specified | Not specified | [10] |
| APRT1 (T. brucei) | PRPP | 10 - 250 (range) | Not specified | Not specified | [10] |
| HGXPRT (T. cruzi) | Guanine | 10 - 300 (range) | Not specified | Not specified | [11] |
| HGXPRT (T. cruzi) | PRPP | 1.15 - 80 (range) | Not specified | Not specified | [11] |
Note: Kinetic parameters are highly dependent on assay conditions (pH, temperature, buffer composition). Direct comparison should be made with caution.
Experimental Protocols
Detailed and reproducible methodologies are critical for comparative studies. Below are generalized protocols for the structural and functional characterization of PRT enzymes.
This protocol outlines the key steps from protein expression to structure solution, based on common practices in structural biology.[12][13][14]
-
Protein Expression and Purification:
-
Clone the gene encoding the target PRT into an expression vector (e.g., pET vector) and transform it into a suitable E. coli strain (e.g., BL21(DE3)).[10][13]
-
Induce protein expression with Isopropyl β-D-1-thiogalactopyranoside (IPTG) and grow the culture for a specified period (e.g., 24 hours at 18-25°C).[9][10]
-
Harvest cells by centrifugation and lyse them to release the protein.
-
Purify the PRT enzyme using a multi-step chromatography approach. A typical sequence involves affinity chromatography (e.g., Ni-NTA for His-tagged proteins) followed by size-exclusion chromatography to ensure homogeneity.[11]
-
-
Crystallization:
-
Concentrate the purified protein to 5-20 mg/mL. The sample must be highly pure and monodisperse.[15]
-
Screen for crystallization conditions using vapor diffusion methods (hanging or sitting drop).[15] Mix the protein solution with a variety of precipitant solutions (containing different salts, polymers like PEG, and buffers) in a 1:1 ratio.
-
Incubate the crystallization trays at a constant temperature (e.g., 4°C or 20°C) and monitor for crystal growth over days to weeks.
-
-
Data Collection and Processing:
-
Cryo-protect suitable crystals by briefly soaking them in a solution containing a cryoprotectant (e.g., glycerol, ethylene (B1197577) glycol) before flash-cooling in liquid nitrogen.
-
Collect X-ray diffraction data using a synchrotron beamline.[12]
-
Process the diffraction images to integrate reflection intensities and scale the data using software packages like HKL-2000 or XDS.
-
-
Structure Solution and Refinement:
-
Solve the phase problem using molecular replacement if a homologous structure is available in the Protein Data Bank (PDB).
-
Build the atomic model of the PRT enzyme into the resulting electron density map using software like Coot.
-
Refine the model against the diffraction data using programs like Phenix or REFMAC5 to improve its fit and geometry. Validate the final structure using tools like MolProbity.[8]
-
This protocol describes a continuous, coupled enzyme assay to determine the steady-state kinetic parameters of a PRT enzyme.[10][16][17]
-
Assay Principle: The activity of many PRTs can be monitored continuously by coupling the production of one of its products to a second reaction that results in a change in absorbance. For example, the formation of a nucleotide monophosphate (NMP) can be coupled to the oxidation of NADH by enzymes like IMP dehydrogenase, which causes a decrease in absorbance at 340 nm. Alternatively, the consumption of a substrate with a distinct absorbance spectrum can be monitored directly.[9]
-
Reaction Mixture Preparation:
-
Kinetic Measurements:
-
Perform all measurements in a temperature-controlled spectrophotometer.
-
To determine the Km for one substrate (e.g., PRPP), vary its concentration while keeping the second substrate (e.g., adenine) at a fixed, saturating concentration.[10][18]
-
Initiate the reaction by adding a small, fixed amount of the purified PRT enzyme to the reaction mixture.
-
Monitor the change in absorbance at the appropriate wavelength (e.g., 295 nm for orotate consumption, 340 nm for NADH oxidation) over time.[9][19] The initial, linear portion of the progress curve represents the initial velocity (v0).[16]
-
-
Data Analysis:
-
Calculate the initial velocity for each substrate concentration.
-
Plot the initial velocities against the corresponding substrate concentrations.
-
Fit the data to the Michaelis-Menten equation (v0 = (Vmax * [S]) / (Km + [S])) using non-linear regression software (e.g., GraphPad Prism) to determine the Vmax and Km values.[10][18]
-
Calculate the turnover number (kcat) by dividing Vmax by the total enzyme concentration ([E]T). The catalytic efficiency is then determined as the kcat/Km ratio.[18]
-
References
- 1. The PRT protein family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. journals.asm.org [journals.asm.org]
- 4. royalsocietypublishing.org [royalsocietypublishing.org]
- 5. researchgate.net [researchgate.net]
- 6. Structural analysis of two enzymes catalysing reverse metabolic reactions implies common ancestry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Expression and Enzyme Kinetics of Fused Plasmodium falciparum Orotate Phosphoribosyltransferase and Orotidine 5′-monophosphate Decarboxylase in Different Escherichia Coli [openbiochemistryjournal.com]
- 10. Characterization of adenine phosphoribosyltransferase (APRT) activity in Trypanosoma brucei brucei: Only one of the two isoforms is kinetically active - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Innovative Strategies in X-ray Crystallography for Exploring Structural Dynamics and Reaction Mechanisms in Metabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 13. phys.libretexts.org [phys.libretexts.org]
- 14. biologiachile.cl [biologiachile.cl]
- 15. Protein Crystallization for X-ray Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Enzyme kinetics - Wikipedia [en.wikipedia.org]
- 17. Enzyme Kinetic Assay - Creative Biogene [microbiosci.creative-biogene.com]
- 18. mdpi.com [mdpi.com]
- 19. Oops, something's wrong! [tipbiosystems.com]
Evaluating the Therapeutic Index of Purine Phosphoribosyltransferase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of "Purine phosphoribosyltransferase-IN-1," a novel investigational inhibitor of Hypoxanthine-guanine phosphoribosyltransferase (HPRT1), against established modulators of the purine (B94841) salvage pathway. HPRT1 is a critical enzyme responsible for recycling purines, which are essential building blocks for DNA and RNA.[1][2] Inhibition of this pathway has therapeutic potential in treating various conditions, including certain cancers and autoimmune diseases, where rapidly proliferating cells are highly dependent on efficient nucleotide synthesis.[1][3] This document presents a detailed comparison of efficacy and toxicity profiles, alongside the experimental protocols used to generate this data, to aid researchers in evaluating the therapeutic potential of novel HPRT1 inhibitors.
Introduction to this compound
"this compound" is a hypothetical, next-generation inhibitor designed for high-potency and selectivity against HPRT1. For the purpose of this guide, we will evaluate its preclinical profile against existing compounds that influence the purine salvage pathway: 6-Mercaptopurine, a purine analogue that acts as a substrate for HPRT1 and subsequently inhibits de novo purine synthesis, and Allopurinol, a xanthine (B1682287) oxidase inhibitor used to manage conditions of purine overproduction, such as in HPRT1 deficiency.[4] Additionally, we will include recently identified natural product inhibitors for a broader comparison of inhibitory activity.
Quantitative Comparison of Inhibitor Performance
The therapeutic index, a ratio of a drug's toxicity to its effective therapeutic dose, is a critical parameter in drug development. The following tables summarize the available quantitative data for our investigational compound and its comparators.
Table 1: In Vitro Inhibitory Activity
| Compound | Target | IC50 (µM) | Ki (µM) | Cell Line/Assay Condition |
| This compound (Hypothetical) | HPRT1 | 0.05 | 0.015 | Recombinant Human HPRT1 Enzyme Assay |
| HGPRT/TBrHGPRT1-IN-1 | HPRT1 | - | 0.032 | In vitro human HPRT inhibition assay[5] |
| Gibberellin A34 | HPRT1 | - | 0.121 | In vitro human HPRT inhibition assay[5] |
| Chasmanthin | HPRT1 | - | 0.368 | In vitro human HPRT inhibition assay[5] |
| 6-Mercaptopurine | Purine Synthesis (via HPRT1 metabolism) | Varies | - | Metabolically activated; cell-based assays |
| Allopurinol | Xanthine Oxidase | Varies | - | Enzyme inhibition assays |
Table 2: Preclinical Therapeutic Index Evaluation (Hypothetical Data for Comparison)
| Compound | ED50 (mg/kg) (Animal Model) | TD50 (mg/kg) (Animal Model) | LD50 (mg/kg) (Animal Model) | Therapeutic Index (TD50/ED50) |
| This compound | 10 (Mouse, Leukemia) | 200 (Mouse) | 500 (Mouse) | 20 |
| 6-Mercaptopurine | Varies by indication | Narrow therapeutic index[6][7] | Varies | Low |
| Allopurinol | Varies by indication | Wide therapeutic index | Varies | High |
Note: The therapeutic index for 6-Mercaptopurine is known to be narrow, requiring careful patient monitoring.[6] Allopurinol generally has a wider therapeutic index. Specific ED50, TD50, and LD50 values are highly dependent on the animal model and the specific therapeutic or toxic endpoint being measured.
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and the experimental procedures, the following diagrams are provided in DOT language.
Caption: The Purine Salvage Pathway and the inhibitory action of this compound on HPRT1.
Caption: A generalized workflow for the screening and evaluation of HPRT1 inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of key experimental protocols.
In Vitro HPRT1 Enzyme Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of recombinant human HPRT1.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against HPRT1.
Materials:
-
Recombinant human HPRT1 enzyme
-
Hypoxanthine and 5-phosphoribosyl-1-pyrophosphate (PRPP) as substrates
-
Assay buffer (e.g., Tris-HCl with MgCl2)
-
Test compound ("this compound") and control inhibitors
-
Detection reagent (e.g., a coupled enzyme system that produces a fluorescent or colorimetric signal upon IMP formation)
-
96-well microplates
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
Add a fixed concentration of recombinant HPRT1 enzyme to each well of a 96-well plate.
-
Add the serially diluted test compound to the wells and incubate for a pre-determined time to allow for compound-enzyme binding.
-
Initiate the enzymatic reaction by adding a mixture of hypoxanthine and PRPP.
-
Incubate the reaction for a set period at a controlled temperature (e.g., 37°C).
-
Stop the reaction and add the detection reagent.
-
Measure the signal (e.g., fluorescence or absorbance) using a plate reader.
-
Plot the percentage of HPRT1 inhibition against the logarithm of the test compound concentration.
-
Calculate the IC50 value by fitting the data to a four-parameter logistic curve.
Cell-Based HPRT1 Activity Assay
This assay evaluates the inhibitory effect of a compound on HPRT1 activity within a cellular context.
Objective: To determine the half-maximal effective concentration (EC50) of a test compound in a cellular environment.
Materials:
-
A suitable human cell line (e.g., a cancer cell line with high HPRT1 expression)
-
Cell culture medium and supplements
-
Test compound and control inhibitors
-
6-thioguanine (B1684491) (a toxic purine analogue that is incorporated into DNA by active HPRT1)
-
Cell viability assay reagent (e.g., MTT or CellTiter-Glo®)
Procedure:
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound for a specified duration.
-
Add a fixed, toxic concentration of 6-thioguanine to the wells.
-
Incubate for a period sufficient to allow for cell death in the absence of an HPRT1 inhibitor (typically 48-72 hours).
-
Measure cell viability using a suitable assay.
-
Plot the percentage of cell viability (as a measure of HPRT1 inhibition) against the logarithm of the test compound concentration.
-
Calculate the EC50 value, which represents the concentration of the compound that rescues 50% of the cells from 6-thioguanine-induced toxicity.
In Vivo Efficacy and Toxicity Studies in Animal Models
These studies are essential for determining the therapeutic index in a whole-organism setting.
Objective: To determine the median effective dose (ED50), median toxic dose (TD50), and median lethal dose (LD50) of a test compound.
Animal Model: A relevant animal model should be chosen, for example, a mouse xenograft model of human leukemia for efficacy studies.
Efficacy Study (ED50 Determination):
-
Implant tumor cells into immunocompromised mice.
-
Once tumors are established, randomize the mice into groups and treat them with a range of doses of the test compound.
-
Monitor tumor growth over time.
-
The ED50 is the dose at which a 50% reduction in tumor growth (or another relevant efficacy endpoint) is observed compared to the vehicle-treated control group.
Toxicity Study (TD50 and LD50 Determination):
-
Administer escalating doses of the test compound to healthy mice.
-
Monitor the animals for signs of toxicity (e.g., weight loss, behavioral changes, specific organ damage markers).
-
The TD50 is the dose that causes a specific toxic effect in 50% of the animals.
-
The LD50 is the dose that results in the death of 50% of the animals.
Therapeutic Index Calculation: The therapeutic index is calculated as the ratio of the TD50 to the ED50. A higher therapeutic index indicates a more favorable safety profile.
Conclusion
The evaluation of "this compound" in this guide, through a comparative analysis with existing compounds, highlights the critical parameters for assessing the therapeutic potential of novel HPRT1 inhibitors. The provided data tables, pathway and workflow diagrams, and detailed experimental protocols offer a comprehensive framework for researchers in the field of drug discovery and development. The promising, albeit hypothetical, high therapeutic index of "this compound" underscores the potential for developing safer and more effective therapies targeting the purine salvage pathway. Further rigorous experimental validation is necessary to confirm these findings and advance the development of this and other novel HPRT1 inhibitors.
References
- 1. drugs.com [drugs.com]
- 2. RePORT ⟩ RePORTER [reporter.nih.gov]
- 3. What are HPRT1 inhibitors and how do they work? [synapse.patsnap.com]
- 4. Hypoxanthine-guanine phosophoribosyltransferase (HPRT) deficiency: Lesch-Nyhan syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of potential inhibitors of hypoxanthine-guanine phosphoribosyl transferase for cancer treatment by molecular docking, dynamics simulation and in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mercaptopurine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal of Purine Phosphoribosyltransferase-IN-1: A Safety and Operational Guide
For Researchers, Scientists, and Drug Development Professionals: Ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential information for the proper disposal of Purine phosphoribosyltransferase-IN-1, a chemical for laboratory research.
While a specific Safety Data Sheet (SDS) for "this compound" is not publicly available, this guide is based on the handling procedures for similar research compounds and general laboratory safety protocols. It is imperative to consult the official SDS provided by the supplier for specific handling and disposal instructions.
Immediate Safety and Handling Protocols
Based on available information for similar non-hazardous research chemicals, the following personal protective equipment (PPE) and handling measures are recommended.
| Category | Specification | Source |
| Personal Protective Equipment | Eye Protection: Safety glasses or goggles | [1] |
| Hand Protection: Protective gloves | [1] | |
| Skin and Body Protection: Laboratory coat | [1] | |
| Engineering Controls | Ensure adequate ventilation in the work area. | [1] |
| Hygiene Measures | Handle in accordance with good industrial hygiene and safety practices. Wash hands after handling. | [1][2] |
Step-by-Step Disposal Procedures
The proper disposal of this compound should be conducted in accordance with institutional and local regulations for chemical waste.
Step 1: Decontamination of Labware and Surfaces
For any labware (e.g., glassware, spatulas) or surfaces that have come into contact with this compound, a thorough decontamination process is essential.
-
Cleaning Procedure:
-
Rinse the contaminated items with a suitable solvent (e.g., ethanol (B145695) or isopropanol) to dissolve any residual compound.
-
Collect the solvent rinseate for proper chemical waste disposal.
-
Wash the labware with soap and water.
-
Rinse thoroughly with deionized water.
-
Step 2: Management of Unused or Expired Compound
Unused or expired this compound must be disposed of as chemical waste.
-
Packaging:
-
Ensure the compound is in a securely sealed, clearly labeled container. The label should include the chemical name, quantity, and any known hazard information.
-
Place the primary container into a secondary, leak-proof container.
-
-
Storage:
-
Store the packaged waste in a designated chemical waste storage area, away from incompatible materials.
-
The storage area should be well-ventilated and secure.
-
Step 3: Disposal of Contaminated Materials
Any materials, such as gloves, absorbent pads, or paper towels, that are contaminated with this compound should be treated as chemical waste.
-
Collection:
-
Place all contaminated solid waste into a designated, labeled chemical waste bag or container.
-
Do not mix with general laboratory trash.
-
Step 4: Arranging for Chemical Waste Pickup
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the collection and disposal of the chemical waste. Provide them with all necessary information about the waste, including the chemical name and quantity.
Experimental Workflow for Chemical Disposal
Caption: Workflow for the proper disposal of laboratory chemical waste.
Signaling Pathway for Safe Chemical Handling
Caption: Decision-making pathway for safe chemical handling and disposal.
References
Personal protective equipment for handling Purine phosphoribosyltransferase-IN-1
Essential Safety and Handling Guide for Purine Phosphoribosyltransferase-IN-1
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the proper handling and disposal of this compound. Adherence to these procedural steps is vital for ensuring a safe laboratory environment and minimizing exposure risks. As a novel enzyme inhibitor, this compound requires careful handling to mitigate potential health risks. While a specific Safety Data Sheet (SDS) is not publicly available, the following safety protocols are based on best practices for handling potent research chemicals and general enzyme inhibitors.[1]
Personal Protective Equipment (PPE)
A multi-layered approach to Personal Protective Equipment (PPE) is mandatory to prevent exposure through inhalation, skin, or eye contact. The required PPE varies depending on the laboratory activity.
| Activity | Required PPE | Specifications and Best Practices |
| Weighing and Aliquoting (Solid Form) | - Double Nitrile Gloves- Disposable Gown/Lab Coat- Safety Goggles with Side Shields- N95 or higher Respirator | - Perform in a certified chemical fume hood or a ventilated balance enclosure.- Use anti-static weighing paper and tools to minimize dust generation.- Change gloves immediately if contaminated.[1] |
| Solution Preparation and Handling | - Double Nitrile Gloves- Disposable Gown/Lab Coat- Safety Goggles with Side Shields | - Handle all solutions within a chemical fume hood.- Avoid splashing and aerosol generation.- Ensure caps (B75204) on vials and tubes are securely fastened.[1] |
| Cell Culture and In Vitro Assays | - Nitrile Gloves- Lab Coat- Safety Glasses | - Conduct all procedures in a certified biological safety cabinet (BSC).- Dispose of all contaminated media and consumables as chemical waste.[1] |
| Spill Cleanup | - Double Nitrile Gloves- Chemical Resistant Gown- Chemical Splash Goggles- Face Shield- N95 or higher Respirator | - Evacuate and secure the area.- Use an appropriate spill kit for chemical spills.- Absorb liquids with inert material; carefully sweep up solids to avoid dust.[1] |
Operational Plan: Step-by-Step Guidance
Pre-Operational Checks
-
Training and Awareness: Ensure all personnel have been trained on the safe handling of potent enzyme inhibitors and are familiar with this guide.[2]
-
Emergency Preparedness: Locate and verify the functionality of the nearest safety shower, eyewash station, and spill kit.
-
PPE Inspection: Before each use, inspect all PPE for signs of damage or contamination.
-
Ventilation Verification: Confirm that the chemical fume hood or biological safety cabinet is functioning correctly.
Handling Procedures
Donning PPE Workflow
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
